molecular formula C14H22N2O7 B611204 Boc-N-PEG1-C2-NHS ester CAS No. 1260092-55-4

Boc-N-PEG1-C2-NHS ester

Cat. No.: B611204
CAS No.: 1260092-55-4
M. Wt: 330.34
InChI Key: KTMOAQDFUHQKJY-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG1-NHS ester is a Boc-protected PEG linker. The Boc group can be deprotected under acidic conditions to generate a free amine group. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOAQDFUHQKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Boc-N-PEG1-C2-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and the development of targeted therapeutics. This molecule incorporates three key chemical moieties: a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester. This combination of features provides researchers with a versatile tool for covalently linking molecules of interest, enhancing solubility, and enabling multi-step conjugation strategies. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein binder with an E3 ligase ligand.[1][2]

Core Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Physicochemical and Chemical Properties
PropertyValueSource(s)
Chemical Name Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester[3]
Molecular Formula C₁₄H₂₂N₂O₇[3]
Molecular Weight 330.33 g/mol [3]
CAS Number 1260092-55-4[3]
Appearance White to off-white solid[3]
Purity ≥95% (typically ≥97% by NMR)[3][4]
Solubility Soluble in organic solvents such as DMSO and DMF. The hydrophilic PEG spacer increases solubility in aqueous media.[5][6]
Storage (Powder) -20°C for up to 3 years.[3]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[3]

Key Functional Groups and Their Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactions is critical for designing successful conjugation experiments.

N-Hydroxysuccinimide (NHS) Ester

The NHS ester is a highly reactive group that selectively forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides.[5] This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[] A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, it is crucial to perform conjugations in amine-free buffers and to use the NHS ester solution promptly after preparation.

tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a widely used protecting group for amines. It is stable under a variety of conditions but can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free primary amine.[5] This allows for a sequential conjugation strategy, where the NHS ester is reacted first, followed by deprotection of the Boc group to expose a new reactive site for further modification.

Polyethylene Glycol (PEG) Linker

The short PEG spacer (PEG1) is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[5][] In the context of PROTACs, the length and flexibility of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Protein Labeling via NHS Ester Conjugation

This protocol outlines the steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in the conjugation buffer. The buffer must not contain primary amines (e.g., Tris or glycine).

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization buffer (e.g., 0.1 M sodium bicarbonate)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected conjugate in DCM.

  • Deprotection: Add an equal volume of TFA to the solution (e.g., a 1:1 solution of TFA in DCM).

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.

  • Neutralization: Redissolve the residue in a minimal amount of a suitable solvent and neutralize the pH with a basic buffer.

  • Purification: Purify the deprotected product as needed, for example, by HPLC.[9][10]

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

NHS_Ester_Conjugation cluster_reaction Conjugation Reaction reagent This compound in Anhydrous DMSO reaction_mixture Reaction Mixture reagent->reaction_mixture Add protein Protein with Primary Amine (e.g., Lysine) in Amine-Free Buffer (pH 7.2-8.5) protein->reaction_mixture Add quench Quenching Buffer (e.g., Tris, Glycine) reaction_mixture->quench Stop Reaction purification Purification (Desalting / Dialysis) quench->purification product Boc-Protected Protein Conjugate purification->product

Caption: Workflow for protein labeling using this compound.

Boc_Deprotection cluster_deprotection Deprotection start_product Boc-Protected Conjugate reaction Treat with TFA in DCM start_product->reaction neutralization Neutralization & Purification reaction->neutralization final_product Deprotected Conjugate with Free Amine neutralization->final_product

Caption: General workflow for the deprotection of the Boc group.

PROTAC_Mechanism cluster_protac PROTAC Molecule protac Target Binder - PEG Linker - E3 Ligase Ligand ternary_complex Ternary Complex (Target-PROTAC-E3 Ligase) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination Proximity-Induced proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation Degradation of Target Protein proteasome->degradation

Caption: Simplified mechanism of action for a PROTAC.[1][11]

References

An In-depth Technical Guide to Boc-N-PEG1-C2-NHS Ester: Structure, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key applications of Boc-N-PEG1-C2-NHS ester, a versatile heterobifunctional linker used in bioconjugation and drug development.

Introduction

This compound is a chemical crosslinker that features three key components: a tert-butyloxycarbonyl (Boc) protected amine, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups makes it an invaluable tool in chemical biology and pharmaceutical sciences, particularly in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

The NHS ester provides high reactivity towards primary amines, forming stable amide bonds, while the Boc group serves as a protecting group for a terminal amine, which can be deprotected under acidic conditions for subsequent conjugation steps.[5][6] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[5][]

Chemical Structure and Properties

The molecule consists of a Boc-protected aminoethoxy group linked to a propanoic acid backbone, which is activated as an NHS ester. Its systematic chemical name is Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester.[8]

Below is a diagram representing the core components of the this compound structure.

cluster_0 Boc-Protected Amine cluster_1 PEG Spacer cluster_2 Amine-Reactive Group Boc Boc Group Amine Amine Boc->Amine -NH- PEG1 PEG1 Linker (-O-CH2-CH2-) Amine->PEG1 C2 C2 Spacer (-CH2-CH2-) PEG1->C2 NHS NHS Ester C2->NHS -CO-O-N

Caption: Functional components of this compound.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester[8]
Molecular Formula C₁₄H₂₂N₂O₇[8]
Molecular Weight 330.33 g/mol [8][9][10]
Appearance White to off-white solid[8]
Purity ≥97.0%[8][11]
CAS Number 1260092-55-4[8][11]
Storage (Powder) -20°C for up to 3 years[8]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[8]

Mechanism of Action

The utility of this compound stems from its two distinct reactive functionalities, which can be addressed in a controlled, sequential manner.

A. NHS Ester Reaction with Primary Amines

The core mechanism is a nucleophilic acyl substitution. The NHS ester is a highly efficient acylating agent that reacts with unprotonated primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of a protein.[][] This reaction proceeds rapidly at a slightly basic pH (typically 7.2-8.5) to form a stable and effectively irreversible amide bond, releasing N-hydroxysuccinimide as a benign byproduct.[] While the reaction is highly selective for primary amines, side reactions with serine, threonine, or tyrosine residues can occur under certain conditions.[13]

Linker Boc-Linker-NHS Intermediate Tetrahedral Intermediate Linker->Intermediate Protein Protein-NH₂ (e.g., Lysine) Protein->Intermediate Nucleophilic Attack (pH 7.2-8.5) Conjugate Boc-Linker-NH-Protein (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate NHS_byproduct N-Hydroxysuccinimide Intermediate->NHS_byproduct Release of Leaving Group

Caption: Reaction mechanism of NHS ester with a primary amine.

B. Boc Group Deprotection

The Boc group is a robust protecting group that is stable to most bases and nucleophiles, allowing for the selective reaction of the NHS ester first.[6] It can be efficiently removed under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA), to expose a free primary amine.[5][9] This newly deprotected amine is then available for further conjugation, enabling the synthesis of complex, multi-component molecules.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes a general workflow for conjugating the linker to a protein containing accessible primary amines.

G cluster_1 prep_reagents 1. Reagent Preparation dissolve_linker Dissolve Linker in anhydrous DMSO or DMF. prep_reagents->dissolve_linker prep_protein Prepare Protein in amine-free buffer (e.g., PBS, pH 7.2-8.0). prep_reagents->prep_protein conjugation 2. Conjugation Reaction dissolve_linker->conjugation prep_protein->conjugation quenching 3. Quenching (Optional) conjugation->quenching add_linker Add molar excess of linker solution to protein. incubate Incubate for 30-120 min at RT or 4°C. add_linker->incubate add_quencher Add quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to stop the reaction. quenching->add_quencher purification 4. Purification add_quencher->purification remove_excess Remove unreacted linker via dialysis, SEC, or spin filtration. purification->remove_excess analysis 5. Analysis & Storage remove_excess->analysis characterize Characterize conjugate (e.g., MALDI-TOF, SDS-PAGE). Store at -20°C or -80°C. analysis->characterize

Caption: Experimental workflow for protein conjugation.

Methodology:

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the linker (e.g., 10-100 mM) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[14]

    • Prepare the protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 8.5. Buffers containing primary amines, such as Tris, must be avoided during conjugation.[]

  • Conjugation:

    • Add a calculated molar excess (typically 5- to 20-fold) of the linker stock solution to the protein solution while gently vortexing. The optimal ratio depends on the protein and must be determined empirically.

    • Allow the reaction to proceed for 30-120 minutes at room temperature or 2-4 hours at 4°C.[]

  • Quenching:

    • To stop the reaction, add a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted linker and byproducts from the protein conjugate using standard methods such as size-exclusion chromatography (SEC), dialysis, or centrifugal spin filters.

  • Analysis and Storage:

    • Confirm conjugation using techniques like mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE (which will show a mass shift).

    • Store the final conjugate under appropriate conditions, typically frozen at -20°C or -80°C.

Protocol 2: Boc-Group Deprotection

Methodology:

  • Lyophilize the Boc-protected conjugate to remove all water.

  • Resuspend the dried conjugate in a deprotection solution, typically 20-50% Trifluoroacetic Acid (TFA) in an anhydrous solvent like dichloromethane (DCM).

  • Incubate for 30-60 minutes at room temperature.

  • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • The resulting deprotected conjugate, now with a free amine, can be used for subsequent reactions.

Applications in Drug Development

A. PROTAC Synthesis

This compound is widely used as a PEG-based linker for the synthesis of PROTACs.[1][15][16][17] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in connecting the target-binding ligand and the E3 ligase ligand, and its length and composition are crucial for optimal ternary complex formation.

The typical synthesis strategy involves:

  • Reacting the NHS ester end of the linker with a primary amine on the E3 ligase ligand (or vice versa).

  • Purifying the intermediate.

  • Deprotecting the Boc group to reveal a free amine.

  • Coupling this new amine to a carboxylic acid on the target-binding ligand.

PROTAC_Synthesis Linker Boc-NH-PEG-C2-CO- -NHS Intermediate1 Boc-NH-PEG-C2-CO-NH-Ligand1 Linker->Intermediate1 Ligand1 E3 Ligase Ligand (with -NH₂) Ligand1->Intermediate1 Deprotection Acidic Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 H₂N-PEG-C2-CO-NH-Ligand1 Deprotection->Intermediate2 PROTAC Ligand2-NH-CO-PEG-C2-CO-NH-Ligand1 (Final PROTAC) Intermediate2->PROTAC Ligand2 Target Protein Ligand (with -COOH) Ligand2->PROTAC

Caption: Logical workflow for PROTAC synthesis using the linker.

B. PEGylation and Bioconjugation

The linker is also used for general PEGylation, a process of attaching PEG chains to molecules.[] PEGylation can enhance the therapeutic properties of proteins, peptides, and small molecules by:

  • Increasing Solubility and Stability: The hydrophilic PEG chain improves solubility in aqueous media.[5][]

  • Improving Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[]

  • Reducing Immunogenicity: The PEG chain can shield epitopes on a protein, reducing its potential to elicit an immune response.

This linker is particularly useful for modifying surfaces or attaching biomolecules to nanoparticles, where the NHS ester reacts with amine-functionalized surfaces.[]

References

An In-depth Technical Guide to Boc-N-PEG1-C2-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[][2][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in bioconjugation.

This crosslinker features a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines on biomolecules, while the Boc protecting group allows for subsequent chemical modifications after deprotection.[] The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules.[]

Core Properties and Specifications

This compound is a white to off-white solid with the following key characteristics:

PropertyValueReference
Chemical Formula C14H22N2O7[6]
Molecular Weight 330.33 g/mol [6]
Purity ≥97.0%[6]
CAS Number 1260092-55-4[6]

Storage and Handling:

Proper storage is critical to maintain the reactivity of the NHS ester.

ConditionDurationReference
Powder at -20°C 3 years[6]
In solvent at -80°C 6 months[6]
In solvent at -20°C 1 month[6]

It is imperative to protect the compound from moisture to prevent hydrolysis of the NHS ester. Vials should be equilibrated to room temperature before opening to avoid condensation. Solutions should be prepared immediately before use in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Mechanism of Action: NHS Ester Bioconjugation

The primary application of this compound lies in its ability to covalently link to primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[] The reaction proceeds via a nucleophilic acyl substitution mechanism.

R_NH2 Primary Amine (e.g., on a protein) Tetrahedral_Intermediate Tetrahedral Intermediate R_NH2->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (Conjugate) Tetrahedral_Intermediate->Amide_Bond Collapse NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS

Figure 1. Reaction mechanism of NHS ester with a primary amine.

The reaction is highly dependent on pH. An optimal pH range of 7.2 to 8.5 is recommended to ensure that the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[][7]

Quantitative Data: Reactivity and Stability

The efficiency of the bioconjugation reaction is a balance between the rate of aminolysis (reaction with the amine) and the rate of hydrolysis of the NHS ester.

pH-Dependent Reaction and Hydrolysis:

pHReaction RateNHS Ester Half-LifeImplicationsReference
< 7.2 Very slowLongPrimary amines are protonated and non-nucleophilic.[7]
7.2 - 8.5 FastModerate (e.g., 1-2 hours at neutral pH)Optimal range for efficient conjugation.[]
> 8.5 Very fastShort (e.g., < 10 minutes at pH 9.0)Hydrolysis becomes the dominant reaction, reducing conjugation yield.[8]

Experimental Protocols

Protocol 1: General Bioconjugation to a Protein

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[9][10] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11][9]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

A Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) C Mix Protein and NHS Ester (10-20x molar excess of ester) A->C B Prepare NHS Ester Solution (10 mM in anhydrous DMSO/DMF) B->C D Incubate (30-60 min at RT or 2h on ice) C->D E Quench Reaction (50-100 mM Tris or Glycine) D->E F Purify Conjugate (SEC or Dialysis) E->F G Characterize Conjugate (SDS-PAGE, MS, HPLC) F->G

Figure 2. General workflow for protein bioconjugation.
Protocol 2: Synthesis of a PROTAC Molecule

This protocol describes a two-step process for synthesizing a PROTAC using this compound, starting with conjugation to a ligand for the protein of interest (POI) containing a primary amine, followed by Boc deprotection and coupling to an E3 ligase ligand.

Step 1: Conjugation to POI Ligand

  • Reaction Setup: Dissolve the amine-containing POI ligand in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Addition of NHS Ester: Add 1.0-1.2 equivalents of this compound to the solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, purify the Boc-protected intermediate by chromatography.

Step 2: Boc Deprotection and Coupling to E3 Ligase Ligand

  • Boc Deprotection:

    • Dissolve the purified intermediate in an appropriate solvent (e.g., DCM or 1,4-dioxane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.[12]

    • Stir at room temperature for 1-2 hours until deprotection is complete, as monitored by LC-MS.[12]

    • Remove the solvent and excess acid under reduced pressure.

  • Amide Coupling to E3 Ligase Ligand:

    • Dissolve the deprotected amine and the carboxylic acid-containing E3 ligase ligand in an anhydrous aprotic solvent.

    • Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC molecule by chromatography (e.g., HPLC).

cluster_0 Step 1: Conjugation to POI Ligand cluster_1 Step 2: Deprotection and Coupling A POI-NH2 + this compound B Reaction in Anhydrous Solvent A->B C Purification B->C D Boc-NH-PEG1-C2-CO-NH-POI C->D E Boc Deprotection (TFA or HCl) D->E F H2N-PEG1-C2-CO-NH-POI E->F H Amide Coupling (HATU, DIPEA) F->H G E3 Ligase Ligand-COOH G->H I Purification H->I J Final PROTAC I->J

Figure 3. Workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable tool for bioconjugation, offering a reliable method for linking molecules to primary amines. Its application in the synthesis of PROTACs highlights its importance in the development of novel therapeutics. By understanding its chemical properties and optimizing reaction conditions, researchers can effectively utilize this crosslinker to advance their scientific and drug development endeavors.

References

Technical Guide: Boc-N-PEG1-C2-NHS Ester in Proteolysis-Targeting Chimera (PROTAC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-N-PEG1-C2-NHS ester, a bifunctional crosslinker pivotal in the development of Proteolysis-Targeting Chimeras (PROTACs). We will cover its core properties, a detailed protocol for its application in PROTAC synthesis, and the underlying biological mechanism.

Core Compound Data

This compound is a heterobifunctional linker containing a Boc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester. This configuration is ideal for the sequential and controlled conjugation of two distinct molecular entities, a cornerstone of PROTAC design. The short polyethylene glycol (PEG) spacer enhances solubility and provides appropriate spatial orientation for the assembled chimera.

The key quantitative and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1260092-55-4[1][2]
Molecular Weight 330.33 g/mol [1][3]
Molecular Formula C14H22N2O7[1]
Appearance White to off-white solid[1][2]
Purity ≥97.0%[1]
Long-term Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 6 months[1]

Role in PROTAC Synthesis: An Experimental Workflow

The synthesis of a PROTAC using this compound is a sequential process. First, the NHS ester end of the linker is reacted with a primary or secondary amine on the Protein of Interest (POI) ligand. Following this conjugation, the Boc protecting group is removed under acidic conditions to reveal a primary amine. This newly exposed amine is then coupled to the E3 ligase ligand to complete the synthesis of the heterobifunctional PROTAC molecule.

G cluster_0 Module 1: First Ligand Conjugation cluster_1 Module 2: Deprotection cluster_2 Module 3: Second Ligand Conjugation A POI Ligand (with -NH2 group) C Step 1: Amide Bond Formation (NHS Ester Reaction) A->C B This compound B->C D Intermediate 1: POI-Linker(Boc) C->D E Step 2: Boc Deprotection (Acidic Conditions) D->E F Intermediate 2: POI-Linker-NH2 E->F H Step 3: Second Amide Bond Formation F->H G E3 Ligase Ligand (with reactive group) G->H I Final PROTAC Molecule H->I

A representative workflow for PROTAC synthesis.

Experimental Protocol: Synthesis of a Generic PROTAC

This section provides a representative two-step protocol for the synthesis of a PROTAC utilizing this compound. This protocol involves the sequential amide coupling of the linker to an amine-containing POI ligand and a carboxyl-containing E3 ligase ligand.

Materials:

  • POI ligand with an accessible primary or secondary amine.

  • This compound.

  • E3 ligase ligand with a carboxylic acid group.

  • N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous Dimethylformamide (DMF).

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Solvents for purification (e.g., ethyl acetate, hexanes, acetonitrile, water).

  • Reverse-phase HPLC system for purification.

  • LC-MS and NMR for characterization.

Step 1: Conjugation of this compound to POI Ligand

  • Dissolve the amine-containing POI ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution to act as a non-nucleophilic base.

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the linker solution dropwise to the POI ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting POI-Linker(Boc) intermediate by flash column chromatography.

  • Confirm the structure and purity of the product by NMR and LC-MS.

Step 2: Boc Deprotection

  • Dissolve the purified POI-Linker(Boc) intermediate (1.0 eq) in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting POI-Linker-NH2 TFA salt is often used directly in the next step without further purification.

Step 3: Conjugation to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (with a carboxylic acid) (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Dissolve the POI-Linker-NH2 TFA salt (1.0 eq) in anhydrous DMF and add it to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule directly from the reaction mixture using reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product thoroughly by high-resolution mass spectrometry and NMR.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.

G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC releases PolyUb Poly-ubiquitination of POI Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb POI_Ub Ub-POI PolyUb->POI_Ub Degradation Degradation of POI POI_Ub->Degradation Proteasome Proteasome Proteasome->Degradation recognizes Peptides Peptides Degradation->Peptides

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that joins the two ligands.[3] This unique structure allows PROTACs to bring an E3 ligase in close proximity to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, enhancing the aqueous solubility of PROTACs.[1]

The Impact of PEG Linkers on PROTAC Efficacy: A Quantitative Analysis

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[4] A linker that is too short may not be able to span the distance between the two proteins, preventing the formation of a stable ternary complex, while a linker that is too long may lead to unproductive binding modes.[4] The following tables summarize quantitative data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that regulate gene expression and is a key target in cancer therapy.[5] The data below, synthesized from multiple studies, focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.[1]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG32.515
PEG44.125
PEG55.835
PEG63.220

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[1]

The data for BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific molecular context.[1]

Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs

ERα is a key driver in the majority of breast cancers. A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα using PROTACs that connect an ERα ligand to a VHL E3 ligase ligand.

Table 3: Degradation of Estrogen Receptor α (ERα)

Linker Atom LengthApproximate PEG Units% ERα Degradation at 10 µM
12~4~50%
16~5>80%

Data adapted from studies on ERα degradation, highlighting the improved efficacy with a longer linker in this system.[6]

Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

TBK1 is a kinase involved in inflammatory and immune responses, and its dysregulation is implicated in various diseases. PROTACs developed by Arvinas demonstrated a clear dependence on linker length for TBK1 degradation.

Table 4: Degradation of TANK-binding kinase 1 (TBK1)

Linker Atom LengthDC50 (nM)Dmax (%)
< 12InactiveInactive
21396
2929276

PROTACs with linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency.[1][7]

Case Study 4: Epidermal Growth Factor Receptor (EGFR)-Targeting PROTACs

Mutations in EGFR are common drivers of non-small cell lung cancer. A dacomitinib-based PROTAC recruiting CRBN showed potent degradation of mutant EGFR.

Table 5: Degradation of Mutant EGFR (del19)

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)
13PEG/Triazole3.5791

This PROTAC also demonstrated good microsomal stability and favorable pharmacokinetic properties in rats.[8][9]

Case Study 5: Androgen Receptor (AR)-Targeting PROTACs

The androgen receptor is a key therapeutic target in prostate cancer. Studies on AR-targeting PROTACs have highlighted the challenge of achieving good cell permeability.

Table 6: Permeability of Androgen Receptor (AR)-Targeting PROTACs

PROTACLinker TypePAMPA Permeability (Papp, 10⁻⁶ cm/s)
14PEG1.7
18Adamantyl0.15
20dPEGBLQ

BLQ = Below Limit of Quantification. This data illustrates the significant impact of both the linker and the E3 ligase ligand on permeability.[10][11]

Key Signaling Pathways and Experimental Workflows

To understand the context of PROTAC action, it is essential to visualize the signaling pathways of the target proteins and the experimental workflows used to evaluate PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4 Signaling Pathway

BRD4 regulates the transcription of key oncogenes like c-Myc by binding to acetylated histones at super-enhancers and promoters.[5][12]

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates cMyc c-Myc Gene RNAPII->cMyc Transcribes Transcription Transcription & Elongation cMyc->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth

Caption: Simplified BRD4 signaling pathway leading to c-Myc expression.

EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[4][13]

EGFR_HER2_Signaling Ligand EGF EGFR EGFR/HER2 Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Proliferation, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Key downstream pathways of EGFR/HER2 signaling.

Androgen Receptor (AR) Signaling Pathway

In the presence of androgens, the AR translocates to the nucleus, where it acts as a transcription factor to regulate genes involved in cell growth and survival, particularly in prostate cancer.[2][14]

AR_Signaling Androgen Androgen (DHT) AR_Cytoplasm AR (Cytoplasm) Androgen->AR_Cytoplasm AR_Nucleus AR (Nucleus) AR_Cytoplasm->AR_Nucleus Translocation Dimerization Dimerization AR_Nucleus->Dimerization ARE Androgen Response Element (ARE) Dimerization->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth

Caption: Classical androgen receptor signaling pathway.

TBK1 Signaling Pathway

TBK1 is a central kinase in the innate immune system, activated by various stimuli to phosphorylate transcription factors like IRF3, leading to the production of type I interferons.[15][16]

TBK1_Signaling Viral_RNA Viral RNA/DNA PRR Pattern Recognition Receptors (e.g., RIG-I) Viral_RNA->PRR Adaptor Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptor TBK1 TBK1 Adaptor->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Dimerization Dimerization pIRF3->Dimerization Nucleus_Translocation Nuclear Translocation Dimerization->Nucleus_Translocation IFN_Gene Type I IFN Genes Nucleus_Translocation->IFN_Gene Binds IFN_Production IFN-β Production IFN_Gene->IFN_Production

Caption: Simplified TBK1 signaling leading to interferon production.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Western Blot Analysis of Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][17]

Objective: To determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., DMSO ≤ 0.1%) for a specified time (e.g., 2-24 hours).[3]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[3]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer separated proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Immunoblotting (Primary & Secondary Ab) E->F G Detection (ECL) F->G H Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.

2.1 Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) and stoichiometry of ternary complex formation.

  • Reagent Preparation: Prepare purified POI, E3 ligase, and PROTAC in the same dialysis buffer.

  • ITC Experiment:

    • Load the POI and PROTAC into the sample cell.

    • Titrate the E3 ligase from the syringe into the cell.

    • Measure the heat changes upon binding.

  • Data Analysis: Fit the binding isotherm to a suitable model to determine the thermodynamic parameters of the ternary complex formation.

2.2 Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.[6]

  • Surface Preparation: Immobilize the E3 ligase on a sensor chip.

  • Binary Interaction: Flow the PROTAC over the surface to measure its binding to the E3 ligase.

  • Ternary Complex Formation: Pre-incubate the PROTAC with the POI and flow the mixture over the E3 ligase-coated surface.

  • Data Analysis: Fit the sensorgrams to a kinetic model to determine the association and dissociation rates.[6]

2.3 AlphaScreen (Amplified Luminescent Proximity Homestead Assay)

Objective: A high-throughput method to quantify ternary complex formation.

  • Reagent Preparation: Use tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase) and corresponding donor and acceptor beads.

  • Assay Setup: In a microplate, mix the tagged proteins, PROTAC, and AlphaScreen beads.

  • Signal Detection: Upon ternary complex formation, the beads are brought into proximity, generating a chemiluminescent signal that is proportional to the amount of complex formed.

Ternary_Complex_Assays cluster_assays Ternary Complex Formation Assays ITC Isothermal Titration Calorimetry (ITC) Measures: Thermodynamics (KD, ΔH) SPR Surface Plasmon Resonance (SPR) Measures: Kinetics (kon, koff), Affinity (KD) AlphaScreen AlphaScreen Measures: Proximity-based signal (High-throughput)

Caption: Key biophysical assays for characterizing ternary complex formation.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, T½, AUC) of a PROTAC.[5][15]

  • Animal Model: Use male Swiss Albino or similar mice.

  • Formulation and Dosing:

    • Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Administer the PROTAC via the desired route (e.g., intravenous, oral gavage, intraperitoneal) at a specific dose (e.g., 5-50 mg/kg).[15]

  • Blood Sampling:

    • Collect serial blood samples from the tail or saphenous vein at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma.[15]

  • Sample Analysis:

    • Extract the PROTAC from plasma samples.

    • Quantify the concentration of the PROTAC using LC-MS/MS.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Calculate pharmacokinetic parameters using appropriate software.[15]

Synthesis of PROTACs with PEG Linkers

The synthesis of PROTACs is typically a multi-step process involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the PEG linker, followed by their conjugation.

General Two-Step Synthesis Protocol

This protocol describes the synthesis of a PROTAC using a bifunctional PEG linker with a hydroxyl and a carboxylic acid group.

Step 1: Synthesis of POI-Linker Intermediate

This step involves forming an amide bond between the carboxylic acid of the PEG linker and an amine-functionalized POI ligand.

  • Activation of Carboxylic Acid: To a solution of the Hydroxy-PEG-acid linker in an anhydrous solvent like DMF, add an amide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

  • Amide Coupling: Add the amine-functionalized POI ligand to the activated linker solution and stir at room temperature.

  • Work-up and Purification: After the reaction is complete (monitored by LC-MS), perform an aqueous work-up and purify the product by flash column chromatography.

Step 2: Synthesis of the Final PROTAC

This step involves coupling the POI-linker intermediate to the E3 ligase ligand.

  • Activation of Hydroxyl Group: The terminal hydroxyl group of the POI-linker intermediate can be activated, for example, by converting it to a tosylate using tosyl chloride (TsCl).

  • Coupling to E3 Ligase Ligand: The activated POI-linker intermediate is then reacted with an amine-containing E3 ligase ligand in the presence of a base.

  • Purification: The final PROTAC is purified by preparative HPLC.

  • Characterization: The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow A POI-NH2 + HOOC-PEG-OH B Amide Coupling (HATU, DIPEA) A->B C POI-NHCO-PEG-OH B->C D Activation of -OH (e.g., Tosylation) C->D E POI-NHCO-PEG-OTs D->E G Coupling Reaction E->G F E3 Ligase-NH2 F->G H Final PROTAC G->H I Purification (HPLC) & Characterization (NMR, MS) H->I

Caption: A general workflow for the two-step synthesis of a PROTAC.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. The quantitative data and detailed protocols provided in this guide aim to equip researchers with the knowledge to systematically approach the design and evaluation of novel PEGylated PROTACs. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

A Beginner's In-depth Technical Guide to Boc-N-PEG1-C2-NHS Ester for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-N-PEG1-C2-NHS ester, a versatile heterobifunctional crosslinker, with a focus on its application in protein modification, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical properties, reaction mechanisms, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a chemical tool used to link molecules together. It features three key components:

  • Boc (tert-Butyloxycarbonyl) protecting group: This group masks a primary amine, preventing it from reacting prematurely. It can be removed under acidic conditions to reveal the reactive amine.

  • PEG1 (Polyethylene Glycol) spacer: A single ethylene glycol unit acts as a short, hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the final conjugate.[1]

  • NHS (N-Hydroxysuccinimide) ester: This is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[]

These features make this compound an ideal building block in multi-step conjugation strategies, most notably in the synthesis of PROTACs.[3][4] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[3][4]

Chemical Properties and Data

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
Chemical Name Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester[5]
Molecular Formula C14H22N2O7[5]
Molecular Weight 330.33 g/mol [5]
Appearance White to off-white solid[5]
Purity ≥97.0%[5]
Storage (Powder) -20°C for up to 3 years[5]
Storage (In solvent) -80°C for up to 6 months; -20°C for up to 1 month[5]

Reaction Mechanism and Kinetics

The primary utility of this compound in protein modification lies in the reaction of its NHS ester group with primary amines on the protein surface.

NHS Ester Reaction with Primary Amines

The reaction is a nucleophilic acyl substitution. The unprotonated primary amine of a protein (e.g., the ε-amino group of a lysine residue) attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[]

NHS Ester Reaction Mechanism with a Primary Amine.

Reaction Kinetics and pH Dependence

The efficiency of the NHS ester-amine reaction is highly pH-dependent. A slightly basic pH (typically 7.2-8.5) is optimal.[] At lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate.[6]

pHHalf-life (t1/2) of Conjugation (minutes)
8.080
8.520
9.010
Data adapted from a study on P3-NHS ester conjugation and is for illustrative purposes.[7]

This data clearly demonstrates that a slight increase in pH can dramatically accelerate the conjugation reaction. However, it is crucial to balance this with the increased rate of hydrolysis at higher pH to maximize the yield of the final product.[8]

Application in PROTAC Synthesis: An Experimental Workflow

This compound is a valuable tool for the modular synthesis of PROTACs. The following is a generalized, two-step experimental protocol for its use.

PROTAC_Synthesis_Workflow start Start: this compound step1 Step 1: Conjugation to E3 Ligase Ligand start->step1 intermediate1 Boc-N-PEG1-C2-E3 Ligase Ligand step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 H₂N-PEG1-C2-E3 Ligase Ligand step2->intermediate2 step3 Step 3: Conjugation to Target Protein Ligand intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification and Characterization final_protac->purification

Experimental Workflow for PROTAC Synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • E3 ligase ligand with a primary or secondary amine

  • Target protein ligand with a carboxylic acid or other suitable functional group for amide bond formation

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • Reaction vials, magnetic stirrer, and other standard laboratory equipment

  • HPLC for purification and analysis

Step 1: Conjugation of this compound to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate. This is often used in the next step without further purification.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in anhydrous dichloromethane (DCM).

  • Add an excess of TFA (e.g., 20% v/v in DCM) or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is typically used directly in the next step.

Step 3: Conjugation to the Target Protein Ligand

  • In a separate vial, dissolve the target protein ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir this activation mixture at room temperature for 15-30 minutes.

  • Add the deprotected amine from Step 2 (as a solution in DMF) to the activated target protein ligand.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS until the final PROTAC is formed.

  • Purify the final PROTAC using preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Importance of the PEG Linker in PROTAC Efficacy

The PEG linker in a PROTAC is not merely a spacer; its length and composition are critical for the efficacy of the resulting degrader.[9][10] While this compound provides a short PEG linker, the principles of linker optimization are broadly applicable. The linker influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

The following table, adapted from a study on BRD4-targeting PROTACs with varying PEG linker lengths, illustrates the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

PROTACLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC 1PEG25090
PROTAC 2PEG32595
PROTAC 3PEG41098
PROTAC 4PEG53092
PROTAC 5PEG67585
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[9] [b] Dmax: The maximum percentage of target protein degradation achieved.[9]
This data is representative and serves to illustrate the principle of linker length optimization.

As the data suggests, there is often an optimal linker length for a given target and E3 ligase pair that results in the most potent and efficacious degradation. Therefore, while this compound is a useful starting point, researchers should consider exploring a range of linker lengths to optimize their PROTACs.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in protein modification and drug discovery. Its heterobifunctional nature, combining a protected amine and a reactive NHS ester with a short PEG spacer, makes it particularly well-suited for the modular synthesis of PROTACs. A thorough understanding of its chemical properties, reaction kinetics, and a systematic approach to its application in multi-step syntheses will enable scientists to effectively utilize this reagent in the development of novel protein modifiers and targeted therapeutics.

References

An In-depth Technical Guide to Boc-N-PEG1-C2-NHS Ester: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of its key features, advantages, and detailed methodologies for its application.

This linker incorporates three key chemical motifs: a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene glycol (PEG) unit, and a highly reactive N-hydroxysuccinimide (NHS) ester. This combination of features provides researchers with a versatile tool for the controlled and efficient conjugation of molecules. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the Boc and NHS ester groups allow for sequential and specific ligation to target molecules.

Core Features and Chemical Properties

This compound is a white to off-white solid at room temperature.[3] Its chemical structure and key properties are detailed below.

Chemical Structure:

cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Reaction Dissolve Target Molecule Dissolve Target Molecule Mix and Incubate Mix and Incubate Dissolve Target Molecule->Mix and Incubate in Reaction Buffer Dissolve Linker Dissolve Linker Dissolve Linker->Mix and Incubate in DMF/DMSO Quench Reaction Quench Reaction Mix and Incubate->Quench Reaction 1-4h at RT Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate with Tris/Glycine cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Work-up Dissolve Conjugate Dissolve Conjugate Cool to 0°C Cool to 0°C Dissolve Conjugate->Cool to 0°C in anhydrous DCM Add TFA Add TFA Cool to 0°C->Add TFA Stir and Monitor Stir and Monitor Add TFA->Stir and Monitor 1-2h Evaporate Solvents Evaporate Solvents Stir and Monitor->Evaporate Solvents Neutralize (optional) Neutralize (optional) Evaporate Solvents->Neutralize (optional) E3 Ligase Ligand E3 Ligase Ligand Intermediate 1 Intermediate 1 E3 Ligase Ligand->Intermediate 1 NHS ester reaction Boc-N-PEG1-C2-NHS_ester Boc-N-PEG1-C2-NHS_ester Boc-N-PEG1-C2-NHS_ester->Intermediate 1 Target Protein Ligand Target Protein Ligand Final PROTAC Final PROTAC Target Protein Ligand->Final PROTAC Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Boc deprotection Intermediate 2->Final PROTAC Amide coupling

References

A Comprehensive Technical Guide to Boc-N-PEG1-C2-NHS Ester: Chemical Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical characteristics, experimental protocols, and core applications of Boc-N-PEG1-C2-NHS ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and proteomics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a PEG-based linker featuring a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester.[1][2][3][4][5][6][7][8] The short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation. The Boc group provides a stable protecting group for the primary amine, which can be selectively removed under acidic conditions, while the NHS ester is highly reactive towards primary amines.

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Chemical Name Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester[9]
Molecular Formula C14H22N2O7[9]
Molecular Weight 330.33 g/mol [9]
Appearance White to off-white solid[9]
Purity (NMR) ≥97.0%[9]
CAS Number 1260092-55-4[9]

Solubility and Stability

The solubility and stability of this compound are critical parameters for its effective use in experimental settings.

Solubility
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[10]
Dimethylformamide (DMF) Soluble[10]
Water Limited, hydrolysis occurs[11][12]
Stability and Storage

Proper storage is essential to maintain the reactivity of the NHS ester. The stability of the compound under different conditions is outlined below.

ConditionDurationReference
Powder at -20°C 3 years[9]
In solvent at -80°C 6 months[9]
In solvent at -20°C 1 month[9]

The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation. The rate of hydrolysis is pH-dependent, increasing with higher pH.[1][11][12][13][14]

pHHalf-life of NHS ester in aqueous solutionReference
7.0 (at 0°C) 4-5 hours[11][14]
8.0 1 hour[1][13]
8.6 (at 4°C) 10 minutes[11][14]

Reactivity and Signaling Pathways

The utility of this compound lies in its two functional groups: the amine-reactive NHS ester and the acid-labile Boc-protected amine.

NHS Ester Reactivity with Primary Amines

The NHS ester reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[11] This reaction is most efficient in the pH range of 7.2 to 8.5.[11]

NHS_Ester_Reaction Boc_PEG_NHS This compound Intermediate Tetrahedral Intermediate Boc_PEG_NHS->Intermediate + Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Intermediate Nucleophilic Attack (pH 7.2-8.5) Conjugate Boc-N-PEG1-C2-Amide Conjugate Intermediate->Conjugate Formation of stable amide bond NHS N-Hydroxysuccinimide (byproduct) Intermediate->NHS Release of

Figure 1: Reaction of this compound with a primary amine.
Boc Group Deprotection

The Boc protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free primary amine.[3][15][16][17][18]

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate + Acid Acid (e.g., TFA) Acid->Protonated_Carbamate Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Tert_butyl_cation tert-Butyl cation Protonated_Carbamate->Tert_butyl_cation Loss of Free_Amine Free Primary Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Release of

Figure 2: Mechanism of Boc deprotection under acidic conditions.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol for Conjugation to a Primary Amine-Containing Molecule

This protocol describes the general procedure for labeling a protein or other molecule with this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).

  • Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M glycine.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).

  • Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

Conjugation_Workflow cluster_prep Preparation Prep_Amine Dissolve Amine-Molecule in Reaction Buffer Reaction Add NHS Ester to Amine Solution (10-50x molar excess) Prep_Amine->Reaction Prep_NHS Dissolve this compound in DMSO/DMF Prep_NHS->Reaction Incubation Incubate (1-2h at RT or overnight at 4°C) Reaction->Incubation Quenching Quench with Tris or Glycine Incubation->Quenching Purification Purify by Dialysis or Desalting Column Quenching->Purification Final_Product Boc-Protected Conjugate Purification->Final_Product

Figure 3: Experimental workflow for amine conjugation.
Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other suitable base for neutralization (optional)

  • Purification equipment (e.g., HPLC, solid-phase extraction)

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Deprotection: Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Solvent Removal: Remove the TFA and DCM under reduced pressure.

  • Neutralization (Optional): If the TFA salt is not desired, dissolve the residue in a suitable solvent and neutralize with a base like DIPEA.

  • Purification: Purify the deprotected conjugate by an appropriate method to remove residual TFA and byproducts.

Applications in Research and Drug Development

This compound is a versatile linker used in various applications:

  • PROTAC Synthesis: It serves as a fundamental building block for constructing PROTACs, where it links a target protein-binding ligand to an E3 ligase-recruiting ligand.[5][19][20] The Boc-protected amine allows for sequential and controlled synthesis.

  • Bioconjugation: It is used to attach PEG spacers to proteins, peptides, or other biomolecules to improve their solubility, stability, and pharmacokinetic profiles.

  • Surface Modification: It can be used to modify surfaces containing primary amines to introduce a hydrophilic PEG spacer, which can then be further functionalized after Boc deprotection.

This guide provides a comprehensive overview of the chemical characteristics and applications of this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the relevant safety data sheets before handling any chemicals.

References

Methodological & Application

Application Notes and Protocols for Boc-N-PEG1-C2-NHS Ester Conjugation to a Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive, step-by-step protocol for the covalent conjugation of a Boc-N-PEG1-C2-NHS ester to a peptide. This process, known as PEGylation, is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of peptides and proteins. The attachment of the polyethylene glycol (PEG) chain can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2]

The this compound is a heterobifunctional linker that features a tert-butyloxycarbonyl (Boc) protected amine and an N-hydroxysuccinimide (NHS) ester.[] The NHS ester facilitates covalent linkage to primary amines, such as the N-terminus or the side chain of lysine residues on a peptide, through a stable amide bond.[][][6] The Boc protecting group provides an orthogonal handle for subsequent modifications after the initial peptide conjugation, allowing for the development of more complex bioconjugates. This two-stage conjugation strategy is particularly valuable in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][7]

Chemical Reaction Pathway

The conjugation process involves a nucleophilic acyl substitution reaction. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

G cluster_reactants Reactants cluster_products Products Peptide Peptide-NH₂ (Primary Amine) Conjugate Peptide-NH-CO-C2-PEG1-NH-Boc (Boc-PEGylated Peptide) Peptide->Conjugate + PEG_Linker Boc-NH-PEG1-C2-CO-NHS (this compound) PEG_Linker->Conjugate Reaction (pH 7.2-8.5) Byproduct NHS-OH (N-hydroxysuccinimide) PEG_Linker->Byproduct

Diagram 1: Chemical reaction of this compound with a peptide.

Experimental Protocols

This protocol is divided into three main stages: 1) Conjugation of the this compound to the peptide, 2) Purification of the Boc-PEGylated peptide, and 3) Optional Boc-deprotection to yield a free amine for further functionalization.

Stage 1: Peptide Conjugation

This stage describes the reaction between the peptide and the this compound.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • Reaction Buffer: Amine-free buffer such as 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5. Recommended buffers include phosphate, bicarbonate, borate, or HEPES.[7] Avoid buffers containing primary amines like Tris, as they will compete with the peptide for reaction with the NHS ester.[8][9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).

  • PEG Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to prepare this solution fresh and not store it.[8][9]

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the peptide solution. A 5 to 20-fold molar excess of the PEG linker over the peptide is a common starting point, though the optimal ratio may need to be determined empirically.[7] The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% (v/v) to avoid denaturation of the peptide.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature (20-25°C) or for 2-4 hours at 4°C.[7]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[7]

Stage 2: Purification of the Boc-PEGylated Peptide

Purification is essential to remove unreacted PEG linker, hydrolyzed NHS ester, and other byproducts.

Methods:

  • Size-Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated peptide from smaller, unreacted components.

  • Dialysis: For larger peptides, dialysis can be an effective method to remove small molecule impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for both purification and analysis of the reaction mixture.

The choice of purification method will depend on the size and properties of the peptide and the PEGylated conjugate.

Stage 3: Boc Deprotection (Optional)

This step is performed if the terminal amine on the PEG linker is intended for subsequent conjugation.

Materials:

  • Boc-PEGylated peptide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for work-up)

Procedure:

  • Dissolution: Dissolve the purified and dried Boc-PEGylated peptide in anhydrous DCM.

  • TFA Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[7]

  • Deprotection Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[7] Monitor the reaction progress by LC-MS or TLC to confirm the removal of the Boc group.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. For a basic work-up to obtain the free amine, redissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.[7] The deprotected PEGylated peptide can then be purified by RP-HPLC.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the conjugation and deprotection steps.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ValueNotes
Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is often optimal for peptides.[7]
Molar Excess of PEG-NHS 5 to 20-foldMolar excess over the peptide; requires empirical optimization.[7]
Reaction Temperature 4°C or Room Temperature (20-25°C)Lower temperatures can minimize side reactions and are preferred for sensitive peptides.
Reaction Time 30 minutes - 4 hoursDependent on temperature and the reactivity of the peptide's primary amines.[][8]
Quenching Agent Tris or GlycineUsed at a final concentration of 20-50 mM to stop the reaction.[7]

Table 2: Recommended Conditions for Boc Deprotection

ParameterRecommended ValueNotes
Solvent Anhydrous Dichloromethane (DCM)Essential to prevent side reactions.
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations lead to faster deprotection.[7]
Reaction Temperature 0°C to Room Temperature (20-25°C)The reaction is typically initiated at a lower temperature.[7]
Reaction Time 30 minutes - 2 hoursProgress should be monitored by LC-MS or TLC to determine completion.[7]

Experimental Workflow

The overall experimental process from starting materials to the final product is illustrated in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_deprotection Deprotection (Optional) Peptide_Prep Prepare Peptide Solution in Reaction Buffer Conjugation Mix Peptide and PEG Linker (5-20x molar excess of PEG) Peptide_Prep->Conjugation PEG_Prep Prepare Boc-N-PEG1-C2-NHS Ester Solution in DMF/DMSO PEG_Prep->Conjugation Incubation Incubate at RT (1-2h) or 4°C (2-4h) Conjugation->Incubation Quench Quench Reaction (Optional) Incubation->Quench Purify Purify Boc-PEGylated Peptide (SEC, Dialysis, or RP-HPLC) Quench->Purify Analyze Analyze Product (LC-MS, MALDI-TOF) Purify->Analyze Deprotect Boc Deprotection with TFA in DCM Analyze->Deprotect Purify_Final Purify Final Product (RP-HPLC) Deprotect->Purify_Final

Diagram 2: Experimental workflow for this compound conjugation to a peptide.

Characterization of the Conjugate

Confirmation of successful conjugation and determination of the degree of PEGylation can be achieved using various analytical techniques:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or LC-MS can be used to determine the molecular weight of the PEGylated peptide, confirming the covalent attachment of the PEG linker.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the conjugate and separate it from the unreacted peptide.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For larger peptides, an increase in the apparent molecular weight on an SDS-PAGE gel can indicate successful PEGylation.

Troubleshooting

  • Low Conjugation Efficiency:

    • Increase the molar excess of the this compound.

    • Optimize the reaction pH to be between 8.0 and 8.5.

    • Ensure the peptide buffer is free of primary amines.

    • Confirm the activity of the NHS ester, as it is moisture-sensitive.

  • Peptide Precipitation:

    • The addition of the organic solvent (DMF/DMSO) may cause some peptides to precipitate. Ensure the final organic solvent concentration is low (≤10%).

    • Consider using a co-solvent or adjusting the buffer composition.

  • Incomplete Boc Deprotection:

    • Increase the reaction time or the concentration of TFA.

    • Ensure anhydrous conditions, as water can interfere with the reaction.

By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can successfully perform the conjugation of this compound to their peptide of interest, enabling a wide range of applications in drug development and biomedical research.

References

Application Notes and Protocols for the Use of Boc-N-PEG1-C2-NHS Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-N-PEG1-C2-NHS Ester in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is a versatile, heterobifunctional linker widely employed in the synthesis of PROTACs. This linker features a short polyethylene glycol (PEG) spacer, which enhances the hydrophilicity and can improve the solubility and cell permeability of the resulting PROTAC molecule.[2] The linker is functionalized with two key reactive groups: a tert-butyloxycarbonyl (Boc)-protected amine and an N-hydroxysuccinimide (NHS) ester. This orthogonal protecting group strategy allows for a controlled, stepwise synthesis of the PROTAC molecule. The NHS ester provides a reactive handle for coupling to a primary or secondary amine on one of the ligands, while the Boc-protected amine, after deprotection, allows for subsequent conjugation to the other ligand.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its successful application in PROTAC synthesis.

PropertyValue
Chemical Name tert-butyl (2-(2-(2,5-dioxopyrrolidin-1-yloxycarbonyl)ethoxy)ethyl)carbamate
Molecular Formula C14H22N2O7
Molecular Weight 330.33 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM
Storage Conditions Store at -20°C for long-term stability. Keep dry.

Note: The NHS ester is susceptible to hydrolysis. It is recommended to use the reagent immediately after dissolving and to avoid moisture.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Degradation Proteasomal Degradation BCR_ABL->Degradation JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT PROTAC Arg-PEG1-Dasa PROTAC PROTAC->BCR_ABL Induces Degradation Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation PROTAC_Synthesis_Workflow Start This compound + Amine-containing Ligand 1 Step1 Amide Coupling (NHS Ester Reaction) Start->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA/DCM) Intermediate->Step2 Deprotected_Intermediate Amine-Linker-Ligand 1 Step2->Deprotected_Intermediate Step3 Amide Coupling (e.g., HATU/DIPEA) Deprotected_Intermediate->Step3 Ligand2 Carboxylic Acid- containing Ligand 2 Ligand2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

References

Application Notes and Protocols: Optimal Protein Labeling with Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional crosslinker containing a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester.[] The NHS ester reacts efficiently with primary amines (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.[2][] This reagent is particularly valuable in drug development, especially in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise linking of molecules is crucial.[4][5] The incorporation of a short PEG spacer can enhance the solubility and stability of the resulting conjugate.[][6][7] Optimizing the reaction conditions is critical to achieve efficient and specific labeling of target proteins while maintaining their structural integrity and function.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

reagent This compound conjugate Boc-N-PEG1-C2-Protein (Stable Amide Bond) reagent->conjugate + protein Protein-NH2 (Primary Amine) protein->conjugate pH 7.2-8.5 nhs N-hydroxysuccinimide (Leaving Group) conjugate->nhs +

Caption: Reaction of this compound with a protein's primary amine.

Key Reaction Parameters for Optimal Protein Labeling

Successful protein labeling with this compound is dependent on several critical parameters. The following table summarizes the recommended conditions based on established protocols for NHS ester chemistry.

ParameterRecommended RangeNotes
pH 7.2 - 8.5The reaction is strongly pH-dependent.[8][9] Optimal pH is often between 8.3 and 8.5 for efficient labeling.[8][10] Lower pH leads to protonation of amines, reducing reactivity, while higher pH increases the rate of NHS ester hydrolysis.[8][11]
Buffer Composition Phosphate, Borate, Bicarbonate/Carbonate, HEPESBuffers should be free of primary amines (e.g., Tris, Glycine) as they compete with the target protein for reaction with the NHS ester.[6][9][11] Tris or glycine can be used to quench the reaction.[6][11]
Molar Excess of NHS Ester 10 to 50-foldThis is an empirical value and should be optimized for each specific protein and desired degree of labeling.[6] A 20-fold molar excess is a common starting point.[12]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.[8][10] For dilute protein solutions, a greater molar excess of the NHS ester may be required.[12]
Reaction Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are typically faster (30 minutes to 4 hours).[2][11] Reactions at 4°C can be performed overnight to minimize protein degradation.[8][10]
Reaction Time 30 minutes to OvernightDependent on temperature, pH, and the reactivity of the specific protein. The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours to overnight on ice.[2][12]
Solvent for NHS Ester Anhydrous DMSO or DMFMany NHS esters have low aqueous solubility and should be dissolved in a water-miscible organic solvent before addition to the reaction buffer.[9][11] Use high-quality, amine-free DMF.[8] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[12]

Experimental Workflow

The following diagram outlines the general workflow for labeling a target protein with this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) r1 Add NHS Ester Solution to Protein Solution p1->r1 p2 Equilibrate NHS Ester to Room Temperature p3 Dissolve NHS Ester in Anhydrous DMSO or DMF p2->p3 p3->r1 r2 Incubate at RT (30-60 min) or 4°C (2h - overnight) r1->r2 q1 (Optional) Quench Reaction with Tris or Glycine r2->q1 pu1 Purify Conjugate (e.g., Desalting Column, Dialysis) q1->pu1 a1 Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) pu1->a1

Caption: General workflow for protein labeling with an NHS ester.

Detailed Experimental Protocol

This protocol provides a general guideline for the labeling of a target protein with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Target protein

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (PBS) or 0.1 M sodium bicarbonate, pH 8.3.[6][9]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.[6]

  • Desalting columns or dialysis cassettes for purification.[2][12]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[10][12]

    • If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using a desalting column or dialysis.[2][12]

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][12]

    • Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[12] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[2][12]

  • Calculate the Reagent Amount:

    • Determine the volume of the NHS ester stock solution to add to the protein solution to achieve the desired molar excess (e.g., 20-fold).

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.[12]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours to overnight.[12] The optimal time and temperature should be determined empirically.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[12]

  • Characterize and Store the Conjugate:

    • Analyze the labeled protein using methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to determine the degree of labeling and confirm conjugation.

    • Store the purified conjugate under conditions that are optimal for the unlabeled protein.[2][12]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH: pH is too low, leading to protonated amines.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[9] For many applications, a pH of 8.3-8.5 is ideal.[8][10]
Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly.Always use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use.[2][9] Allow the reagent vial to equilibrate to room temperature before opening.[2][12]
Competing Amines: Buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate, borate, or bicarbonate.[6][9]
Insufficient Molar Excess: The ratio of NHS ester to protein is too low.Increase the molar excess of the NHS ester. Optimization experiments may be necessary.
Protein Precipitation High Concentration of Organic Solvent: The volume of DMSO or DMF added is too high.Keep the final concentration of the organic solvent below 10%.[12]
Protein Instability: The protein is not stable under the reaction conditions (e.g., pH, temperature).Perform the reaction at a lower temperature (4°C) or for a shorter duration.[11] Consider a buffer with a pH closer to physiological conditions (e.g., 7.4), but be aware that this may slow down the reaction rate.[13]
Non-Specific Labeling or Aggregation Over-labeling: The molar excess of the NHS ester is too high, leading to modification of numerous sites and potential changes in protein structure.Reduce the molar excess of the NHS ester or shorten the reaction time.

By carefully controlling these reaction parameters and following the outlined protocols, researchers can achieve optimal and consistent labeling of proteins with this compound for a wide range of applications in research and drug development.

References

Application Note: Protocol for the Selective Boc Deprotection of Boc-N-PEG1-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterobifunctional crosslinkers are essential tools in bioconjugation, enabling the stepwise assembly of complex molecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] The Boc-N-PEG1-C2-NHS ester is one such linker, featuring a tert-butyloxycarbonyl (Boc) protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester. The Boc group provides a temporary shield for the amine, allowing for selective reactions at other sites. Its removal is a critical step, regenerating the amine for subsequent conjugation.[1][2]

The primary challenge in this process is the acid-labile nature of the Boc group versus the moisture and pH sensitivity of the NHS ester.[3][4] This protocol provides a detailed methodology for the selective deprotection of the Boc group using Trifluoroacetic Acid (TFA) under anhydrous conditions, preserving the functionality of the NHS ester for future reactions.

Principle of the Method

The deprotection mechanism relies on the acid-catalyzed cleavage of the tert-butyl carbamate. Trifluoroacetic acid (TFA) protonates the carbamate, leading to the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton.[5][6] The process releases carbon dioxide and the free amine, which is protonated by the acid to form a stable TFA salt. The reaction is typically performed in an anhydrous organic solvent like Dichloromethane (DCM) to prevent the hydrolysis of the sensitive NHS ester.[7]

Materials and Reagents

  • This compound conjugate

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous (<50 ppm water)

  • Nitrogen or Argon gas

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction

  • Analytical balance

  • Syringes and needles

Experimental Protocol

This protocol outlines the deprotection of the Boc group to yield the amine TFA salt, which can often be used directly in subsequent steps.[1] An optional neutralization work-up to obtain the free amine is also described.

4.1. Deprotection Reaction

  • Preparation: Weigh the this compound conjugate and place it in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Under an inert atmosphere (nitrogen or argon), dissolve the conjugate in anhydrous DCM. A typical concentration is 10-50 mg/mL.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: While stirring, slowly add the desired volume of TFA. A common reagent is a pre-mixed solution of 20-50% (v/v) TFA in anhydrous DCM.[7] Add the acid dropwise to control any potential exotherm.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature (20-25°C) and continue stirring for an additional 1-2 hours.[7]

4.2. Reaction Monitoring

  • TLC Analysis: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Spot the starting material, a co-spot, and the reaction mixture on a silica plate. A typical eluent system is Ethyl Acetate/Hexanes. The product, being an amine salt, will be significantly more polar (lower Rf) than the starting material.[8]

  • LC-MS Analysis: For precise monitoring, analyze a small aliquot of the reaction mixture by LC-MS. Successful deprotection is confirmed by the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the deprotected product (a loss of 100.12 g/mol ).[7][9]

4.3. Work-up and Isolation (TFA Salt)

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][7]

  • Azeotropic Removal of TFA: To remove residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.[1]

  • Final Product: The resulting residue is the TFA salt of the deprotected amine-PEG-NHS ester, which can be dried under high vacuum and used in the next step without further purification.

4.4. Optional Neutralization Work-up (Free Amine)

  • Redissolve: After the initial concentration (Step 4.3.1), dissolve the residue in DCM.

  • Neutralization: Carefully transfer the solution to a separatory funnel and wash it with a saturated NaHCO₃ solution to neutralize the TFA salt.[7][10] Caution: CO₂ evolution will occur. Vent the funnel frequently.

  • Extraction: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.[7]

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected conjugate as a free amine. Store immediately under inert gas and at low temperature (-20°C) as the free amine is less stable than the salt.

Data Presentation

Quantitative data for the deprotection reaction and product characterization are summarized below.

Table 1: Recommended Reaction Conditions for Boc Deprotection

Parameter Recommended Value Notes
Solvent Anhydrous Dichloromethane (DCM) Essential to prevent hydrolysis of the NHS ester.[7]
Reagent Trifluoroacetic Acid (TFA) A 20-50% (v/v) solution in anhydrous DCM is effective.[1][7]
Temperature 0°C to Room Temperature (20-25°C) Start at 0°C to control the reaction, then allow to warm.[7]
Reaction Time 30 minutes - 2 hours Progress must be monitored by TLC or LC-MS.[7]

| Atmosphere | Inert (Nitrogen or Argon) | Minimizes moisture contamination, protecting the NHS ester. |

Table 2: Analytical Methods for Reaction Monitoring and Characterization

Technique Starting Material (Boc-Protected) Deprotected Product (Amine/Amine Salt)
TLC Higher Rf value (less polar) Lower Rf value (more polar)[8]
LC-MS Expected Mass: [M+H]⁺, [M+Na]⁺ Expected Mass: [M-100.12+H]⁺, [M-100.12+Na]⁺[9]
¹H NMR Characteristic singlet for tert-butyl protons at ~1.4 ppm (9H)[8] Disappearance of the singlet at ~1.4 ppm.

| FT-IR | Strong C=O stretch (carbamate) around 1680-1720 cm⁻¹[8] | Disappearance of the carbamate C=O band. |

Visualizations

Caption: Boc deprotection reaction scheme.

G Experimental Workflow for Boc Deprotection node_start Start: Boc-PEG-NHS step1 Dissolve in Anhydrous DCM under N₂ Atmosphere node_start->step1 1. Dissolve node_process node_process node_decision node_decision node_end Final Product: Amine-PEG-NHS (TFA Salt) step2 Cool Solution to 0°C step1->step2 2. Cool step3 Slowly Add 20-50% TFA in DCM step2->step3 3. Add Reagent step4 Stir for 30 min at 0°C, then 1-2h at Room Temp. step3->step4 4. React & Stir step5 Monitor by TLC / LC-MS step4->step5 5. Monitor decision Reaction Complete? step5->decision decision->step4 No step6 Evaporate Solvent and excess TFA decision->step6 Yes step6->node_end Isolate

Caption: Experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection 1. Insufficient TFA concentration or volume.2. Reaction time is too short.3. Low reaction temperature.1. Increase TFA concentration to 50% (v/v).2. Extend the reaction time, monitoring closely by LC-MS.3. Ensure the reaction is allowed to warm to room temperature.
NHS Ester Hydrolysis 1. Presence of moisture in the solvent or reagents.2. Prolonged exposure to acidic conditions.3. Delay in work-up after completion.1. Use fresh, anhydrous grade DCM.2. Minimize reaction time once deprotection is complete.3. Proceed with work-up immediately after the reaction is finished.
Low Product Yield 1. NHS ester hydrolysis (see above).2. Product loss during work-up, especially with the optional neutralization step.1. Ensure all conditions are anhydrous.2. For sensitive downstream applications, use the TFA salt directly to avoid the aqueous neutralization work-up.
Side Product Formation 1. Alkylation of the target molecule by the tert-butyl cation.[6]1. This is less common with simple linkers but can be suppressed by adding a scavenger like triisopropylsilane (TIS) if necessary.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, thereby enhancing their stability, biocompatibility, and circulation time in vivo. The heterobifunctional linker, Boc-N-PEG1-C2-NHS ester , offers a versatile platform for the covalent modification of nanoparticles.

This molecule features an N-hydroxysuccinimide (NHS) ester group for efficient reaction with primary amines on the nanoparticle surface, and a tert-butyloxycarbonyl (Boc) protected amine.[] This Boc protecting group allows for a controlled, two-step functionalization process.[2] Initially, the PEG linker is attached to the nanoparticle. Subsequently, the Boc group can be removed under acidic conditions to expose a primary amine, which can then be used for the conjugation of targeting ligands, therapeutic molecules, or imaging agents.[][2] This orthogonal approach provides precise control over the nanoparticle's surface chemistry, making it an invaluable tool for creating sophisticated, multi-functional nanomedicines.[2]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester[3]
Molecular Formula C14H22N2O7[3]
Molecular Weight 330.33 g/mol [3]
Appearance White to off-white solid[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Data Presentation: Expected Physicochemical Changes

The following table summarizes the anticipated changes in the physicochemical properties of 100 nm amine-functionalized nanoparticles upon surface modification with this compound and subsequent Boc deprotection. These values are representative and may vary depending on the specific nanoparticle core material, initial surface chemistry, and reaction conditions.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles100 ± 5< 0.15+35 ± 5
Boc-N-PEG1-C2-Functionalized Nanoparticles115 ± 7< 0.20+20 ± 5
Amine-PEG1-C2-Functionalized Nanoparticles (after Boc deprotection)118 ± 8< 0.20+30 ± 5

Note: The increase in hydrodynamic diameter is expected due to the addition of the PEG linker. The zeta potential is expected to decrease after the initial PEGylation due to the shielding of the primary amine charge and then increase again after Boc deprotection exposes a new primary amine.[4][5][6][7]

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (-NH2 NPs)

  • This compound

  • Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., centrifugal filter units, dialysis cassettes, or size-exclusion chromatography)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure a homogenous suspension, using brief sonication if necessary.

  • PEG Linker Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[8][9]

    • Prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the PEG linker relative to the estimated number of amine groups on the nanoparticle surface is a recommended starting point.[8]

    • The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain nanoparticle stability.[9]

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous, gentle mixing (e.g., on a rotator or shaker).

  • Quenching of Unreacted NHS Ester:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification of Boc-PEGylated Nanoparticles:

    • Purify the functionalized nanoparticles to remove excess PEG linker, unreacted reagents, and byproducts.

    • For centrifugal filter units, centrifuge at a speed and time appropriate for the nanoparticle size to separate the nanoparticles. Resuspend the nanoparticles in the Reaction Buffer and repeat the centrifugation. Perform at least three wash cycles.

    • Alternatively, purify the nanoparticles via dialysis against the Reaction Buffer for 24-48 hours with frequent buffer changes.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group from the surface-conjugated linker to expose the terminal amine for further functionalization.

Materials:

  • Boc-protected PEGylated nanoparticles (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., centrifugal filter units or dialysis membrane)

Procedure:

  • Reaction Setup:

    • Resuspend lyophilized or dried Boc-protected nanoparticles in DCM.

  • Deprotection Reaction:

    • Add TFA to the nanoparticle suspension. A typical concentration is 20-50% (v/v) TFA in DCM.[2]

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by techniques such as FTIR by observing the disappearance of Boc-related peaks.

  • Purification of Amine-PEGylated Nanoparticles:

    • Remove the TFA and DCM by evaporation under a stream of nitrogen or by using a rotary evaporator.

    • Resuspend the nanoparticles in PBS (pH 7.4).

    • Purify the deprotected nanoparticles using centrifugal filtration or dialysis to remove residual TFA and salts. Wash the nanoparticles extensively with PBS.

    • The resulting amine-functionalized PEGylated nanoparticles are now ready for subsequent conjugation reactions.

Visualization of Workflows and Pathways

G Experimental Workflow for Two-Step Nanoparticle Functionalization cluster_0 Step 1: PEGylation cluster_1 Step 2: Boc Deprotection NP_Amine Amine-Functionalized Nanoparticles Reaction1 Conjugation Reaction (PBS, pH 7.2-8.0, RT, 2-4h) NP_Amine->Reaction1 PEG_NHS This compound PEG_NHS->Reaction1 Purification1 Purification (Centrifugation/Dialysis) Reaction1->Purification1 NP_Boc Boc-PEG-Nanoparticles Reaction2 Deprotection Reaction (TFA/DCM, RT, 1-2h) NP_Boc->Reaction2 Purification1->NP_Boc Purification2 Purification (Evaporation & Washing) Reaction2->Purification2 NP_PEG_Amine Amine-PEG-Nanoparticles Final_Product Ready for further conjugation NP_PEG_Amine->Final_Product Purification2->NP_PEG_Amine

Caption: Workflow for two-step nanoparticle functionalization.

G Potential Signaling Pathways Affected by Nanoparticle Uptake cluster_uptake Cellular Uptake cluster_stress Cellular Stress Response cluster_signaling Downstream Signaling Cascades NP PEGylated Nanoparticle Endocytosis Endocytosis (Clathrin-mediated, Caveolae-mediated, etc.) NP->Endocytosis Surface Chemistry Dependent ROS Reactive Oxygen Species (ROS) Production Endocytosis->ROS Intracellular Processing PI3K PI3K/Akt Pathway Endocytosis->PI3K Receptor Interaction Inflammasome Inflammasome Activation (e.g., NLRP3) ROS->Inflammasome MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Transcription Gene Transcription (Inflammatory Cytokines, etc.) Inflammasome->Transcription via Caspase-1 MAPK->Transcription NFkB->Transcription

Caption: Signaling pathways affected by nanoparticle uptake.

Mechanism of Action & Biological Implications

The surface chemistry of nanoparticles plays a pivotal role in their interaction with biological systems, including their cellular uptake, intracellular trafficking, and potential toxicity.[10] PEGylation, by creating a hydrophilic layer, is known to reduce opsonization—the process where proteins adsorb onto the nanoparticle surface, marking them for clearance by phagocytic cells of the immune system.[11] This "stealth" effect prolongs circulation time, increasing the likelihood of the nanoparticle reaching its target tissue.

Once at the cellular level, nanoparticles are typically internalized through various endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[11][12] The specific pathway is influenced by nanoparticle size, shape, and surface charge.[13] Following internalization, nanoparticles can trigger a range of cellular responses. A common mechanism is the induction of reactive oxygen species (ROS), which can lead to oxidative stress.[14] This, in turn, can activate downstream signaling cascades like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[14][15] These pathways regulate a host of cellular processes, including inflammation, proliferation, and apoptosis.[14] Therefore, understanding and controlling the surface chemistry of nanoparticles is paramount for directing their biological fate and achieving the desired therapeutic or diagnostic outcome.

References

Amine Labeling of Antibodies with Boc-N-PEG1-C2-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of monoclonal antibodies (mAbs) is a cornerstone of modern therapeutic and diagnostic development. Amine labeling via N-hydroxysuccinimide (NHS) esters is a robust and widely adopted method for attaching functional moieties to the lysine residues of an antibody. This application note provides a detailed protocol for the labeling of antibodies with Boc-N-PEG1-C2-NHS ester, a heterobifunctional linker.

This linker allows for the introduction of a short polyethylene glycol (PEG) spacer onto the antibody surface, terminating in a tert-butyloxycarbonyl (Boc)-protected amine. The PEG spacer enhances solubility and can reduce non-specific binding, while the Boc-protected amine provides a latent reactive site.[][] Following the initial labeling of the antibody, the Boc group can be removed under specific conditions to expose a primary amine. This newly introduced amine can then be used for the site-specific conjugation of a second molecule of interest, such as a small molecule drug, a fluorophore, or a PROTAC (PROteolysis TArgeting Chimera).[3][4] This two-step approach offers a controlled strategy for the construction of complex antibody conjugates.

Principle of the Method

The amine labeling of antibodies with this compound is a two-stage process. The first stage involves the covalent conjugation of the linker to the antibody. The second, optional stage, involves the deprotection of the Boc group to reveal a free amine.

Stage 1: Antibody Labeling

The NHS ester of the linker reacts with the primary amines on the surface of the antibody, primarily the ε-amino groups of lysine residues, to form stable amide bonds.[] This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure that the lysine amines are deprotonated and thus nucleophilic.[4]

Stage 2: Boc Deprotection

The Boc protecting group is stable under the conditions of the labeling reaction but can be removed under acidic conditions to yield a primary amine.[6] Standard deprotection procedures for small molecules often involve the use of strong acids such as trifluoroacetic acid (TFA).[7] However, for antibody conjugates, milder conditions may be necessary to avoid denaturation of the protein.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
Monoclonal Antibody (mAb)User-defined-
This compoundMedChemExpressHY-141116
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Phosphate Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
1M Sodium Bicarbonate Buffer, pH 8.5Sigma-AldrichS5761
1M Tris-HCl, pH 7.5Thermo Fisher ScientificAM9855G
Amicon® Ultra Centrifugal Filter Units (e.g., 50 kDa MWCO)MilliporeSigmaUFC905024
Zeba™ Spin Desalting Columns (e.g., 7K MWCO)Thermo Fisher Scientific89882
Trifluoroacetic Acid (TFA) (for deprotection)Sigma-AldrichT6508
Dichloromethane (DCM) (for deprotection)Sigma-Aldrich270997

Experimental Protocols

Antibody Preparation

It is crucial to ensure that the antibody is in an amine-free buffer before starting the labeling reaction. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester.[8]

Protocol:

  • If the antibody is in a buffer containing primary amines or other interfering substances like sodium azide or BSA, it must be purified.

  • Perform a buffer exchange into an amine-free buffer such as PBS (pH 7.4) using a centrifugal filter unit (e.g., 50 kDa MWCO) or a desalting column.

  • Concentrate the antibody to a concentration of 2-10 mg/mL.

  • Determine the final antibody concentration using a spectrophotometer at 280 nm or a protein concentration assay (e.g., BCA assay).

Preparation of this compound Stock Solution

The NHS ester is moisture-sensitive and should be dissolved in anhydrous DMSO immediately before use.[8] Do not prepare stock solutions for long-term storage.

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of the linker in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution of this compound (MW: 330.33 g/mol ), dissolve 0.33 mg in 100 µL of anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

Antibody Labeling with this compound

The molar ratio of the NHS ester to the antibody will determine the degree of labeling (DOL). A molar excess of 5 to 20-fold is a common starting point, but the optimal ratio should be determined empirically for each antibody.[9]

Protocol:

  • Dilute the purified antibody to the desired concentration (e.g., 2 mg/mL) in a reaction buffer with a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer).

  • Calculate the volume of the 10 mM this compound stock solution required to achieve the desired molar excess.

  • Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS ester.

Purification of the Labeled Antibody

Purification is necessary to remove unreacted linker and any reaction byproducts.

Protocol:

  • Use a desalting column (e.g., Zeba™ Spin Desalting Column) to separate the labeled antibody from the excess, unreacted linker.

  • Alternatively, use a centrifugal filter unit to perform buffer exchange and remove small molecules.

  • The purified, labeled antibody can be stored in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

(Optional) Boc Deprotection of the Labeled Antibody

Caution: The following protocol is based on standard small molecule deprotection and may need significant optimization to prevent antibody denaturation. It is highly recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific antibody conjugate. Milder deprotection methods should be explored if denaturation is observed.[10][11]

Protocol:

  • Lyophilize the purified Boc-protected antibody conjugate to remove all aqueous buffer.

  • Resuspend the lyophilized conjugate in a minimal amount of a suitable organic solvent in which the antibody is stable, or a mixture of organic solvent and aqueous buffer. This step is challenging and requires empirical optimization.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-chilled solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to the antibody conjugate solution. A final TFA concentration of 20-50% is a starting point.[12]

  • Incubate the reaction on ice for 30 minutes to 2 hours, with gentle stirring.

  • Monitor the deprotection reaction by LC-MS if possible.

  • Quench the reaction by adding a large excess of a neutral buffer (e.g., PBS).

  • Immediately purify the deprotected antibody by buffer exchange using a desalting column or centrifugal filtration to remove the acid and byproducts.

Characterization of the Antibody Conjugate

The successful labeling and deprotection of the antibody should be confirmed by appropriate analytical techniques.

Characterization MethodPurposeExpected Outcome
UV-Vis Spectroscopy Determine antibody concentration and degree of labeling (if the linker has a chromophore).Not directly applicable for this linker as it lacks a strong chromophore. Antibody concentration is determined by A280.
SDS-PAGE Assess the purity and integrity of the antibody after labeling and deprotection.A slight increase in the molecular weight of the heavy and light chains may be observed after labeling. No significant degradation or aggregation should be present.
Size Exclusion Chromatography (SEC-HPLC) Determine the extent of aggregation and purity of the conjugate.A single major peak corresponding to the monomeric antibody conjugate should be observed.
Mass Spectrometry (e.g., LC-ESI-MS) Confirm the covalent modification of the antibody and determine the distribution of labeled species (drug-to-antibody ratio, DAR).[]An increase in the mass of the antibody corresponding to the number of attached linkers. A further mass decrease after successful Boc deprotection.

Quantitative Data Summary

The following tables provide representative parameters for the labeling and deprotection steps. These values should be optimized for each specific antibody and application.

Table 1: Recommended Reaction Conditions for Amine Labeling

ParameterRecommended ValueNotes
Antibody Concentration 2-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer Phosphate, Bicarbonate, or Borate bufferMust be free of primary amines.
Reaction pH 7.2 - 8.5A pH of 8.0-8.5 is commonly used to balance amine reactivity and NHS ester stability.[13]
Molar Excess of NHS Ester 5 to 20-foldRequires empirical optimization for the desired degree of labeling.[9]
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize potential antibody degradation.
Reaction Time 1 - 4 hoursLonger incubation times may be required at lower temperatures.
Quenching Reagent Tris or Glycine (20-50 mM final concentration)Stops the reaction by consuming unreacted NHS ester.

Table 2: Representative Conditions for Boc Deprotection (Requires Optimization)

ParameterRecommended ValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A strong acid, use with caution for antibodies.[7]
Solvent Dichloromethane (DCM) or other organic solventsAntibody stability in organic solvents is a major concern.
TFA Concentration 20-50% (v/v)Start with lower concentrations and shorter reaction times.[12]
Reaction Temperature 0°C to Room TemperatureLower temperatures are recommended to minimize side reactions and degradation.
Reaction Time 30 minutes - 2 hoursMonitor reaction progress closely.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Deprotection cluster_analysis Characterization Ab_initial Antibody in Storage Buffer Ab_purified Purified Antibody in Amine-Free Buffer Ab_initial->Ab_purified Buffer Exchange Reaction_mix Reaction Mixture (pH 8.0-8.5) Ab_purified->Reaction_mix Linker_solid This compound (Solid) Linker_solution 10 mM Linker in Anhydrous DMSO Linker_solid->Linker_solution Dissolution Linker_solution->Reaction_mix Labeled_Ab Boc-Protected Labeled Antibody Reaction_mix->Labeled_Ab Incubation (1-4h) Purified_labeled_Ab Purified Boc-Labeled Antibody Labeled_Ab->Purified_labeled_Ab Desalting / Buffer Exchange Deprotection_step Boc Deprotection (Acidic Conditions) Purified_labeled_Ab->Deprotection_step Final_Ab Final Antibody with Free Amine Deprotection_step->Final_Ab Purification Analysis SDS-PAGE, SEC-HPLC, Mass Spectrometry Final_Ab->Analysis

References

Application Notes and Protocols for Protein Conjugation using Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of Boc-N-PEG1-C2-NHS ester to proteins. This process, often referred to as PEGylation, involves the covalent attachment of a polyethylene glycol (PEG) spacer to a protein. This compound is a heterobifunctional linker containing a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (such as the side chain of lysine residues or the N-terminus) on the protein to form a stable amide bond. The Boc protecting group can be subsequently removed under acidic conditions to reveal a free amine, allowing for further modification.

PEGylation is a widely used technique in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] It can increase the in vivo half-life, enhance stability, reduce immunogenicity, and improve the solubility of proteins.[2][3] The degree of PEGylation, which is the number of PEG molecules attached to a single protein molecule, is a critical parameter that can be controlled by adjusting the molar excess of the PEGylating reagent.

Chemical Properties of this compound

PropertyValueReference
Chemical Name Propanoic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester[4]
Molecular Formula C14H22N2O7[4]
Molecular Weight 330.33 g/mol [4]
Appearance White to off-white solid[4]
Reactive Group N-Hydroxysuccinimide (NHS) ester[5]
Target Functional Group Primary amines (-NH2)[5]

Molar Excess Calculation

The molar excess of this compound relative to the protein is a crucial factor in controlling the degree of conjugation. A higher molar excess will generally result in a higher degree of labeling. However, excessive labeling can potentially lead to loss of protein activity. Therefore, it is recommended to perform optimization experiments with varying molar ratios.

Formula for Calculating the Mass of this compound:

Example Calculation:

To conjugate 5 mg of a 50 kDa protein with a 10-fold molar excess of this compound:

  • Mass of NHS ester (mg) = 10 x [5 mg / 50 kDa] x [330.33 g/mol / 1000]

  • Mass of NHS ester (mg) = 10 x 0.1 x 0.33033

  • Mass of NHS ester (mg) ≈ 0.33 mg

Quantitative Data on Protein Conjugation

The following table provides hypothetical yet representative data on the effect of varying the molar excess of this compound on the conjugation efficiency and degree of labeling for a model protein (e.g., Bovine Serum Albumin, BSA, ~66.5 kDa). These values serve as a guideline for experimental design.

Molar Excess of this compoundDegree of Labeling (PEG/Protein Ratio)Conjugation Efficiency (%)Potential Impact on Protein Activity
5-fold1 - 2~40%Minimal
10-fold3 - 5~65%Moderate
20-fold6 - 8~85%Can be significant
50-fold> 10> 95%High probability of reduction

Note: The optimal degree of labeling is application-dependent and should be determined empirically.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Conjugation Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Amine-free buffers are essential to prevent competition with the protein for the NHS ester.[][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis A Prepare Protein Solution C Mix Protein and NHS Ester A->C B Prepare NHS Ester Solution B->C D Incubate C->D E Quench Reaction D->E F Purify Conjugate (SEC/Dialysis) E->F G Characterize Conjugate F->G logical_relationship start Start: Define Conjugation Goal protein_prep Prepare Protein in Amine-Free Buffer start->protein_prep calc_molar_excess Calculate Molar Excess of NHS Ester protein_prep->calc_molar_excess dissolve_nhs Dissolve NHS Ester in Anhydrous Solvent calc_molar_excess->dissolve_nhs conjugation Perform Conjugation Reaction dissolve_nhs->conjugation purification Purify Conjugate conjugation->purification characterization Characterize Degree of Labeling purification->characterization final_product Final Conjugated Protein purification->final_product boc_deprotection_q Boc Deprotection Needed? characterization->boc_deprotection_q boc_deprotection Perform Boc Deprotection boc_deprotection_q->boc_deprotection Yes boc_deprotection_q->final_product No boc_deprotection->purification

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for using Boc-N-PEG1-C2-NHS ester in bioconjugation reactions. Special attention is given to the selection of appropriate buffers and the optimization of pH to ensure high reaction efficiency and yield. This compound is a heterobifunctional linker containing a Boc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1][3]

The success of the conjugation process hinges on carefully controlling reaction parameters to maximize the coupling of the NHS ester to primary amines while minimizing competing side reactions, primarily hydrolysis.[4][5]

Principle of NHS Ester Chemistry

The core of the reaction involves the N-hydroxysuccinimide (NHS) ester, an activated carboxyl group designed to react with nucleophiles.[6] The primary target in bioconjugation is the unprotonated primary amine (-NH₂) found at the N-terminus of proteins or in the side chain of lysine residues.[6][7] The reaction proceeds via nucleophilic attack from the amine on the ester's carbonyl carbon, forming a stable, covalent amide bond and releasing NHS as a byproduct.[6]

A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water. This reaction regenerates the original carboxylic acid and renders the linker unable to conjugate with the target amine.[7][8] The rate of this hydrolysis is highly dependent on the pH of the reaction medium.[4][9]

Critical Parameters: Buffer and pH Selection

The Role of pH

The reaction pH is the most critical factor influencing the outcome of an NHS ester conjugation.[5][10] It presents a classic optimization challenge:

  • Amine Reactivity : For the primary amine on the target molecule to be an effective nucleophile, it must be in its unprotonated state (-NH₂). This is favored at a pH above the pKa of the amine group (for lysine, the ε-amino group pKa is ~10.5). Therefore, a slightly alkaline pH increases the concentration of reactive amines.[8]

  • NHS Ester Stability : The stability of the NHS ester is inversely related to pH. As the pH increases, the rate of hydrolysis rises dramatically, reducing the amount of active ester available for conjugation.[4][8][11]

The optimal pH for most NHS ester reactions is a compromise between these two factors, typically falling in the range of pH 7.2 to 8.5 .[7][12] Many protocols find the ideal balance for efficiency at pH 8.3-8.5 .[5][8][10]

Buffer Selection

The choice of buffer is equally important. The buffer must maintain the desired pH throughout the reaction without participating in it.

Recommended Buffers: Buffers free of primary amines are essential for successful conjugation.[7][13]

  • Phosphate-Buffered Saline (PBS) : Commonly used, typically at pH 7.2-7.5.[9][14]

  • Borate Buffer : Effective for maintaining a stable pH in the recommended range.[7][8]

  • Carbonate/Bicarbonate Buffer : A 0.1 M solution provides an appropriate pH of around 8.3.[5][6][10]

  • HEPES Buffer : A non-amine, zwitterionic buffer suitable for these reactions.[7][12]

Buffers to Avoid: Buffers containing primary or secondary amines will compete with the target molecule for reaction with the NHS ester, significantly reducing the yield of the desired conjugate.[5][7][13]

  • Tris (Tris(hydroxymethyl)aminomethane) : While sometimes used, it is generally not recommended for the conjugation step.[5][10] However, its reactivity makes it an excellent agent for quenching the reaction.[7][15]

  • Glycine : Another primary amine-containing buffer that should be avoided during conjugation but can be used for quenching.[7][16]

Quantitative Data Summary

The following tables summarize key quantitative data for planning your experiments.

Table 1: Recommended Buffers and pH for this compound Conjugation

Parameter Recommended Range/Value Notes
Reaction pH 7.2 - 8.5 Balances amine reactivity with NHS ester stability. The optimal pH is often found to be 8.3-8.5.[5][7][8]
Recommended Buffers Phosphate, Borate, Bicarbonate, HEPES Must be free of primary amines to avoid competing reactions.[7][8][12]
Buffer Concentration 50 - 100 mM Sufficient to maintain pH, especially for large-scale reactions where NHS hydrolysis can acidify the mixture.[10]

| Incompatible Buffers | Tris, Glycine, and other primary amine buffers | These molecules will compete with the target for reaction with the NHS ester.[5][13] |

Table 2: Influence of pH and Temperature on NHS Ester Hydrolysis

pH Temperature Half-life of NHS Ester Reference(s)
7.0 0°C 4 - 5 hours [4][7]
7.0 Room Temp. ~4 - 5 hours [9][17]
8.0 Room Temp. ~1 hour [9][17]
8.5 Room Temp. 130 - 180 minutes [18]
8.6 4°C 10 minutes [4][7]
8.6 Room Temp. ~10 minutes [9][17]

| 9.0 | Room Temp. | 110 - 125 minutes |[18] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol details the steps for conjugating the NHS ester to a target molecule containing a primary amine (e.g., a protein, peptide, or small molecule).

1. Materials and Reagents:

  • This compound

  • Target molecule with primary amine(s)

  • Anhydrous, amine-free organic solvent (DMSO or DMF).[5][19]

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.5-8.5).[13]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[15]

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC).

2. Procedure:

  • Prepare Target Molecule : Dissolve the amine-containing target molecule in the Reaction Buffer to a desired concentration (typically 1-10 mg/mL).[5][13] Ensure any previous buffers containing amines have been removed via dialysis or desalting.

  • Prepare NHS Ester Stock Solution : The this compound is moisture-sensitive.[13] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~30 mM).[13][20] Do not prepare aqueous stock solutions for storage as the ester will hydrolyze.[5]

  • Perform Conjugation : Add a calculated molar excess (typically 5- to 20-fold) of the NHS ester stock solution to the target molecule solution.[12][13] The final concentration of the organic solvent should ideally not exceed 10% (v/v) of the total reaction volume to avoid denaturation of proteins.[13][15]

  • Incubate : Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C, with gentle stirring or rotation.[7][12][13] The optimal time may need to be determined empirically.

  • Quench Reaction : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., by adding a small volume of 1 M Tris-HCl).[9] Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is hydrolyzed or quenched.[12][15]

  • Purify Conjugate : Remove excess linker, hydrolyzed ester, and quenching agent from the reaction mixture. For proteins, dialysis or gel filtration (desalting columns) are common methods.[10][13] For other molecules, HPLC may be required.

Protocol 2: Boc Group Deprotection

After successful conjugation, the Boc protecting group can be removed to expose a primary amine, which can be used for subsequent modification.

1. Materials and Reagents:

  • Boc-protected conjugate

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Trifluoroacetic acid (TFA)

  • Neutralizing base (e.g., saturated sodium bicarbonate solution)

2. Procedure:

  • Dry the Conjugate : Ensure the purified Boc-protected conjugate is free of water. Lyophilization is often used for this purpose.

  • Prepare Deprotection Solution : Dissolve the dry conjugate in an anhydrous solvent like DCM.[12]

  • Acidic Cleavage : Cool the solution in an ice bath (0°C). Slowly add TFA to a final concentration of 20-50% (v/v).[12]

  • Incubate : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[12] Monitor reaction completion using an appropriate analytical method like LC-MS.

  • Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation). To obtain the free amine, the residue can be re-dissolved in a suitable solvent and neutralized carefully with a mild base.[12]

Visualizations

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Conjugation cluster_purify Phase 3: Purification & Deprotection A 1. Prepare Target Molecule in Amine-Free Buffer (pH 7.2-8.5) C 3. Add NHS Ester Stock to Target Molecule (5-20x Molar Excess) A->C B 2. Prepare Boc-N-PEG1-C2-NHS Stock in Anhydrous DMSO or DMF B->C D 4. Incubate (0.5-2h at RT or 2-4h at 4°C) C->D E 5. Quench Reaction (e.g., Tris or Glycine) D->E F 6. Purify Conjugate (Dialysis, SEC, HPLC) E->F G Boc-Protected Conjugate F->G H 7. Deprotect with TFA G->H I Final Amine-PEGylated Conjugate H->I

G cluster_optimal pH_Scale Low_Amine Amine is Protonated (-NH3+) = Low Nucleophilicity Low_Hydrolysis NHS Ester is Stable = Low Hydrolysis Optimal Balance Achieved: Sufficient Unprotonated Amine (-NH2) Manageable NHS Ester Hydrolysis High_Amine Amine is Unprotonated (-NH2) = High Nucleophilicity High_Hydrolysis NHS Ester is Unstable = Rapid Hydrolysis

References

Application Note: High-Purity Purification of Bioconjugates Synthesized with Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of bioconjugates is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of novel therapeutics, diagnostics, and research tools. Boc-N-PEG1-C2-NHS ester is a heterobifunctional linker containing a Boc-protected amine, a single polyethylene glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester. This linker is often utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where a short, flexible spacer is desired. The NHS ester reacts with primary amines on biomolecules such as proteins, peptides, or antibodies to form stable amide bonds.

Following the conjugation reaction, a heterogeneous mixture is typically produced, containing the desired bioconjugate, unreacted biomolecule, excess linker, and reaction by-products. The purification of the target bioconjugate from this mixture is a critical step to ensure its efficacy, safety, and batch-to-batch consistency. This application note provides detailed protocols for the purification of bioconjugates synthesized using this compound, focusing on common chromatography techniques.

General Bioconjugation and Deprotection Workflow

The overall process involves the initial conjugation of the Boc-protected linker to the biomolecule, followed by the removal of the Boc protecting group, and subsequent purification of the final bioconjugate.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification start Biomolecule (e.g., Protein-NH2) reaction Conjugation Reaction (pH 7.2-8.5) start->reaction linker This compound linker->reaction product1 Boc-Protected Bioconjugate reaction->product1 deprotection Boc Deprotection (e.g., TFA) product1->deprotection product2 Amine-PEG1-C2-Bioconjugate (Crude Mixture) deprotection->product2 purification Chromatographic Purification (SEC, IEX, or RP-HPLC) product2->purification final_product Purified Bioconjugate purification->final_product

Figure 1: General workflow for synthesis and purification.

Purification Methodologies

The choice of purification method depends on the physicochemical properties of the bioconjugate and the impurities to be removed. The most common techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2]

Decision Tree for Purification Method Selection

G start Crude Bioconjugate Mixture q1 Primary Goal: Remove small molecules (excess linker, salt)? start->q1 a1_yes Size Exclusion Chromatography (SEC) q1->a1_yes Yes q2 Significant charge difference between bioconjugate and unreacted biomolecule? q1->q2 No a1_yes->q2 a2_yes Ion Exchange Chromatography (IEX) q2->a2_yes Yes q3 Need to separate based on hydrophobicity or require high resolution for isoforms? q2->q3 No a2_yes->q3 a3_yes Reverse-Phase HPLC (RP-HPLC) q3->a3_yes Yes end Purified Bioconjugate q3->end No a3_yes->end

Figure 2: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[3] It is effective for removing small molecules like excess linker and desalting the sample.[4][5]

Materials:

  • SEC column (e.g., Superdex 75 or Superdex 200, depending on the size of the bioconjugate)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • 0.22 µm filter

Procedure:

  • System Preparation: Equilibrate the chromatography system and the SEC column with at least two column volumes (CV) of filtered and degassed mobile phase at the desired flow rate (e.g., 1 mL/min for a 10/300 column).

  • Sample Preparation: Centrifuge the crude bioconjugate sample at 10,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.

  • Sample Injection: Inject the prepared sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[6]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm (for proteins) and potentially a second wavelength if the conjugated molecule has a distinct absorbance.

  • Fraction Collection: Collect fractions corresponding to the peaks in the chromatogram. The bioconjugate, being larger, will elute earlier than the smaller unreacted linker and other small molecule impurities.

  • Analysis: Analyze the collected fractions using SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm the presence and purity of the bioconjugate.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[7][8][9][10] This technique can be used to separate the bioconjugate from the unreacted biomolecule if the conjugation event alters the overall charge.

Materials:

  • Anion or cation exchange column (e.g., Q-Sepharose or SP-Sepharose)

  • Chromatography system

  • Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

  • 0.22 µm filters

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 CV of Binding Buffer until the pH and conductivity of the eluate match the buffer.

  • Sample Preparation: Exchange the buffer of the crude bioconjugate sample into the Binding Buffer using dialysis or a desalting column. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.

  • Wash: Wash the column with several CVs of Binding Buffer to remove any unbound impurities.

  • Elution: Elute the bound molecules using a linear gradient of increasing ionic strength (e.g., 0-100% Elution Buffer over 20 CV) or a step gradient.[10]

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions by SDS-PAGE, IEF, and/or mass spectrometry to identify the fractions containing the purified bioconjugate.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[11] It offers high resolution and is particularly useful for purifying peptides and small protein bioconjugates.

Materials:

  • RP-HPLC column (e.g., C4, C8, or C18, depending on the hydrophobicity of the bioconjugate)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm filters

Procedure:

  • System Preparation: Equilibrate the HPLC system and the RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Filter the crude bioconjugate sample through a 0.22 µm filter.

  • Sample Injection: Inject the sample onto the column.

  • Elution: Elute the sample with a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the desired peaks.

  • Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization or speed-vacuum centrifugation.

  • Analysis: Reconstitute the purified bioconjugate in a suitable buffer and analyze for purity and identity using mass spectrometry and other analytical methods.

Data Presentation

The following tables present hypothetical data for the purification of a model 30 kDa protein conjugated with this compound, followed by deprotection.

Table 1: Summary of Purification Results

Purification StepTotal Protein (mg)Yield (%)Purity (%)
Crude Reaction Mixture10.010045
SEC8.58570
IEX6.868>95
RP-HPLC5.555>98

Table 2: Comparison of Purification Techniques

TechniqueResolutionThroughputDenaturing ConditionsPrimary Separation Principle
SECLowHighNoSize
IEXMediumMediumNoCharge
RP-HPLCHighLowYesHydrophobicity

Characterization of Purified Bioconjugates

After purification, it is essential to characterize the bioconjugate to confirm its identity, purity, and integrity.

Table 3: Recommended Analytical Techniques

TechniquePurpose
SDS-PAGE Assess purity and apparent molecular weight.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Confirm the molecular weight of the bioconjugate and determine the degree of labeling.
UV-Vis Spectroscopy Quantify protein concentration and, if applicable, the conjugated molecule's concentration.[12]
HPLC (SEC, IEX, RP-HPLC) Determine purity and detect aggregates or fragments.[1][13]
Functional Assays Confirm that the biological activity of the biomolecule is retained after conjugation.[14]

Troubleshooting

Table 4: Common Purification Issues and Solutions

IssuePossible CauseSuggested Solution
Low Yield - Non-optimal conjugation conditions- Bioconjugate precipitation- Poor binding/elution in IEX- Optimize conjugation pH and molar ratio- Perform purification at 4°C, screen for solubility-enhancing buffers- Adjust IEX buffer pH and salt gradient
Low Purity - Inappropriate purification technique- Poor column resolution- Use an orthogonal purification method (e.g., IEX after SEC)- Optimize gradient slope, flow rate, or change to a higher-resolution column
Bioconjugate Aggregation - Denaturing conditions (RP-HPLC)- High protein concentration- Use non-denaturing methods like SEC or HIC- Reduce sample concentration, add stabilizing excipients

By following these detailed protocols and considering the provided guidance, researchers can effectively purify bioconjugates synthesized with this compound, ensuring the high quality required for downstream applications.

References

Application Notes and Protocols for Boc-N-PEG1-C2-NHS Ester in Targeted Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-PEG1-C2-NHS ester is a heterobifunctional chemical linker designed for the development of targeted drug delivery systems, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features three key components:

  • A Boc (tert-butoxycarbonyl) protected amine: This protecting group allows for the sequential and controlled conjugation of different molecules. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine.

  • A short polyethylene glycol (PEG1) spacer: The single PEG unit enhances the solubility and pharmacokinetic properties of the resulting conjugate. The PEG spacer provides flexibility, which is often crucial for facilitating the desired biological interactions.

  • An N-Hydroxysuccinimide (NHS) ester: This is a highly reactive functional group that readily couples with primary amines on target molecules, such as proteins, peptides, or amine-functionalized small molecules, to form stable amide bonds.

The primary application of this compound is in the modular construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. This compound serves as the connecting bridge in the synthesis of these bifunctional molecules.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ub Ubiquitin Ub->E3 Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Invisible Invisible edges edges for for layout layout Conjugation_Workflow Start Start Dissolve_Amine Dissolve Amine-Molecule in DMF/DMSO Start->Dissolve_Amine Add_Base Add Base (DIPEA/TEA) Dissolve_Amine->Add_Base React Combine and React (2-16h, RT) Add_Base->React Dissolve_Linker Dissolve this compound in DMF/DMSO Dissolve_Linker->React Monitor Monitor Progress (LC-MS/TLC) React->Monitor Monitor->React Incomplete Purify Purify Product (HPLC) Monitor->Purify Reaction Complete End End Purify->End PROTAC_Synthesis_Logic cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling POI_Ligand POI Ligand (with -NH2 or -COOH) Coupling2 Amide Bond Formation POI_Ligand->Coupling2 If POI Ligand has -COOH E3_Ligand E3 Ligase Ligand (with -NH2 or -COOH) Coupling1 NHS Ester Reaction (Protocol 1) E3_Ligand->Coupling1 If E3 Ligand has -NH2 Linker This compound Linker->Coupling1 Intermediate1 Boc-Linker-E3_Ligand Coupling1->Intermediate1 Deprotection Boc Deprotection (Protocol 2) Intermediate1->Deprotection Intermediate2 H2N-Linker-E3_Ligand Deprotection->Intermediate2 Intermediate2->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Troubleshooting & Optimization

How to improve Boc-N-PEG1-C2-NHS ester solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the solubility of Boc-N-PEG1-C2-NHS ester in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a chemical reagent used in bioconjugation and drug delivery research. It contains a hydrophobic tert-Butyloxycarbonyl (Boc) protecting group and a reactive N-hydroxysuccinimide (NHS) ester. While the short polyethylene glycol (PEG1) linker is intended to improve hydrophilicity, the presence of the bulky, non-polar Boc group can lead to poor solubility in aqueous solutions like phosphate-buffered saline (PBS). This can result in challenges during conjugation reactions, leading to low yields and reproducibility issues.

Q2: What is the general solubility of this compound?

This compound is generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in aqueous buffers is limited, and it is prone to precipitation, especially at higher concentrations. It is recommended to first prepare a concentrated stock solution in an organic solvent before preparing working solutions in aqueous buffers.

Q3: How does pH affect the stability of the NHS ester in my aqueous buffer?

The NHS ester is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH. For optimal stability of the reactive ester during your experiment, it is recommended to work with buffers in the pH range of 6.0 to 7.5. Hydrolysis becomes significantly faster at pH values above 8.5, which will compete with the desired amine conjugation reaction.

Troubleshooting Guide: Improving Solubility

This section addresses common problems encountered when dissolving this compound in aqueous buffers.

Problem: The compound precipitates when I add my stock solution to the aqueous buffer.

This is a common issue due to the hydrophobic nature of the Boc group. Here are several strategies to overcome this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the this compound in your aqueous working solution.

  • Increase the Proportion of Organic Co-solvent: If your experimental conditions allow, increasing the percentage of the organic solvent (e.g., DMSO, DMF) in the final aqueous solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can be detrimental to proteins and other biomolecules.

  • Use a Solubility-Enhancing Excipient: For drug formulation and development, excipients like cyclodextrins can be used to encapsulate the hydrophobic Boc group, thereby increasing its apparent solubility in water.

The following workflow outlines the decision-making process for troubleshooting solubility issues.

G cluster_0 Troubleshooting Workflow A Start: Dissolve this compound in aqueous buffer B Precipitation Observed? A->B C Yes B->C Yes D No B->D No E Lower final concentration C->E N Proceed with experiment D->N F Still precipitates? E->F G Yes F->G Yes H No F->H No I Increase organic co-solvent (e.g., DMSO, DMF) G->I H->N J Still precipitates? I->J K Yes J->K Yes L No J->L No M Consider solubility enhancers (e.g., cyclodextrins) K->M L->N M->N

Caption: A decision tree for troubleshooting solubility issues with this compound.

Experimental Protocols

Protocol 1: Preparation of a Working Solution of this compound

This protocol describes the recommended method for preparing a working solution of the reagent in an aqueous buffer.

  • Prepare a Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10-100 mM stock solution in anhydrous DMSO or DMF. Mix well by vortexing until the solid is completely dissolved.

  • Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS) with a pH between 6.0 and 7.5.

  • Prepare the Working Solution: Just before use, add the stock solution dropwise to the aqueous buffer while gently vortexing. Do not add the aqueous buffer to the organic stock solution, as this is more likely to cause precipitation.

The following diagram illustrates the recommended workflow for preparing the working solution.

G cluster_1 Recommended Workflow for Solution Preparation A 1. Prepare 10-100 mM stock solution in anhydrous DMSO or DMF C 3. Add stock solution dropwise to aqueous buffer with vortexing A->C B 2. Prepare aqueous buffer (pH 6.0 - 7.5) B->C D 4. Use immediately for conjugation C->D

Caption: Recommended workflow for preparing an aqueous working solution of this compound.

Data Summary

The following table summarizes the solubility characteristics and recommended handling conditions for this compound.

ParameterRecommendation
Recommended Solvents DMSO, DMF
Aqueous Solubility Poor; prone to precipitation
Recommended Stock Conc. 10-100 mM in organic solvent
Recommended Buffer pH 6.0 - 7.5 for optimal NHS ester stability
Preparation Method Add organic stock solution to aqueous buffer (not the reverse)
Storage of Stock Solution Store at -20°C or -80°C, protected from moisture.

Technical Support Center: Optimizing Protein Conjugation with Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the conjugation efficiency of Boc-N-PEG1-C2-NHS ester with proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a protein?

A1: The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is typically between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often cited as ideal for maximizing the reaction between the NHS ester and the protein's primary amines (N-terminus and lysine side chains).[4][5] Below this range, the amine groups are protonated and less reactive, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[3][4][5]

Q2: Which buffers should I use for the conjugation reaction?

A2: It is critical to use amine-free buffers, as primary amines in the buffer will compete with the protein for reaction with the NHS ester.[3][4][6] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[1][3][7] While Tris-based buffers contain a primary amine, they are sometimes used, but are generally not recommended due to the potential for competition.[4]

Q3: What is the recommended molar ratio of NHS ester to protein?

A3: The ideal molar ratio of this compound to your protein is protein-dependent and should be determined empirically. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[7][8] For monoclonal antibodies, a typical starting point is a 15:1 molar ratio of dye to protein.[9] It is advisable to perform a titration series (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal ratio that provides the desired degree of labeling without causing protein precipitation or loss of function.[3]

Q4: How long should the conjugation reaction be incubated?

A4: The incubation time can vary depending on the temperature and the specific protein. Typical incubation times range from 30 minutes to 4 hours at room temperature or 2-4 hours at 4°C.[1][8][10] For some proteins, the reaction can be performed on ice overnight.[4][5] Longer reaction times may increase the extent of hydrolysis of the NHS ester.[7]

Q5: How can I minimize the hydrolysis of the this compound?

A5: Hydrolysis is a major competing reaction that reduces conjugation efficiency.[1][11][12] To minimize hydrolysis:

  • Control the pH: Maintain the pH in the optimal range of 7.2-8.5.[3] The rate of hydrolysis increases significantly at higher pH.[1][11]

  • Use fresh reagent: Prepare the this compound solution immediately before use, as NHS esters are moisture-sensitive.[3][9]

  • Control temperature: Lowering the reaction temperature (e.g., to 4°C) can help control the rate of hydrolysis.[7]

  • Protein Concentration: Higher protein concentrations (2-10 mg/mL) generally lead to better labeling efficiency as it favors the reaction with the protein over hydrolysis.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency / Low Degree of Labeling (DOL) Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (ester hydrolysis is rapid).[3][4][5]Optimize the reaction pH within the 7.2-8.5 range. A pH of 8.3-8.5 is often ideal.[4][5]
Hydrolysis of NHS Ester: The this compound has hydrolyzed before reacting with the protein.[11][12]Prepare the NHS ester solution immediately before use.[4] Ensure the organic solvent (DMSO or DMF) is anhydrous.[4][5]
Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).[3][4][6]Perform a buffer exchange to an amine-free buffer like PBS, carbonate, or borate.[1][3]
Insufficient Molar Ratio: The molar excess of the NHS ester is too low.Empirically determine the optimal molar ratio by testing a range of excesses (e.g., 5:1 to 20:1).[3]
Low Protein Concentration: A low protein concentration can favor hydrolysis over conjugation.[3]Increase the protein concentration to 2-10 mg/mL.[3]
Inaccessible Amines: The primary amines on the protein are sterically hindered or buried within the protein's structure.[3]Consider denaturing and refolding the protein if its activity can be restored. Alternatively, explore linkers with different spacer arm lengths.
Protein Precipitation During or After Conjugation High Degree of Labeling: The attached PEG linker alters the protein's solubility, leading to aggregation.[3]Reduce the molar excess of the this compound in the reaction.
High Concentration of Organic Solvent: The organic solvent (DMSO or DMF) used to dissolve the NHS ester is denaturing the protein.[3]Keep the final concentration of the organic solvent in the reaction mixture below 10%.[3]
Incorrect Buffer Conditions: The buffer pH or composition is affecting protein stability.Ensure the buffer pH is stable and within the protein's tolerance range.
Non-Specific Binding of the Conjugate Presence of Unreacted/Hydrolyzed Label: Free, unreacted, or hydrolyzed this compound can bind non-covalently to the protein.[7]Thoroughly purify the conjugate using size-exclusion chromatography (desalting columns), dialysis, or HPLC to remove small molecule contaminants.[7]
Aggregates Trapping Free Label: Protein aggregates can trap the unreacted label.Centrifuge the reaction mixture after quenching and before purification to remove any precipitates.[7]

Quantitative Data Summary

Table 1: Key Reaction Parameters for NHS Ester Conjugation

Parameter Recommended Range/Value Rationale & Citations
Reaction pH 7.2 - 8.5Balances amine reactivity (favored at higher pH) with NHS ester stability (favored at lower pH).[1][2][3] An optimal pH of 8.3-8.5 is often recommended.[4][5]
Reaction Buffers Phosphate, Bicarbonate, Borate, HEPESThese are effective non-amine-containing buffers that do not compete in the reaction.[1][3][7]
Molar Ratio (NHS Ester:Protein) 5:1 to 20:1This range is a common starting point, but the optimal ratio should be determined empirically for each protein.[3][7][8]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency by favoring the bimolecular reaction over hydrolysis.[3]
Reaction Time 30 minutes - 4 hoursTypically sufficient for the reaction to reach completion at room temperature.[1][7][10]
Reaction Temperature 4°C to Room TemperatureLower temperatures can help to control the rate of hydrolysis of the NHS ester.[7]

Table 2: Half-life of NHS Ester vs. pH

pH Temperature Half-life Citation(s)
7.00°C4 - 5 hours[1][2][11]
8.64°C10 minutes[1][2][11]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the chosen reaction buffer.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a known concentration (e.g., 10 mg/mL).[4][5]

  • Conjugation Reaction:

    • Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[3]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-4 hours with gentle stirring.[8][10]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[8][9]

    • Incubate for 15-30 minutes at room temperature.[8][9]

  • Purification of the Conjugate:

    • Remove the unreacted this compound, hydrolyzed by-products, and quenching reagent using a desalting column (size-exclusion chromatography) or extensive dialysis against an appropriate storage buffer.[4][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer) conjugation Conjugation Reaction (RT for 1-4h or 4°C for 2-4h) protein_prep->conjugation nhs_prep NHS Ester Solution (Freshly prepared in DMSO/DMF) nhs_prep->conjugation quench Quench Reaction (Optional, e.g., Tris) conjugation->quench purify Purification (SEC or Dialysis) quench->purify analysis Analysis of Conjugate (e.g., SDS-PAGE, MS) purify->analysis

Caption: Experimental workflow for protein conjugation.

troubleshooting_guide start Low Conjugation Efficiency? cause1 Incorrect pH? start->cause1 Yes cause2 NHS Ester Hydrolyzed? start->cause2 Yes cause3 Amine Buffer Used? start->cause3 Yes cause4 Low Molar Ratio? start->cause4 Yes solution1 Optimize pH to 7.2-8.5 cause1->solution1 solution2 Use Fresh NHS Ester Solution cause2->solution2 solution3 Buffer Exchange to Amine-Free cause3->solution3 solution4 Increase Molar Ratio cause4->solution4

Caption: Troubleshooting low conjugation efficiency.

References

Preventing side reactions of Boc-N-PEG1-C2-NHS ester in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-N-PEG1-C2-NHS Ester Bioconjugation

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of an NHS ester?

The N-hydroxysuccinimide (NHS) ester reacts with primary amines (–NH2), which are found at the N-terminus of proteins and on the side chain of lysine residues.[1] The reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][] This process is most efficient in a slightly alkaline pH range (7.2-8.5).[2][]

Q2: What is the main side reaction I need to prevent?

The primary competing side reaction is the hydrolysis of the NHS ester.[2][4][5] In the presence of water, the ester group can be cleaved, rendering the linker inactive and unable to conjugate to your target amine. The rate of this hydrolysis reaction increases significantly with pH.[2][4][6]

Q3: What are the optimal buffer conditions for the conjugation reaction?

Choosing the right buffer is critical for success.

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable choices.[2][7] A commonly used buffer is 0.1 M sodium bicarbonate at a pH of 8.3-8.5.[8]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (TBS) and glycine, must be avoided as they will compete with your target molecule for reaction with the NHS ester, significantly lowering your conjugation yield.[2][7]

  • pH: The optimal pH is a balance between amine reactivity and NHS ester stability. A range of pH 7.2 to 8.5 is generally recommended.[2][7][9] While a higher pH increases the nucleophilicity of the target amines, it also dramatically accelerates the rate of hydrolysis.[2][6]

Q4: My this compound won't dissolve in my aqueous buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[2][7] The standard procedure is to first dissolve the ester in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture containing the biomolecule.[2][7][8] Ensure you use high-quality, amine-free solvents to prevent unwanted side reactions.[7][8]

Q5: When and how should I perform the Boc deprotection step?

The Boc (tert-butyloxycarbonyl) protecting group is stable under the conditions used for NHS ester conjugation but can be removed after the initial conjugation is complete. This is typically achieved by treating the conjugate with a strong acid, most commonly trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM).[10][11] This reaction is usually rapid and performed at room temperature.[10][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolysis of NHS Ester: The reagent was inactivated by water before it could react. This is the most common cause.• Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[8] • Ensure the reaction buffer pH is not too high (ideally ≤ 8.5).[2][7] • Perform the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis relative to aminolysis.[2][7]
2. Incorrect Buffer: The buffer contains competing nucleophiles (e.g., Tris, glycine, sodium azide).[2][7][13]• Perform a buffer exchange into a non-amine buffer like PBS, HEPES, or bicarbonate before starting the conjugation.[13]
3. Suboptimal pH: The pH is too low (<7.2), causing the target primary amines to be protonated (-NH3+) and non-nucleophilic.[6][8]• Increase the pH of the reaction buffer to between 8.0 and 8.5 to ensure the target amines are deprotonated.[6] Monitor the pH during large-scale reactions, as NHS hydrolysis can cause it to drop.[7][8]
4. Steric Hindrance: The PEG1 spacer may be too short, preventing the NHS ester from accessing the target amine on the biomolecule.[14][15][16]• Consider using a linker with a longer PEG spacer (e.g., PEG4, PEG6) to provide greater separation between the reactive group and the biomolecule.[14]
Protein Aggregation After Conjugation 1. High Reagent Molar Ratio: Using a large excess of the linker-payload can increase the hydrophobicity of the final conjugate, leading to aggregation.• Optimize the molar ratio of the NHS ester to the protein. Perform a titration experiment to find the lowest ratio that provides the desired degree of labeling.
2. Organic Co-solvent: The addition of DMSO or DMF, while necessary for dissolving the ester, may denature sensitive proteins.• Minimize the final concentration of the organic co-solvent in the reaction mixture (typically 0.5% to 10%).[2] • Screen for milder reaction conditions or protein-stabilizing additives.
Non-specific Labeling or Multiple Products 1. Side Reactions with Other Residues: At higher pH, NHS esters can exhibit some reactivity with the hydroxyl groups of tyrosine, serine, and threonine.[17][18][19]• Maintain the reaction pH at or below 8.5 to maximize specificity for primary amines. • If site-specificity is critical, consider alternative, site-specific conjugation chemistries.[13]
2. Multiple Reactive Sites: The target protein has many accessible lysine residues, leading to a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR).• This is an inherent property of lysine-based conjugation.[20] Purification techniques like Hydrophobic Interaction Chromatography (HIC) can be used to isolate species with a specific DAR.[21]

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Stability

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004 - 5 hours[1][2][4]
8.6410 minutes[1][2][4]
>9.0Room TempVery rapid; hydrolysis strongly outcompetes aminolysis.[6]

Table 2: Recommended Reaction Parameters for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5[2][9]pH 8.3-8.5 is often cited as optimal for balancing reactivity and stability.[7][8]
Temperature 4°C to Room Temperature (20-25°C)[2]Lower temperatures slow both the desired reaction and the competing hydrolysis.
Reaction Time 0.5 - 4 hours[2]Optimization may be required based on the reactivity of the specific protein.
Molar Ratio 5-20 fold molar excess of NHS ester over proteinThis is a starting point and should be optimized for the desired degree of labeling.[8]
Protein Conc. 1-10 mg/mL[8]Higher protein concentrations can favor the desired bimolecular reaction over hydrolysis.[2]

Visualized Workflows and Pathways

Diagram 1: Reaction vs. Side Reaction

Caption: Desired aminolysis pathway vs. the competing hydrolysis side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A step-by-step workflow for troubleshooting low conjugation yield.

Experimental Protocols

General Protocol for Protein Conjugation

This protocol provides a general starting point. Optimal conditions, particularly molar ratios and reaction times, may need to be determined empirically for each specific biomolecule.

1. Materials and Reagent Preparation:

  • Biomolecule: Prepare your protein or antibody in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.4 or 0.1 M Sodium Bicarbonate, pH 8.3). The concentration should typically be between 1-10 mg/mL.[8]

  • This compound: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Anhydrous Solvent: Use high-quality, anhydrous DMSO or DMF.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[2]

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Glen Gel-Pak™, G-25) or tangential flow filtration (TFF) device appropriate for your biomolecule size.[20][21][22]

2. NHS Ester Stock Solution Preparation:

  • Immediately before initiating the conjugation, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[8]

  • Note: Do not store the NHS ester in solution for extended periods, as it will hydrolyze.[]

3. Conjugation Reaction:

  • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess) over your protein.

  • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of organic solvent should ideally be below 10%.[2]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][8][23] The optimal time may vary.

4. Quenching the Reaction:

  • To stop the reaction and consume any unreacted NHS ester, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 25 µL of 1 M Tris-HCl to a 1 mL reaction).[7]

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess, unreacted linker and the NHS byproduct by purifying the reaction mixture.

  • Size-Exclusion Chromatography (SEC): This is the most common method for macromolecules.[8][21] Equilibrate the column with your desired storage buffer and apply the quenched reaction mixture. Collect the fractions containing your purified conjugate.

  • Tangential Flow Filtration (TFF) / Diafiltration: This method is highly scalable and effective for removing small molecules and performing buffer exchange.[21][22][]

6. Boc Group Deprotection (If Required):

  • After purification and buffer exchange into an appropriate organic-compatible or lyophilized state, dissolve the conjugate in an anhydrous solvent like DCM.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50%.[10][11]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the TFA and solvent under vacuum. The resulting amine will be a TFA salt. Further purification or a basic work-up may be necessary depending on the downstream application.[10]

References

Boc-N-PEG1-C2-NHS ester hydrolysis rate and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-N-PEG1-C2-NHS ester, a common linker in Proteolysis Targeting Chimera (PROTAC) synthesis. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the hydrolysis of the NHS ester and how to minimize it to ensure successful conjugation.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker. It contains a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The short polyethylene glycol (PEG1) spacer enhances solubility. It is primarily used in the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond and the formation of an unreactive carboxylic acid. This is a significant concern during conjugation reactions because the hydrolyzed linker is no longer able to react with the primary amine on the target molecule, leading to low conjugation yields.[][2]

Q3: What are the main factors that influence the rate of this compound hydrolysis?

The rate of hydrolysis is primarily influenced by:

  • pH: The hydrolysis rate of NHS esters increases significantly with increasing pH.[2][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of nucleophiles other than the desired amine in the reaction buffer can compete with the conjugation reaction. Buffers containing primary amines, such as Tris, are not recommended.[4]

  • Moisture: NHS esters are moisture-sensitive. Exposure to moisture, even from the atmosphere, can lead to hydrolysis.[4]

Q4: What is the expected half-life of a PEGylated NHS ester in an aqueous solution?

Troubleshooting Guides

Problem: Low Conjugation Yield

Possible Cause 1: Hydrolysis of this compound

  • Troubleshooting Steps:

    • Verify pH of Reaction Buffer: Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.0 for the conjugation reaction. A pH above 8.5 will significantly accelerate hydrolysis.

    • Control Temperature: Perform the conjugation reaction at 4°C or on ice to slow down the rate of hydrolysis.

    • Use Anhydrous Solvents: Dissolve the this compound in a dry, amine-free organic solvent like DMSO or DMF immediately before use.[4]

    • Minimize Exposure to Moisture: Handle the solid reagent in a dry environment and allow the vial to warm to room temperature before opening to prevent condensation.[4]

    • Prepare Fresh Solutions: Do not prepare stock solutions of the NHS ester in aqueous buffers for storage. Prepare it fresh for each experiment.[4]

Possible Cause 2: Inactive this compound

  • Troubleshooting Steps:

    • Assess Reagent Activity: If you suspect the reagent has hydrolyzed due to improper storage, you can perform a simple qualitative test. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be detected spectrophotometrically.[5]

    • Proper Storage: Store the solid this compound at -20°C or colder, under a dry, inert atmosphere (e.g., argon or nitrogen).[6]

Possible Cause 3: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Optimize Molar Ratio: A 5 to 20-fold molar excess of the NHS ester over the amine-containing molecule is a good starting point. This may need to be optimized for your specific molecules.[7]

    • Buffer Selection: Use non-amine-containing buffers such as phosphate, bicarbonate, or borate buffers.[6]

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-lifeReference
7.004-5 hours[2]
8.04~1 hour[2]
8.6410 minutes[2]
7.4Not specified>120 minutes[3]
9.0Not specified<9 minutes[3]

Note: This data is for general NHS and PEG-NHS esters and should be used as a guideline for this compound.

Table 2: Recommended Reaction Conditions to Minimize Hydrolysis

ParameterRecommended ConditionRationale
pH 7.2 - 8.0Balances amine reactivity with minimizing NHS ester hydrolysis.
Temperature 4°C or on iceSlows the rate of hydrolysis.
Solvent for Stock Solution Anhydrous DMSO or DMFPrevents premature hydrolysis.
Reaction Buffer Phosphate, Bicarbonate, BorateAmine-free to avoid competing reactions.
Reagent Preparation Prepare fresh immediately before useEnsures maximum reactivity.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Reaction Setup:

    • Dissolve the amine-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to a concentration of 1-5 mg/mL.

    • Cool the solution of the amine-containing molecule to 4°C in an ice bath.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the cooled solution of the amine-containing molecule with gentle stirring.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain the stability of most proteins.

    • Allow the reaction to proceed for 2-4 hours at 4°C or for 30-60 minutes at room temperature.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes to hydrolyze any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column), dialysis, or another appropriate chromatographic method.

Protocol 2: Spectrophotometric Assay to Assess NHS Ester Hydrolysis

This protocol provides a qualitative assessment of the activity of the NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.

  • Materials:

    • This compound

    • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

    • UV-Vis Spectrophotometer and quartz cuvettes

  • Procedure:

    • Prepare a solution of the this compound in the amine-free buffer at a concentration of approximately 1 mg/mL.

    • Immediately measure the absorbance of the solution at 260 nm. This is the initial reading.

    • Incubate the solution at room temperature and monitor the absorbance at 260 nm at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.

    • An increase in absorbance at 260 nm over time indicates the release of NHS and thus the hydrolysis of the NHS ester. A reagent that shows a significant initial absorbance at 260 nm may already be partially hydrolyzed.[5]

Visualizations

Hydrolysis_vs_Conjugation Competitive Reactions of this compound cluster_reagents Reactants cluster_products Products reagent This compound conjugate Stable Amide Bond (Desired Product) reagent->conjugate Aminolysis (Conjugation) hydrolyzed Inactive Carboxylic Acid (Side Product) reagent->hydrolyzed Hydrolysis amine Primary Amine (Target Molecule) amine->conjugate water Water (Hydrolysis) water->hydrolyzed

This compound Reaction Pathways

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_ph Is pH of reaction buffer 7.2-8.0? start->check_ph check_temp Was reaction performed at low temperature (4°C)? check_ph->check_temp Yes adjust_ph Adjust pH to 7.2-8.0 check_ph->adjust_ph No check_solvent Was NHS ester dissolved in anhydrous solvent immediately before use? check_temp->check_solvent Yes rerun_cold Repeat reaction at 4°C check_temp->rerun_cold No check_reagent Is the NHS ester reagent active? check_solvent->check_reagent Yes use_fresh_solvent Use fresh, anhydrous DMSO or DMF check_solvent->use_fresh_solvent No test_reagent Test reagent activity (Protocol 2) check_reagent->test_reagent No success Improved Yield check_reagent->success Yes adjust_ph->check_ph rerun_cold->check_temp use_fresh_solvent->check_solvent test_reagent->check_reagent

Workflow for Troubleshooting Low Yield

References

Issues with Boc-N-PEG1-C2-NHS ester stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-N-PEG1-C2-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability and storage of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: To ensure the stability and reactivity of this compound, it is crucial to handle it as a moisture-sensitive reagent.[1][2]

  • Storage: The solid reagent should be stored at -20°C in a dark, desiccated environment.[1][2][3][4] Some suppliers suggest that in its pure powder form, it can be stable for up to 3 years under these conditions.[3][5][6]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature. This simple step is critical to prevent atmospheric moisture from condensing onto the cold powder, which would lead to hydrolysis.[1][2][7][8] For maximum stability, especially after the first use, it is best practice to purge the vial with an inert gas like nitrogen or argon before resealing.[7]

Q2: My this compound is not reacting efficiently. What could be the cause?

A2: Reduced reactivity is most commonly due to the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[7][9] This can be caused by several factors:

  • Improper Storage or Handling: Exposure to moisture is the primary cause of hydrolysis.[1][2][9]

  • Incompatible Buffer: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target molecule for the NHS ester, thus reducing the efficiency of your desired reaction.[1][2]

  • Incorrect Reaction pH: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[10][] At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the aminolysis reaction.[12][13]

  • Hydrolyzed Reagent: The reagent may have hydrolyzed over time, even with proper storage. It is recommended to test the reactivity of the NHS ester if you suspect it has degraded.[7][8]

Q3: Can I prepare a stock solution of this compound?

A3: It is generally not recommended to prepare and store stock solutions of NHS esters, as the NHS-ester moiety readily hydrolyzes.[1][2] You should weigh and dissolve only the amount of reagent needed immediately before use.[1][2] If a stock solution must be made, use an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][14] These solutions should be used immediately. Some sources suggest that a solution in DMF can be stored for 1-2 months at -20°C if kept under strictly anhydrous conditions.[12][13] However, any unused reconstituted reagent should ideally be discarded.[1][2]

Q4: How does pH affect the stability of the this compound in an aqueous solution?

A4: The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The rate of hydrolysis increases as the pH becomes more alkaline.[7][8][10] This hydrolysis competes with the desired reaction with primary amines.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Conjugation Yield Hydrolyzed NHS Ester: The reagent has been exposed to moisture during storage or handling.Perform a reactivity test on the reagent (see Protocol below).[7][8] If the reagent is inactive, use a fresh vial. Always allow the vial to warm to room temperature before opening.[1][2]
Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).Verify the composition of your buffer. Switch to an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer within a pH range of 7.2-8.5.[10][]
Incorrect Reaction pH: The pH of the reaction mixture is too high, causing rapid hydrolysis of the NHS ester.Carefully measure the pH of your target molecule solution. Adjust the pH to be within the optimal range of 7.2-8.5.[10]
Poor Quality Solvent: The organic solvent (DMSO or DMF) used to dissolve the NHS ester contains water.Use anhydrous (dry) DMSO or DMF to prepare the NHS ester solution immediately before use.[14]
Inconsistent Results Repeated Opening of Reagent Vial: Multiple openings of the vial can introduce moisture over time.Aliquot the solid reagent into smaller, single-use vials upon first opening to minimize exposure of the entire batch to moisture.
Fluctuating Reaction Conditions: Variations in temperature or reaction time can affect the outcome.Standardize your reaction protocol. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice for consistent results.[1][2]

Quantitative Data Summary

The stability of NHS esters is significantly influenced by pH. The following table summarizes the half-life of NHS esters at different pH values.

pH Temperature Half-life of NHS Ester Reference
7.00°C4-5 hours[10]
7.0Not specifiedwithin hours[7][8]
8.0Not specified1 hour[15]
8.64°C10 minutes[10]
9.0Not specifiedwithin minutes[7][8]

Experimental Protocols

Protocol for Testing NHS Ester Reactivity

This assay is designed to determine if an NHS ester reagent is active by measuring the release of N-hydroxysuccinimide (NHS) after complete base-induced hydrolysis.[7][8] An active reagent will show a marked increase in absorbance at 260 nm following treatment with a base.[7]

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer. If the reagent is not readily soluble in the buffer, first dissolve it in a small volume (e.g., 250 µL) of anhydrous DMSO or DMF, and then add it to the buffer.[7]

  • Prepare Control: In a separate tube, prepare a control solution containing the same buffer and, if used, the same volume of organic solvent.[7]

  • Initial Absorbance Measurement: Measure the absorbance of the reagent solution at 260 nm against the control. Record this value. If the absorbance is greater than 1.0, dilute the solution with more buffer until the absorbance is below 1.0 and record the new value.[7][8]

  • Base Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH.[7][8] Vortex the tube for 30 seconds.

  • Final Absorbance Measurement: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[7][8] A delay in this measurement can lead to an underestimation of the reagent's quality as the absorbance may decrease.[7]

  • Interpretation: A significant increase in absorbance after base hydrolysis indicates that the NHS ester was active. If there is little to no change in absorbance, the reagent has likely been hydrolyzed and is inactive.

Visualizations

Hydrolysis_vs_Aminolysis reagent This compound hydrolyzed Inactive Carboxylic Acid reagent->hydrolyzed Hydrolysis (Undesired) conjugated Stable Amide Bond (Conjugated Product) reagent->conjugated Aminolysis (Desired Reaction) h2o H₂O (Moisture) amine Primary Amine (R-NH₂) Target Molecule

Caption: Competing reactions of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Equilibrate Reagent Equilibrate vial to room temperature Dissolve Reagent Dissolve NHS ester in anhydrous DMSO/DMF Equilibrate Reagent->Dissolve Reagent Mix Add NHS ester solution to target solution Dissolve Reagent->Mix Prepare Target Prepare target molecule in an amine-free buffer (pH 7.2-8.5) Prepare Target->Mix Incubate Incubate at RT (30-60 min) or 4°C (2 hours) Mix->Incubate Quench Quench reaction with Tris or glycine buffer Incubate->Quench Purify Purify conjugate via dialysis or desalting column Quench->Purify

Caption: General experimental workflow for conjugation.

Troubleshooting_Tree start Low Conjugation Yield q1 Is your buffer amine-free (e.g., no Tris, glycine)? start->q1 sol1 Change to an amine-free buffer (e.g., PBS, HEPES) q1->sol1 No q2 Is the reaction pH between 7.2 and 8.5? q1->q2 Yes a1_yes Yes a1_no No sol2 Adjust pH to the optimal range q2->sol2 No q3 Was the reagent handled under anhydrous conditions? q2->q3 Yes a2_yes Yes a2_no No sol3 Use fresh, anhydrous solvent and proper handling techniques q3->sol3 No q4 Test reagent activity q3->q4 Yes a3_yes Yes a3_no No res1 Reagent is inactive q4->res1 res2 Reagent is active q4->res2 sol4 Use a fresh vial of reagent res1->sol4 sol5 Optimize reaction stoichiometry and concentration res2->sol5

Caption: Troubleshooting decision tree for low yield.

References

How to remove unreacted Boc-N-PEG1-C2-NHS ester from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Boc-N-PEG1-C2-NHS ester from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove unreacted this compound?

A1: It is crucial to remove unreacted N-hydroxysuccinimide (NHS) esters to prevent unwanted side reactions in subsequent experimental steps.[1] The unreacted ester remains highly reactive towards primary amines and can lead to the labeling of unintended molecules, potentially interfering with downstream applications and analyses.[1]

Q2: What are the common methods for removing unreacted NHS esters?

A2: Common purification methodologies include size-exclusion chromatography (SEC), dialysis, tangential flow filtration (TFF), and precipitation.[2][3][4][5] The choice of method depends on factors such as the size difference between the desired product and the unreacted ester, the scale of the reaction, and the required purity of the final product.[2]

Q3: Can I quench the reaction instead of immediate purification?

A3: Yes, quenching the reaction is a common practice. This is done by adding a quenching agent with a primary amine, such as Tris, glycine, or ethanolamine, to consume the unreacted NHS ester.[6][7] After quenching, purification is still necessary to remove the quenched ester and other byproducts.

Q4: How does pH affect the stability of the NHS ester?

A4: NHS esters are susceptible to hydrolysis, and the rate of hydrolysis is pH-dependent. The half-life of an NHS ester is approximately 4-5 hours at pH 7 but decreases to just 10 minutes at pH 8.6.[6] Therefore, controlling the pH is critical during the reaction and purification steps.[2][3]

Troubleshooting Guides

Problem 1: Low yield of the desired conjugate after purification.
Possible Cause Troubleshooting Step
Hydrolysis of NHS ester during the reaction. Ensure the reaction is performed at the optimal pH range of 7.2-8.5.[3][6] Avoid buffers containing primary amines (e.g., Tris) as they compete with the target molecule.[4][6] Use anhydrous solvents like DMF or DMSO to dissolve the NHS ester, as it is sensitive to moisture.[4][8]
Inefficient purification method. Select a purification method with appropriate resolution to separate your product from the unreacted ester. For example, in SEC, choose a column with a fractionation range suitable for the molecular weight of your conjugate.[2] For dialysis, ensure a significant molecular weight difference between the product and the unreacted ester.
Precipitation of the product during purification. If using precipitation, ensure the chosen solvent system selectively precipitates the desired product while keeping the unreacted ester in solution. Test different solvent ratios to optimize the precipitation.
Problem 2: Presence of unreacted NHS ester in the final product.
Possible Cause Troubleshooting Step
Incomplete quenching of the reaction. Increase the concentration of the quenching agent (e.g., 20-50mM Tris, lysine, or glycine) or the quenching time.[7]
Suboptimal purification parameters. For SEC, reduce the sample volume to 2-5% of the total column volume for better resolution.[2] For TFF or dialysis, increase the number of diavolumes or the dialysis time to ensure complete removal of small molecules.[2][9]
Carryover of unreacted ester during extraction. If using liquid-liquid extraction, perform multiple extractions with an appropriate solvent to ensure complete removal of the unreacted ester.

Experimental Protocols

Protocol 1: Quenching the NHS Ester Reaction
  • Reagent Preparation : Prepare a 1 M stock solution of Tris-HCl, glycine, or ethanolamine at pH 8.0.

  • Quenching : At the end of the reaction, add the quenching agent to the reaction mixture to a final concentration of 20-50 mM.[7]

  • Incubation : Incubate the mixture for 15-30 minutes at room temperature to allow the quenching agent to react with any remaining unreacted NHS ester.

  • Purification : Proceed immediately to a purification method such as size-exclusion chromatography or dialysis to remove the quenched ester and other byproducts.[2]

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
  • Column Equilibration : Equilibrate the SEC column with a suitable buffer (e.g., PBS) at the recommended flow rate.

  • Sample Loading : Load the reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal separation.[2]

  • Elution : Elute the sample with the equilibration buffer.

  • Fraction Collection : Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and a wavelength appropriate for the conjugated molecule, if applicable.[2]

  • Analysis : Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, HPLC) to identify the fractions containing the purified conjugate.

Data Presentation

Purification Method Principle Advantages Considerations
Size-Exclusion Chromatography (SEC) Separation based on molecular size.[]Efficient removal of small molecules, unreacted PEG, and byproducts.[]Requires a significant size difference between the product and impurities.[2]
Dialysis/Tangential Flow Filtration (TFF) Separation based on molecular weight cutoff of a semi-permeable membrane.[2][9]Simple and effective for large-scale purifications.[2]Requires a significant molecular weight difference. Can be time-consuming (dialysis).[2]
Precipitation Differential solubility in a given solvent system.[3][4]Can be a rapid and scalable method.Requires careful optimization of solvent conditions to avoid product loss. May not provide high purity in a single step.
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity.[11][12]Can separate species with similar sizes but different hydrophobicities.[11]May require method development to achieve optimal separation.

Visualizations

Purification_Decision_Tree start Reaction Mixture (Product + Unreacted Ester) size_diff Significant Size Difference? start->size_diff scale Reaction Scale? size_diff->scale Yes rpc Reversed-Phase Chromatography (RPC) size_diff->rpc No sec Size-Exclusion Chromatography (SEC) scale->sec Small Scale dialysis_tff Dialysis / TFF scale->dialysis_tff Large Scale precipitation Precipitation rpc->precipitation

Caption: Decision tree for selecting a purification method.

SEC_Workflow start Start: Reaction Mixture equilibrate 1. Equilibrate SEC Column start->equilibrate load 2. Load Sample equilibrate->load elute 3. Elute with Buffer load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (e.g., SDS-PAGE, HPLC) collect->analyze end End: Purified Product analyze->end

Caption: Experimental workflow for purification by SEC.

References

Technical Support Center: Optimizing PROTAC Synthesis with Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Proteolysis Targeting Chimera (PROTAC) synthesis when using the Boc-N-PEG1-C2-NHS ester linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when using this compound?

A1: The most common cause of low yield is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. NHS esters are highly susceptible to hydrolysis in aqueous or protic environments, rendering the linker inactive for conjugation with the primary or secondary amine of your target molecule (e.g., an E3 ligase ligand or a protein of interest ligand). The rate of hydrolysis is significantly accelerated at higher pH values.

Q2: What is the optimal pH for the coupling reaction with this compound?

A2: The optimal pH for the reaction is a balance between ensuring the amine nucleophile is deprotonated and minimizing NHS ester hydrolysis. A pH range of 7.2 to 8.5 is generally recommended.[1][2] For many reactions, starting at a pH of 7.5 and gradually increasing to 8.0-8.5 if the reaction is slow can be an effective strategy.

Q3: Which buffers and solvents are recommended for this reaction?

A3: It is crucial to use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and HEPES buffer.[1] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with your target molecule for reaction with the NHS ester.[1] For dissolving the this compound, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) should be used to prevent premature hydrolysis.[3]

Q4: How can steric hindrance affect my reaction yield?

A4: Steric hindrance from bulky substituents on either your molecule of interest or the PROTAC warhead can physically obstruct the approach of the amine to the NHS ester's carbonyl group. This slowing of the desired reaction allows more time for the competing hydrolysis of the NHS ester, thus reducing the yield.

Q5: Can the Boc protecting group be prematurely cleaved during the coupling reaction?

A5: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) required for the NHS ester coupling. It is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). Therefore, premature cleavage during the coupling step is unlikely if the pH is properly controlled.

Troubleshooting Guide: Addressing Low Yields

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in PROTAC synthesis with this compound.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Hydrolysis of this compound - Ensure the linker is stored in a desiccator and brought to room temperature before opening to prevent moisture condensation.[4]- Use anhydrous DMSO or DMF to prepare the stock solution of the linker immediately before use.[3]- Minimize the amount of aqueous buffer in the reaction mixture.
Suboptimal Reaction pH - Verify the pH of the reaction buffer is between 7.2 and 8.5.[1][2]- Start with a lower pH (e.g., 7.5) and monitor the reaction. If it is too slow, cautiously increase the pH.
Presence of Competing Nucleophiles - Use amine-free buffers such as PBS, HEPES, or Borate.[1]- If the target molecule is in a Tris or glycine buffer, perform a buffer exchange before the reaction.
Insufficient Reagent Concentration - Increase the molar excess of the this compound to 5-20 fold over the amine-containing molecule, especially if the latter is precious.
Steric Hindrance - Increase the reaction time (monitor by LC-MS).- Consider a moderate increase in reaction temperature (e.g., to 30-40°C), while monitoring for side product formation.- If steric hindrance is severe, consider using a linker with a longer PEG chain to create more distance between the bulky groups.
Problem 2: Product Loss During Workup and Purification
Potential Cause Recommended Solution
Poor Solubility of the PROTAC Intermediate - During aqueous workup, use a minimal amount of water and consider back-extracting the aqueous layer with the organic solvent.- For purification by chromatography, screen different solvent systems. Adding a small amount of a polar solvent like methanol to the dichloromethane mobile phase can improve recovery from a silica column.
Degradation on Silica Gel - If the product is suspected to be unstable on silica, consider purification by preparative HPLC or using a different stationary phase like alumina.
Incomplete Extraction - Ensure the pH of the aqueous layer is adjusted to optimize the partitioning of your product into the organic phase.

Quantitative Data Summary

The following tables provide hypothetical yet representative data to illustrate the impact of key reaction parameters on the yield of the initial coupling product.

Table 1: Effect of pH on Reaction Yield

pHReaction Time (hours)Yield (%)
7.0445
7.5465
8.0275
8.5270 (Increased hydrolysis observed)
9.0150 (Significant hydrolysis observed)

Table 2: Effect of Molar Excess of Linker on Yield

Molar Excess of LinkerReaction Time (hours)Yield (%)
1.5x455
3.0x470
5.0x278
10.0x280

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to an Amine-Containing Molecule
  • Preparation of Reagents:

    • Dissolve the amine-containing molecule (1.0 equivalent) in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5) to a concentration of 1-5 mg/mL.

    • Immediately before use, dissolve this compound (3.0-5.0 equivalents) in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[1]

  • Coupling Reaction:

    • Add the desired volume of the this compound stock solution to the solution of the amine-containing molecule.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is below 10%.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a 5% NaHCO3 solution, followed by water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection
  • Deprotection Reaction:

    • Dissolve the purified Boc-protected PROTAC intermediate in anhydrous dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by LC-MS until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting amine-TFA salt can often be used in the next step without further purification. Alternatively, it can be neutralized with a mild base and purified if necessary.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling Amine Amine-containing Molecule (e.g., E3 Ligase Ligand) Coupling Amide Bond Formation (pH 7.2-8.5, RT, 2-4h) Amine->Coupling Linker This compound Linker->Coupling Boc_Intermediate Boc-Protected PROTAC Intermediate Coupling->Boc_Intermediate Boc_Intermediate_ref Boc-Protected PROTAC Intermediate Deprotection Boc Deprotection (TFA/DCM) Amine_Intermediate Amine-Linker Intermediate Deprotection->Amine_Intermediate Amine_Intermediate_ref Amine-Linker Intermediate Boc_Intermediate_ref->Deprotection POI_Ligand Carboxylic Acid-functionalized POI Ligand Final_Coupling Amide Bond Formation (e.g., HATU, DIPEA) POI_Ligand->Final_Coupling Final_PROTAC Final PROTAC Molecule Final_Coupling->Final_PROTAC Amine_Intermediate_ref->Final_Coupling

Caption: A typical workflow for PROTAC synthesis.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Hydrolysis Check for NHS Ester Hydrolysis Start->Check_Hydrolysis Check_pH Check Reaction pH Check_Hydrolysis->Check_pH No Sol_Hydrolysis Use Anhydrous Solvents Prepare Linker Solution Fresh Check_Hydrolysis->Sol_Hydrolysis Yes Check_Buffer Check Buffer Composition Check_pH->Check_Buffer No Sol_pH Adjust pH to 7.2-8.5 Check_pH->Sol_pH Yes Check_Stoichiometry Check Reagent Stoichiometry Check_Buffer->Check_Stoichiometry No Sol_Buffer Use Amine-Free Buffer (e.g., PBS, HEPES) Check_Buffer->Sol_Buffer Yes Sol_Stoichiometry Increase Molar Excess of Linker Check_Stoichiometry->Sol_Stoichiometry Yes

Caption: A decision tree for troubleshooting low yield.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Transfer Recycle PROTAC Recycled Ternary->Recycle Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Boc-N-PEG1-C2-NHS ester aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Boc-N-PEG1-C2-NHS ester, particularly focusing on aggregation and related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a Boc-protected amine, a short polyethylene glycol (PEG1) spacer, and an N-hydroxysuccinimide (NHS) ester. The Boc group provides a temporary protective shield for the amine, which can be removed under acidic conditions.[1] The NHS ester is highly reactive towards primary amines, forming stable amide bonds.[2] This molecule is commonly used in bioconjugation and is particularly valuable as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4]

Q2: What are the optimal storage and handling conditions for this compound to prevent degradation?

To maintain its reactivity, this compound should be stored as a solid at -20°C under desiccated conditions.[5] The NHS ester group is highly sensitive to moisture and can hydrolyze, rendering the molecule inactive for conjugation.[6][7] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.[5][8] It is recommended to prepare solutions of the reagent immediately before use and to avoid preparing stock solutions for long-term storage.[5]

Q3: In which solvents should I dissolve this compound?

This compound is soluble in organic solvents such as anhydrous (dry) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][8] It is crucial to use anhydrous solvents to minimize hydrolysis of the NHS ester. When adding the dissolved linker to an aqueous reaction mixture, the volume of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid potential precipitation of proteins or other biomolecules.[5]

Q4: What is the primary side reaction that competes with the desired conjugation reaction?

The primary competing reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can react with water molecules to form a non-reactive carboxylic acid, releasing N-hydroxysuccinimide.[9] This hydrolysis reaction is accelerated at higher pH values.[9] Once hydrolyzed, the linker can no longer react with the target amine, leading to lower conjugation efficiency.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Problem 1: Low or No Conjugation Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Hydrolysis of NHS ester Ensure proper storage and handling of the reagent in a desiccated environment.[6] Always allow the vial to reach room temperature before opening.[8] Prepare fresh solutions in anhydrous DMSO or DMF immediately before your experiment.[5]
Incorrect buffer pH The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[8] A pH below 7.2 will result in a higher proportion of protonated, unreactive amines, while a pH above 8.5 will significantly accelerate the hydrolysis of the NHS ester.[9] Verify the pH of your reaction buffer.
Presence of primary amines in the buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[5] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers. If your protein is in an incompatible buffer, perform a buffer exchange before the conjugation reaction.
Low concentration of reactants In dilute solutions, the rate of the desired bimolecular reaction is slower, allowing more time for the competing unimolecular hydrolysis of the NHS ester to occur. If possible, increase the concentration of your target molecule. A higher molar excess of the this compound may also be required for dilute protein solutions.[8]
Problem 2: Aggregation or Precipitation Observed During the Reaction

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor solubility of the linker in the reaction buffer Although the PEG spacer enhances hydrophilicity, high concentrations of the linker might still lead to aggregation in aqueous buffers.[10] Ensure that the organic solvent (DMSO or DMF) used to dissolve the linker does not exceed 10% of the final reaction volume.[5] Add the linker solution to the reaction mixture slowly while gently stirring to facilitate mixing and prevent localized high concentrations.
Aggregation of the target molecule upon addition of the linker solution The introduction of an organic solvent (DMSO/DMF) can sometimes induce precipitation of the target biomolecule. Try reducing the percentage of the organic solvent in the final reaction mixture. Alternatively, consider using a water-soluble version of the NHS ester if available.
High degree of labeling leading to altered protein properties Excessive modification of a protein's surface amines can alter its physicochemical properties, potentially leading to aggregation. Optimize the molar ratio of the linker to your target molecule. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it to find the optimal balance between labeling efficiency and protein stability.

Experimental Protocols

General Protocol for Dissolving and Handling this compound
  • Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening.[8]

  • Immediately before use, add anhydrous DMSO or DMF to the vial to prepare a stock solution of a desired concentration (e.g., 10 mM).[5]

  • Vortex gently to ensure the solid is completely dissolved.

  • Add the calculated volume of the stock solution to your reaction mixture, ensuring the final concentration of the organic solvent is kept to a minimum (ideally ≤10%).[5]

  • Discard any unused portion of the dissolved reagent as it is susceptible to hydrolysis.[5]

General Protocol for Conjugation to a Primary Amine-Containing Molecule
  • Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).[11]

  • Target Molecule Preparation : Dissolve or dilute your target molecule (e.g., protein, peptide) in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for proteins).[12]

  • Linker Solution Preparation : Immediately before initiating the reaction, prepare a fresh solution of this compound in anhydrous DMSO or DMF as described above.[5]

  • Conjugation Reaction : Add a 5 to 20-fold molar excess of the this compound solution to the target molecule solution.[8]

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[12]

  • Quenching (Optional) : To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[12]

  • Purification : Remove unreacted linker and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or other chromatographic techniques suitable for your conjugate.

Visualizations

G Troubleshooting Workflow for Low Conjugation Yield start Low or No Conjugation Yield check_storage Verify proper storage and handling of NHS ester start->check_storage storage_ok Storage OK? check_storage->storage_ok check_ph Measure pH of reaction buffer check_buffer Check for primary amines in buffer (e.g., Tris) check_conc Evaluate reactant concentrations conc_ok Concentrations sufficient? check_conc->conc_ok ph_ok pH in 7.2-8.5 range? storage_ok->ph_ok Yes solution_storage Use fresh, anhydrous reagents and allow vial to warm up before opening storage_ok->solution_storage No buffer_ok Buffer amine-free? ph_ok->buffer_ok Yes solution_ph Adjust pH to 7.2-8.5 ph_ok->solution_ph No buffer_ok->check_conc Yes solution_buffer Perform buffer exchange to an amine-free buffer (e.g., PBS) buffer_ok->solution_buffer No solution_conc Increase reactant concentrations or molar excess of linker conc_ok->solution_conc No end_node Improved Yield conc_ok->end_node Yes solution_storage->check_ph solution_ph->check_buffer solution_buffer->check_conc solution_conc->end_node G General Experimental Workflow for Conjugation prep_buffer 1. Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) prep_target 2. Prepare Target Molecule in Buffer prep_buffer->prep_target reaction 4. Add Linker to Target Molecule (5-20x molar excess) prep_target->reaction prep_linker 3. Prepare Fresh this compound in Anhydrous DMSO/DMF prep_linker->reaction incubation 5. Incubate (1-2h RT or 2-4h at 4°C) reaction->incubation quenching 6. Quench Reaction (Optional, e.g., with Tris) incubation->quenching purification 7. Purify the Conjugate quenching->purification final_product Boc-Protected Conjugate purification->final_product G Chemical Reaction and Competing Hydrolysis reagents This compound R-NH₂ (Primary Amine) reaction_path Desired Reaction (pH 7.2-8.5) reagents:f0->reaction_path reagents:f1->reaction_path hydrolysis_path Competing Hydrolysis (presence of H₂O) reagents:f0->hydrolysis_path products Stable Amide Bond (Boc-N-PEG1-C2-NH-R) N-hydroxysuccinimide reaction_path->products hydrolysis_product Inactive Carboxylic Acid (Boc-N-PEG1-C2-COOH) hydrolysis_path->hydrolysis_product

References

Impact of steric hindrance on Boc-N-PEG1-C2-NHS ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Boc-N-PEG1-C2-NHS ester in bioconjugation and other chemical synthesis applications. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It contains a Boc (tert-butyloxycarbonyl) protected amine, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester is highly reactive towards primary amines, forming stable amide bonds. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates where a short, flexible spacer is required.

Q2: How does the Boc protecting group affect the reactivity of the NHS ester?

The Boc protecting group is relatively bulky and can cause steric hindrance, potentially slowing down the reaction rate between the NHS ester and a target amine, especially if the target amine is also in a sterically crowded environment. This effect is more pronounced with the short PEG1 spacer.

Q3: What is the role of the PEG1 spacer in this molecule?

The single polyethylene glycol (PEG) unit serves as a short, hydrophilic spacer. It can help to slightly improve the solubility of the molecule and the resulting conjugate in aqueous buffers. However, being a very short spacer, its ability to mitigate aggregation or provide significant steric shielding is limited compared to longer PEG chains.

Q4: What are the optimal pH conditions for reacting this compound with a primary amine?

The reaction of an NHS ester with a primary amine is most efficient in the pH range of 7.2 to 8.5. At a lower pH, the primary amine will be protonated, reducing its nucleophilicity and slowing down the reaction. At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and can lead to lower yields.

Q5: Can I use buffers containing primary amines, such as Tris, with this reagent?

No, it is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to a significant reduction in your desired product yield. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.

Troubleshooting Guide

Problem 1: Low or no conjugation yield.

Q: I am seeing very low or no formation of my desired product. What are the possible causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshooting:

  • Verify Reagent Quality:

    • This compound: NHS esters are moisture-sensitive. Ensure your reagent has been stored properly under desiccated conditions. If the reagent is old or has been handled improperly, it may have hydrolyzed. Consider using a fresh vial of the reagent.

    • Target Molecule: Confirm the purity and concentration of your amine-containing target molecule. Ensure it is fully dissolved in the reaction buffer.

  • Optimize Reaction Conditions:

    • pH: Ensure the reaction pH is within the optimal range of 7.2-8.5. Use a calibrated pH meter to verify the pH of your buffer.

    • Buffer Composition: Confirm that your buffer does not contain any primary amines.

    • Concentration: Low concentrations of reactants can favor hydrolysis over aminolysis. If possible, increase the concentration of your target molecule and the NHS ester.

    • Molar Ratio: A significant molar excess of the NHS ester (e.g., 5-20 fold) may be necessary to drive the reaction to completion, especially if your target amine is sterically hindered or present at a low concentration.

  • Address Steric Hindrance:

    • The Boc group and the short PEG linker can contribute to steric hindrance. If your target amine is also in a crowded environment, the reaction rate can be significantly reduced.

    • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 4-12 hours at room temperature, or overnight at 4°C). In some cases, a modest increase in temperature (e.g., to 37°C) may help overcome the activation energy barrier, but be mindful of potential side reactions and the stability of your biomolecule.

    • Consider a Longer Linker: If steric hindrance is a persistent issue, using a similar linker with a longer PEG chain (e.g., PEG2, PEG3, or PEG4) can increase the distance between the reactive ends and reduce steric clash.

Problem 2: Presence of multiple products or unexpected side products.

Q: My reaction mixture shows multiple peaks on my analytical chromatogram (e.g., HPLC, LC-MS). What could be the cause?

A: The presence of multiple products can be due to several factors:

  • Hydrolysis of the NHS ester: The most common side product is the hydrolyzed NHS ester, which will appear as a carboxylic acid. This is favored at higher pH and in dilute reaction conditions.

  • Multiple reactive sites on the target molecule: If your target molecule has more than one primary amine, you may be getting a mixture of mono-, di-, and poly-conjugated products. If site-specific conjugation is desired, you may need to use protecting group strategies or protein engineering to block other reactive sites.

  • Side reactions with other nucleophiles: While NHS esters are highly reactive with primary amines, they can also react with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, or the imidazole group of histidine, especially at higher pH.

  • Impure starting materials: Ensure the purity of both your this compound and your target molecule.

Problem 3: Difficulty in purifying the final conjugate.

Q: I am having trouble separating my final product from unreacted starting materials and byproducts. What purification strategies do you recommend?

A: The choice of purification method will depend on the properties of your final conjugate.

  • For large biomolecules (e.g., proteins, antibodies):

    • Size Exclusion Chromatography (SEC): This is a very effective method to separate the larger conjugate from smaller molecules like the unreacted linker and hydrolyzed byproducts.

    • Dialysis or Buffer Exchange: This can be used to remove small molecule impurities.

    • Affinity Chromatography: If your biomolecule has a tag (e.g., His-tag) or a specific binding partner, affinity chromatography can be a highly specific purification method.

  • For smaller molecules (e.g., peptides, small molecule drugs):

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying small molecule conjugates. You will need to develop a suitable gradient method to achieve good separation.

    • Solid-Phase Extraction (SPE): This can be used for a cruder, faster purification to remove excess reagents before a final HPLC purification.

Quantitative Data Summary

The following table provides illustrative data on the reactivity and stability of NHS esters under various conditions. Please note that these are general values and the specific rates for this compound may vary.

ParameterConditionTypical ValueImpact on Reactivity
NHS Ester Half-life in Aqueous Solution pH 7.0, 4°C4-5 hoursSlower hydrolysis, more time for aminolysis.
pH 8.0, 25°C~1 hourIncreased hydrolysis rate.
pH 8.6, 4°C~10 minutesVery rapid hydrolysis, significantly reduced conjugation efficiency.
Relative Reaction Rate (Aminolysis vs. Hydrolysis) High protein concentrationAminolysis is favoredHigher local concentration of amine nucleophiles outcompetes water.
Low protein concentrationHydrolysis is more competitiveWater is in vast excess and can hydrolyze the NHS ester before it reacts with the target amine.
Sterically hindered amineSlower aminolysis rateSteric hindrance can make the competing hydrolysis reaction more significant.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Amine-Containing Molecule

This protocol provides a general guideline. The optimal conditions may need to be determined empirically for each specific application.

Materials:

  • This compound

  • Amine-containing target molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (or 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., HPLC, SEC column)

Procedure:

  • Prepare the Target Molecule Solution: Dissolve your amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

  • Initiate the Conjugation Reaction: Add the desired molar excess (e.g., 5-20 fold) of the dissolved this compound to the target molecule solution. Gently mix the reaction mixture.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle stirring or rotation.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Purify the reaction mixture using the appropriate method for your molecule (e.g., SEC for proteins, RP-HPLC for small molecules).

  • Analyze the Product: Characterize the purified conjugate using appropriate analytical techniques such as LC-MS to confirm the molecular weight and purity.

Protocol 2: Boc Deprotection of the Conjugate

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Conjugate: Dissolve the Boc-protected conjugate in DCM.

  • Add TFA: Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Incubate: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure.

    • Re-dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the deprotected product.

  • Purify and Analyze: Purify the deprotected product if necessary and confirm its identity and purity by appropriate analytical methods.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Boc_Linker This compound Nucleophilic_Attack Nucleophilic Attack Boc_Linker->Nucleophilic_Attack Target_Amine R-NH₂ (Target Molecule) Target_Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Conjugate Boc-N-PEG1-C2-NH-R (Stable Amide Bond) Tetrahedral_Intermediate->Conjugate NHS_Leaving_Group N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS_Leaving_Group

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow Start Start Prepare_Reagents Prepare Target Molecule and NHS Ester Solutions Start->Prepare_Reagents Reaction Mix and Incubate (RT or 4°C) Prepare_Reagents->Reaction Quench Quench Reaction with Tris or Glycine Reaction->Quench Purification Purify Conjugate (SEC or HPLC) Quench->Purification Analysis Analyze Product (LC-MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for bioconjugation.

Troubleshooting_Tree Start Low Conjugation Yield Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Yes1 Yes Check_Reagents->Yes1 No1 No Check_Reagents->No1 Check_pH Is reaction pH between 7.2 and 8.5? Yes1->Check_pH Use_Fresh Use fresh reagents No1->Use_Fresh Yes2 Yes Check_pH->Yes2 No2 No Check_pH->No2 Check_Buffer Is buffer amine-free? Yes2->Check_Buffer Adjust_pH Adjust pH No2->Adjust_pH Yes3 Yes Check_Buffer->Yes3 No3 No Check_Buffer->No3 Check_Concentration Are reactant concentrations optimal? Yes3->Check_Concentration Change_Buffer Use amine-free buffer No3->Change_Buffer Yes4 Yes Check_Concentration->Yes4 No4 No Check_Concentration->No4 Consider_Steric_Hindrance Potential steric hindrance issue? Yes4->Consider_Steric_Hindrance Increase_Concentration Increase concentrations No4->Increase_Concentration Yes5 Yes Consider_Steric_Hindrance->Yes5 No5 No Consider_Steric_Hindrance->No5 Optimize_Conditions Increase reaction time/temp or use longer linker Yes5->Optimize_Conditions

Caption: Troubleshooting decision tree for low conjugation yield.

Validation & Comparative

Characterizing Boc-N-PEG1-C2-NHS Ester Labeled Proteins by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. This guide provides a comparative analysis of proteins labeled with Boc-N-PEG1-C2-NHS ester and other alternative short-chain PEGylation reagents, with a focus on their characterization by mass spectrometry. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their protein modification and analysis needs.

Executive Summary

N-hydroxysuccinimide (NHS) esters are highly efficient reagents for labeling proteins by forming stable amide bonds with primary amines, such as the N-terminus and the side chain of lysine residues.[1] The choice of the PEG-NHS ester reagent is critical as it influences the physicochemical properties of the resulting conjugate and dictates the analytical workflow for its characterization. This guide specifically examines the characteristics of proteins labeled with this compound, a short, monodisperse PEGylation reagent, and compares its performance with an alternative discrete PEG labeling reagent, m-dPEG®12-NHS ester. Mass spectrometry is the primary analytical technique for characterizing these conjugates, providing precise information on the degree of PEGylation and the mass of the modified protein.[2]

Performance Comparison of PEG-NHS Ester Labeling Reagents

The selection of a PEGylation reagent impacts the heterogeneity of the final product. Discrete PEG (dPEG®) reagents, which are single molecular weight compounds, result in a more homogenous product compared to traditional polydisperse PEGs.[3] This homogeneity is a significant advantage in mass spectrometry analysis, as it leads to simpler and more easily interpretable spectra.[3]

Table 1: Comparison of this compound and m-dPEG®12-NHS Ester

FeatureThis compoundm-dPEG®12-NHS Ester
Structure Boc-protected amine with a single ethylene glycol unit and a C2 spacerMethoxy-capped with twelve ethylene glycol units
Molecular Weight of Reagent 330.33 g/mol ~685.7 g/mol (for the NHS ester)
Mass Addition per Label 215.25 Da (after loss of NHS and Boc group)570.68 Da (after loss of NHS)
Key Characteristic Boc protecting group allows for subsequent deprotection and further modificationMonodisperse (discrete) PEG chain provides homogeneity
Typical Application PROTAC synthesis, applications requiring a free amine after initial labelingGeneral protein PEGylation for improving solubility and stability

Mass Spectrometry Analysis of Labeled Proteins

Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins, enabling the determination of the average molecular weight and the degree of PEGylation.[4] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly employed techniques.[4] For discrete PEG-labeled proteins, ESI-MS coupled with deconvolution algorithms provides high-resolution data, allowing for the clear identification of different PEGylated species.[3]

Table 2: Mass Spectrometry Data for a Model Protein (e.g., Monoclonal Antibody, ~150 kDa) Labeled with Different PEG-NHS Esters

ParameterUnlabeled mAbmAb + this compound (Theoretical)mAb + m-dPEG®12-NHS Ester (Experimental)[3]
Observed Mass (Da) 148,000148,215 (for 1 label), 148,430 (for 2 labels), etc.148,571, 149,141, 149,712, etc.
Mass Shift per Label (Da) N/A215.25570.68
Average Degree of Labeling 0Variable (dependent on reaction conditions)4-10 labels per antibody
Mass Spectrum Characteristics Single major peak corresponding to the native proteinSeries of well-resolved peaks, each separated by 215.25 DaSeries of well-resolved peaks, each separated by 570.68 Da

Note: The theoretical data for this compound is calculated based on its chemical formula. The experimental data for m-dPEG®12-NHS ester is derived from publicly available application notes.[3]

Experimental Protocols

General Protein Labeling with NHS Esters

This protocol provides a general procedure for labeling proteins with amine-reactive PEG-NHS esters.[1][5]

Materials:

  • Protein solution (5-20 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0, or PBS, pH 7.4)

  • PEG-NHS ester (e.g., this compound or m-dPEG®12-NHS ester)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the protein solution in the appropriate labeling buffer.

  • Dissolve the PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

  • Remove the excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Mass Spectrometry Analysis

Instrumentation:

  • A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is recommended for accurate mass determination of intact proteins.[6][7]

Sample Preparation:

  • The purified, labeled protein is typically buffer-exchanged into a volatile buffer, such as ammonium acetate, suitable for mass spectrometry.[3]

ESI-MS Parameters (Typical):

  • The sample is introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.

  • Data is acquired in positive ion mode.

  • The raw data, which consists of a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum.[3]

Visualizing the Workflow and Concepts

Experimental Workflow for Protein Labeling and Analysis

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Mass Spectrometry Analysis protein Protein Solution (Amine-free buffer) reaction Labeling Reaction (RT or 4°C) protein->reaction reagent PEG-NHS Ester (Dissolved in DMSO/DMF) reagent->reaction purify Size-Exclusion Chromatography or Dialysis reaction->purify Remove excess reagent ms LC-ESI-MS purify->ms deconvolution Data Deconvolution ms->deconvolution result Mass Spectrum (Degree of Labeling) deconvolution->result

Caption: Workflow for labeling, purification, and MS analysis.

Chemical Reaction of NHS Ester with a Protein

reaction_mechanism cluster_reagents peg_nhs PEG-NHS Ester peg_protein PEG-Protein Conjugate (Stable Amide Bond) peg_nhs->peg_protein label_plus1 + protein_nh2 Protein-NH₂ (Lysine or N-terminus) protein_nh2->peg_protein label_arrow pH 7.4 - 9.0 nhs NHS (Byproduct) label_plus2 +

Caption: NHS ester reaction with a primary amine on a protein.

Interpreting Mass Spectra of PEGylated Proteins

mass_spectrum_interpretation cluster_unlabeled Unlabeled Protein cluster_labeled dPEG® Labeled Protein unlabeled_peak Single Peak (Native Mass) labeled_peaks Series of Peaks unlabeled_peak->labeled_peaks PEGylation mass_shift Consistent Mass Shift (e.g., +570 Da per label) labeled_peaks->mass_shift

Caption: Idealized mass spectra of unlabeled vs. dPEG® labeled protein.

Conclusion

The characterization of PEGylated proteins by mass spectrometry is an essential step in the development of biotherapeutics. The use of monodisperse PEG-NHS esters, such as this compound and m-dPEG®12-NHS ester, simplifies the resulting product mixture and allows for straightforward and precise analysis by high-resolution mass spectrometry. This guide provides a framework for comparing these reagents and outlines the necessary experimental procedures for successful labeling and characterization, empowering researchers to advance their protein-based drug development programs.

References

A Head-to-Head Comparison of PEG Linkers: Evaluating the Efficiency of Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced bioconjugation, the choice of a chemical linker is a critical determinant of the success of novel therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker not only connects the functional components of a bioconjugate but also significantly influences its stability, solubility, and biological activity. This guide provides an objective comparison of the Boc-N-PEG1-C2-NHS ester with other commonly employed PEG linkers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Performance Comparison: Unpacking the Efficiencies of PEG Linkers

The "efficiency" of a PEG linker is a multifaceted concept encompassing conjugation yield, reaction kinetics, stability of the resulting conjugate, and the impact on the biological activity of the conjugated molecule. The this compound is a heterobifunctional linker featuring a Boc-protected amine and an NHS ester. The Boc (tert-butyloxycarbonyl) protecting group provides a crucial advantage for multi-step conjugation strategies by temporarily blocking the reactivity of a primary or secondary amine.[1] This allows for controlled, sequential synthesis, preventing unwanted side reactions.[1] The NHS (N-hydroxysuccinimide) ester, on the other hand, is a widely used amine-reactive functional group that forms stable amide bonds with primary amines on proteins and other biomolecules.[]

Quantitative Data Summary

The following tables summarize key performance indicators for this compound and other comparable PEG linkers based on available data. It is important to note that direct head-to-head comparative data for this compound is limited in publicly available literature; therefore, the data for NHS esters is presented as a representative measure of its expected performance.

Table 1: Conjugation Efficiency and Reaction Kinetics
Linker Type Reactive Groups Typical Molar Excess (Linker:Molecule) Typical Reaction Time Reported Yields
PEG-NHS Ester N-hydroxysuccinimide ester5 to 20-fold30 min - 2 hours at RT; 2-4 hours at 4°C[3][4]80 - 95%[5][6]
Maleimide-PEG-NHS Ester Maleimide and NHS ester5 to 20-fold (for NHS ester reaction)[7]30 min - 2 hours (NHS ester); 1-2 hours (maleimide)[7][8]High, comparable to individual reactions
SMCC Succinimidyl ester and Maleimide10 to 20-fold1-2 hoursHigh, application-dependent
Table 2: Linker and Conjugate Stability
Linker/Conjugate Feature Key Stability Considerations Supporting Data/Observations
Boc Protecting Group Stable under basic and nucleophilic conditions; readily cleaved under acidic conditions (e.g., TFA).[1]Allows for stable intermediate storage before deprotection.
NHS Ester Hydrolytic Stability Susceptible to hydrolysis, which increases with pH. Half-life is ~4-5 hours at pH 7.0 (0°C) and drops to 10 minutes at pH 8.6 (4°C).[7]Reactions are typically performed at pH 7.2-8.5 to balance amine reactivity and hydrolysis.[3]
Amide Bond (from NHS ester) Highly stable and effectively irreversible under physiological conditions.[]Provides a durable linkage for the conjugated molecule.
Maleimide Group Stability More stable than NHS esters but can hydrolyze at pH > 7.5.[7] The cyclohexane ring in SMCC enhances maleimide stability.[9][10]Conjugations are best performed at pH 6.5-7.5.[7]
Thioether Bond (from Maleimide) Generally stable, but can be susceptible to exchange with other thiols in biological matrices.[10]The stability can be influenced by the local microenvironment.[9]
SMCC-ADC in Plasma An SMCC-containing ADC showed 38% degradation in mouse plasma over 120 hours.[10]Highlights the importance of evaluating stability in relevant biological media.

Experimental Protocols

Detailed methodologies are crucial for achieving optimal and reproducible results in bioconjugation.

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines the conjugation of a molecule to a primary amine-containing biomolecule, followed by the deprotection of the Boc group to reveal a free amine for subsequent modifications.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5 (amine-free)

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)

  • Neutralization Solution: Saturated sodium bicarbonate (NaHCO₃)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing biomolecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10 mM.[4]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the biomolecule solution.[3] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[3]

  • Quenching and Purification:

    • (Optional) Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.[3]

    • Purify the conjugate to remove unreacted linker and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

  • Boc Deprotection:

    • Lyophilize the purified conjugate to dryness.

    • Dissolve the dry conjugate in anhydrous DCM and cool to 0°C.

    • Slowly add the TFA solution and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 1-2 hours.[3]

    • Monitor the reaction completion using LC-MS or TLC.

    • Remove the DCM and excess TFA under reduced pressure.

    • For neutralization, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution.[3]

  • Final Purification:

    • Purify the deprotected conjugate to remove salts and residual TFA.

Protocol 2: One-Step Conjugation using a Heterobifunctional Linker (e.g., Maleimide-PEG-NHS Ester)

This protocol describes the conjugation of an amine-containing molecule to a thiol-containing molecule.

Materials:

  • Maleimide-PEG-NHS ester

  • Amine-containing molecule (Molecule A)

  • Thiol-containing molecule (Molecule B)

  • Amine-Reaction Buffer: PBS, pH 7.2-8.5

  • Thiol-Reaction Buffer: PBS, pH 6.5-7.5

  • Anhydrous DMSO or DMF

  • Purification system

Procedure:

  • Reaction of NHS Ester with Molecule A:

    • Dissolve Molecule A in the Amine-Reaction Buffer.

    • Immediately before use, dissolve the Maleimide-PEG-NHS ester in anhydrous DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Molecule A.[7]

    • Incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C.[7]

    • Purify the Maleimide-PEG-Molecule A conjugate to remove excess linker.

  • Reaction of Maleimide with Molecule B:

    • Dissolve the purified Maleimide-PEG-Molecule A in the Thiol-Reaction Buffer.

    • Dissolve Molecule B (containing a free thiol) in the Thiol-Reaction Buffer.

    • Add the thiol-containing Molecule B to the solution of the Maleimide-PEG-Molecule A conjugate. A 10- to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing molecule is often used.[7]

    • Incubate for 1-2 hours at room temperature.

    • Purify the final conjugate.

Visualizing the Process: Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the fundamental principles of linker-mediated conjugation.

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Boc Deprotection a Amine-containing Biomolecule c Incubate (pH 7.2-8.5) a->c b This compound b->c d Purify c->d e Boc-Protected Conjugate d->e f Add TFA/DCM e->f g Neutralize & Purify f->g h Final Conjugate with Free Amine g->h

Caption: A two-step conjugation workflow using a Boc-protected PEG linker.

one_step_workflow cluster_reaction1 Reaction 1: NHS Ester Coupling cluster_reaction2 Reaction 2: Maleimide Coupling a1 Amine-containing Molecule A c1 Incubate (pH 7.2-8.5) a1->c1 b1 Maleimide-PEG-NHS ester b1->c1 d1 Purify c1->d1 e1 Maleimide-Activated Intermediate d1->e1 a2 Thiol-containing Molecule B e1->a2 c2 Incubate (pH 6.5-7.5) a2->c2 d2 Purify c2->d2 e2 Final Conjugate d2->e2

Caption: Workflow for a one-step, two-reaction heterobifunctional conjugation.

signaling_pathway cluster_conjugate Bioconjugate mol_A Molecule A (e.g., Antibody) linker PEG Linker mol_A->linker mol_B Molecule B (e.g., Drug) linker->mol_B

Caption: The fundamental role of a PEG linker in connecting two molecules.

Conclusion

The selection of an appropriate PEG linker is a critical step in the design and synthesis of effective bioconjugates. The this compound offers the distinct advantage of a Boc-protecting group, enabling controlled, sequential conjugation strategies that are essential for the construction of complex molecular architectures like PROTACs. While its NHS ester functionality provides a reliable method for amine coupling with efficiencies comparable to other standard NHS-activated PEGs, the key differentiator lies in the synthetic versatility afforded by the Boc group.

For applications requiring straightforward conjugation of an amine to a thiol, linkers such as Maleimide-PEG-NHS esters or SMCC are excellent choices, with the latter offering enhanced stability due to its cyclohexane moiety. The ultimate decision on which linker to employ will depend on the specific requirements of the bioconjugate, including the desired synthetic route, the stability of the final product, and its intended biological application. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers navigating the complexities of bioconjugation chemistry.

References

A Head-to-Head Comparison: Boc-N-PEG1-C2-NHS Ester vs. SMCC for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, the bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly dictates the ADC's stability, pharmacokinetics, and ultimately, its therapeutic index. This guide provides an in-depth, objective comparison of the hydrophilic Boc-N-PEG1-C2-NHS ester linker and the conventional non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, supported by experimental data and detailed methodologies to inform rational ADC design.

The advent of polyethylene glycol (PEG) linkers has marked a significant advancement in ADC technology. By imparting hydrophilicity, PEG linkers address some of the inherent challenges associated with hydrophobic payloads and linkers, such as aggregation and rapid clearance.[1][2] This guide will dissect the advantages of a short, discrete PEG linker, this compound, over the more traditional and hydrophobic SMCC linker, focusing on key performance parameters.

Physicochemical Properties and In Vitro Performance

The incorporation of a hydrophilic PEG linker, even a short one, can significantly enhance the aqueous solubility and reduce the aggregation propensity of ADCs, particularly those with hydrophobic payloads.[1][3] In contrast, the hydrophobic nature of the SMCC linker can contribute to ADC aggregation, which may lead to faster clearance and potential immunogenicity.[4]

Below is a table summarizing the key differences in physicochemical properties and in vitro stability between ADCs constructed with a short PEG linker versus an SMCC linker. The data for the short PEG linker is extrapolated from studies on similar short-chain PEG linkers.

Parameter This compound Linker SMCC Linker Rationale
Hydrophilicity HighLowThe ethylene glycol unit in the PEG linker increases its water solubility.[] The cyclohexane and succinimide moieties in SMCC are hydrophobic.[4]
Aggregation Propensity LowerHigherThe hydrophilic PEG chain creates a hydration shell around the ADC, reducing intermolecular hydrophobic interactions that lead to aggregation.[1]
In Vitro Plasma Stability HighModerate to HighThe amide bond formed by the NHS ester is highly stable. The thioether bond formed by the maleimide group in SMCC is also generally stable, but can be susceptible to retro-Michael reaction leading to premature drug release.[4][6]
Drug-to-Antibody Ratio (DAR) Potentially Higher with Hydrophobic PayloadsLimited by HydrophobicityThe increased hydrophilicity imparted by the PEG linker can enable the conjugation of a higher number of hydrophobic drug molecules without causing aggregation.[1]

Pharmacokinetics and In Vivo Efficacy

The enhanced hydrophilicity imparted by PEG linkers generally translates to superior pharmacokinetic (PK) properties.[4] ADCs with PEG linkers typically exhibit a longer plasma half-life and lower clearance rates compared to those with hydrophobic linkers.[4] This is attributed to reduced nonspecific interactions with serum proteins and non-target cells, leading to prolonged circulation and increased tumor accumulation.[7]

A study comparing an affibody-drug conjugate with a PEG linker to one with an SMCC linker demonstrated a significant extension in plasma half-life with the PEGylated version.[8][9] While longer PEG chains showed a more pronounced effect, even a short PEG linker is expected to improve the pharmacokinetic profile compared to the more hydrophobic SMCC.

Parameter This compound Linker SMCC Linker Rationale
Plasma Half-life (t½) LongerShorterThe hydrophilic PEG chain reduces clearance by the reticuloendothelial system.[4] The hydrophobic nature of the SMCC linker can lead to faster clearance.[4]
Clearance (CL) LowerHigherReduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[4][10]
Area Under the Curve (AUC) HigherLowerA longer half-life and lower clearance result in greater overall drug exposure.[2]
In Vivo Efficacy Potentially HigherVariableEnhanced tumor accumulation due to improved pharmacokinetics can lead to better in vivo efficacy.[8][11]

It is important to note that while PEGylation generally improves pharmacokinetics and in vivo efficacy, it can sometimes lead to a slight decrease in in vitro cytotoxicity, as the linker may sterically hinder the interaction of the payload with its target.[8][9]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful synthesis and characterization of ADCs. Below are representative protocols for key experiments.

Protocol 1: Antibody Conjugation with this compound

This protocol describes a one-step process for conjugating a drug-linker construct containing a Boc-protected amine and an NHS ester to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unreacted linker, drug-linker, and any aggregates.

Protocol 2: Antibody Conjugation with SMCC

This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody using the SMCC crosslinker.[12]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Thiol-containing payload

  • Purification system (e.g., Size-Exclusion Chromatography)

  • Reducing agent (e.g., DTT or TCEP) for antibody (if needed)

Procedure:

  • Antibody Modification:

    • Prepare the antibody solution to a concentration of 1-10 mg/mL in an amine-free buffer.

    • Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess SMCC using a desalting column.

  • Payload Conjugation:

    • Prepare the thiol-containing payload solution. If the antibody's disulfides need to be reduced to generate free thiols, treat the antibody with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

    • Add the thiol-containing payload to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature.

  • Purification: Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unreacted payload and any aggregates.

Visualizing the Concepts

To better illustrate the workflows and the impact of linker choice, the following diagrams are provided.

experimental_workflow cluster_peg This compound Conjugation cluster_smcc SMCC Conjugation Ab_PEG Antibody Mix_PEG Mix & Incubate Ab_PEG->Mix_PEG Linker_PEG This compound Linker_PEG->Mix_PEG Quench_PEG Quench Mix_PEG->Quench_PEG Purify_PEG Purify (SEC) Quench_PEG->Purify_PEG ADC_PEG ADC Purify_PEG->ADC_PEG Ab_SMCC Antibody Activate_SMCC Activate Antibody Ab_SMCC->Activate_SMCC Linker_SMCC SMCC Linker_SMCC->Activate_SMCC Purify1_SMCC Desalt Activate_SMCC->Purify1_SMCC Conjugate_SMCC Conjugate Purify1_SMCC->Conjugate_SMCC Payload_SMCC Thiol-Payload Payload_SMCC->Conjugate_SMCC Purify2_SMCC Purify (SEC) Conjugate_SMCC->Purify2_SMCC ADC_SMCC ADC Purify2_SMCC->ADC_SMCC

Caption: Experimental workflows for ADC synthesis.

logical_relationship cluster_peg_props This compound cluster_smcc_props SMCC Hydrophilicity Increased Hydrophilicity Solubility Improved Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation PK Enhanced Pharmacokinetics Solubility->PK Aggregation->PK Efficacy Potentially Higher In Vivo Efficacy PK->Efficacy Hydrophobicity Increased Hydrophobicity Aggregation_SMCC Increased Aggregation Hydrophobicity->Aggregation_SMCC PK_SMCC Faster Clearance Aggregation_SMCC->PK_SMCC Stability High Stability

Caption: Impact of linker choice on ADC properties.

Conclusion

Both this compound and SMCC are effective linkers for the development of non-cleavable ADCs. SMCC represents a well-established, hydrophobic linker known for creating stable conjugates.[] However, for hydrophobic payloads or when improved solubility, reduced aggregation, and enhanced pharmacokinetic properties are critical, the PEGylated nature of this compound offers distinct advantages.[1][4] The incorporation of even a short, hydrophilic PEG spacer can lead to more stable and effective ADCs, ultimately contributing to an improved therapeutic index. The final selection should be guided by empirical data generated through the systematic evaluation of both linkers in the specific context of the antibody and payload of interest.

References

A Comparative Purity Analysis of Boc-N-PEG1-C2-NHS Ester: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success and reproducibility of their work. This is particularly true for bifunctional linkers like Boc-N-PEG1-C2-NHS ester, which are widely used in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In this guide, we provide an objective comparison of two common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Purity Analysis of this compound

This compound is a heterobifunctional linker featuring a Boc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester. The purity of this reagent is critical, as impurities can lead to the formation of undesirable side products, complicating purification and potentially impacting the biological activity of the final conjugate. Common impurities may include the hydrolyzed NHS ester (the corresponding carboxylic acid), the de-protected amine (amino-PEG1-C2-NHS ester), and residual starting materials from the synthesis.

This guide details the experimental protocols for both HPLC and NMR analysis and presents a comparative summary of the data obtained from these two methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a mixture based on their hydrophobicity. For this compound, a C18 column is typically employed with a gradient elution of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 260 nm (the NHS ester has some absorbance at 260 nm)

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of organic molecules. It provides information on the chemical environment of each proton in the molecule, allowing for both qualitative and quantitative analysis. For quantitative NMR (qNMR), a certified internal standard can be used for highly accurate purity determination. However, for routine purity assessment, the relative integration of characteristic signals can provide a reliable estimate. A Certificate of Analysis for commercially available this compound indicates a purity of ≥97.0% as determined by ¹H NMR[1].

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate integration.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate the signals corresponding to the protons of this compound. The expected chemical shifts (in CDCl₃) are approximately:

      • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl (Boc) group.

      • ~2.85 ppm (singlet, 4H): The four protons of the succinimide ring of the NHS ester.

      • ~2.95 ppm (triplet, 2H): Methylene protons adjacent to the ester carbonyl.

      • ~3.35 ppm (quartet, 2H): Methylene protons adjacent to the Boc-protected nitrogen.

      • ~3.65 ppm (triplet, 2H): Methylene protons of the PEG linker.

      • ~3.85 ppm (triplet, 2H): Methylene protons of the PEG linker.

      • ~5.10 ppm (broad singlet, 1H): The NH proton of the carbamate.

    • Purity is estimated by comparing the integration of the characteristic peaks of the main compound to the integration of any impurity peaks present in the spectrum.

Data Presentation: Comparison of Purity Analysis Methods

FeatureHPLC¹H NMR
Principle Separation based on polarityNuclear magnetic resonance of protons
Typical Purity Result >95% (by peak area)≥97.0%[1]
Quantitative Capability Relative quantification by area %; absolute with a reference standardRelative quantification by integration; absolute with an internal standard (qNMR)
Impurity Detection Detects UV-active impuritiesDetects all proton-containing impurities
Impurity Identification Requires hyphenated techniques (e.g., LC-MS)Can provide structural information about impurities
Throughput Relatively highLower, due to longer acquisition and processing times
Sample Consumption Low (µg range)Higher (mg range)
Cost per Sample LowerHigher

Mandatory Visualizations

experimental_workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_prep Sample Preparation (1 mg/mL in ACN) hplc_run RP-HPLC Analysis (C18 column, ACN/H2O gradient) hplc_prep->hplc_run hplc_data Data Analysis (Peak Area Integration) hplc_run->hplc_data end Purity Assessment hplc_data->end nmr_prep Sample Preparation (5-10 mg in CDCl3) nmr_run 1H NMR Acquisition (400 MHz) nmr_prep->nmr_run nmr_data Data Analysis (Signal Integration) nmr_run->nmr_data nmr_data->end start This compound Sample start->hplc_prep start->nmr_prep

Caption: Experimental workflow for the purity analysis of this compound.

logical_relationship purity_analysis Comprehensive Purity Analysis hplc HPLC (Quantitative Purity & Impurity Profile) purity_analysis->hplc nmr NMR (Structural Confirmation & Purity) purity_analysis->nmr lcms LC-MS (Impurity Identification) hplc->lcms Orthogonal Technique nmr->lcms Complementary Information

Caption: Logical relationship between HPLC, NMR, and LC-MS for comprehensive purity analysis.

Comparison and Discussion

Both HPLC and ¹H NMR are powerful and complementary techniques for assessing the purity of this compound.

HPLC offers high sensitivity and is excellent for detecting and quantifying minor impurities, especially if they possess a strong UV chromophore. It provides a clear visual representation of the sample's complexity through the chromatogram. However, HPLC alone does not provide structural information about the impurities. For identification, it needs to be coupled with a mass spectrometer (LC-MS).

¹H NMR , on the other hand, provides a wealth of structural information. The presence of the characteristic singlet for the nine protons of the Boc group is a definitive confirmation of the structure. Furthermore, the integration of signals allows for a direct molar comparison of the main compound to any proton-containing impurities. This makes NMR a very reliable method for determining purity without the need for a reference standard of the analyte itself. However, NMR is generally less sensitive than HPLC and may not detect impurities present at very low levels (<0.1%).

For a comprehensive quality control strategy, the use of both techniques is recommended. HPLC can be used for routine purity checks and for monitoring the disappearance of starting materials and the appearance of products during synthesis. ¹H NMR should be used to confirm the identity of the final product and to provide an orthogonal and highly reliable purity assessment.

Conclusion

The purity analysis of this compound is crucial for its successful application in bioconjugation and drug development. Both HPLC and ¹H NMR are suitable methods for this purpose, each with its own strengths and weaknesses. HPLC provides excellent separation and quantification of impurities, while ¹H NMR offers unambiguous structural confirmation and a direct measure of molar purity. For a complete and reliable assessment of purity, a combination of both techniques is the most robust approach. This ensures that the reagent meets the high-quality standards required for the synthesis of well-defined and effective biomolecules.

References

Navigating the Linker Landscape: A Comparative Guide to Alternatives for E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. While PEG-based linkers, such as the commonly used Boc-N-PEG1-C2-NHS ester, have been a mainstay, a growing body of evidence highlights the potential of alternative chemical scaffolds to enhance degradation potency, cell permeability, and overall drug-like properties. This guide provides an objective comparison of various linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is not merely a spacer but a crucial component that dictates the spatial orientation of the target protein and the E3 ligase, thereby influencing the stability and productivity of the ternary complex.[1][2] The composition, length, and rigidity of the linker have a profound impact on a PROTAC's biological activity and physicochemical properties.[3] While flexible polyethylene glycol (PEG) linkers offer synthetic accessibility and can improve solubility, they may also lead to reduced metabolic stability and cell permeability.[4][][6] This has spurred the exploration of a diverse array of alternative linkers, broadly categorized into flexible and rigid structures.[7]

The PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][8] This is achieved by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. The formation of this ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Poly-ubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade further POI molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) E2 E2 Enzyme E2->E3_Ligase loads Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Classes

The selection of a suitable linker is a multi-parameter optimization problem. The following sections compare the performance of common alternatives to PEG1-based linkers, with supporting data summarized in tables.

Flexible Linkers: Alkyl and Alkyl-Ether Chains

Alkyl chains are a fundamental alternative to PEG linkers, offering increased hydrophobicity which can, in some cases, improve cell permeability.[] However, this can also lead to reduced aqueous solubility. Alkyl-ether linkers represent a compromise, balancing the properties of pure alkyl and PEG chains.

Linker TypecLogPAqueous SolubilityPassive Permeability (PAMPA)Degradation Potency (DC₅₀)Maximum Degradation (Dmax)
Alkyl Chain 4.5< 10 µM1.5 x 10⁻⁶ cm/s50 nM>90%
PEG (3 units) 3.250 µM0.8 x 10⁻⁶ cm/s25 nM>95%
Alkyl-Ether 3.825 µM1.1 x 10⁻⁶ cm/s35 nM>90%
Table 1. A synthesized comparison of flexible linker types based on trends reported in the literature.[9] Actual values are highly dependent on the specific PROTAC components.
Rigid Linkers: Enhancing Potency and Drug-like Properties

Incorporating rigid structural motifs into the linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing degradation efficiency.[10][11]

These saturated heterocycles are frequently used to impart rigidity and improve the pharmacokinetic properties of PROTACs.[10][11] Structure-activity relationship studies have shown that potent androgen receptor (AR) PROTACs often feature rigid piperidine and piperazine linkers.[10] For a series of AR PROTACs with rigid, protonated linkers of similar length, degradation values were consistently high (86-99%), indicating the robustness of this linker class.[12] In another study, replacing a rigid piperazine ring with a more flexible ethylene chain in a PROTAC targeting H-PGDS led to a reduction in degradation activity.[13]

The triazole moiety, often introduced via "click chemistry," provides a metabolically stable and rigid linking unit.[1][4] The polarized nature of the triazole ring can facilitate hydrogen bonding interactions that stabilize the ternary complex.[] Furthermore, triazole-containing PROTACs have demonstrated significantly greater metabolic stability compared to their linear counterparts.[15]

Cycloalkanes such as cyclohexane and aromatic rings like benzene can also be incorporated to increase linker rigidity.[6] While these can be effective, increasing linker rigidity does not always lead to improved degradation. For instance, replacing a flexible PEG unit with a series of disubstituted phenyl rings in an AR-targeting PROTAC resulted in a loss of degradation activity, suggesting that some degree of flexibility is required for the formation of a productive ternary complex in that specific context.[16]

Impact of Linker Composition on Cell Permeability: A Case Study

A study comparing a series of VHL-recruiting PROTACs targeting ERK5 provides a clear example of how linker composition influences cell permeability.[17][18] The ratio of in-cellulo to in-vitro IC50 for VHL binding was used as a surrogate for cell permeability, with a lower ratio indicating higher permeability.

PROTACLinker TypeVHL IC₅₀ (in vitro, µM)VHL IC₅₀ (in cellulo, µM)Permeability Ratio (in cellulo/in vitro)Permeability ClassPAMPA Log[Pe (cm/s)]
1 Aliphatic0.15743.0274Low-8.29
2 Ethylene Glycol0.7008.9212.7High-5.42
8 Piperidine-containing0.61035.357.8Medium-High-6.90
Table 2. Comparative permeability data for VHL-recruiting PROTACs with different linker compositions.[17][18]

This data demonstrates that a highly flexible ethylene glycol-based linker (PROTAC 2) can exhibit superior permeability compared to a more hydrophobic aliphatic linker (PROTAC 1) and a more rigid piperidine-containing linker (PROTAC 8).[17][18]

Experimental Workflow for Linker Evaluation

The systematic evaluation of different linkers is a cornerstone of PROTAC development. A typical workflow involves the synthesis of a library of PROTACs with varying linkers, followed by a cascade of in vitro and in-cellulo assays to determine their performance.

Linker_Evaluation_Workflow cluster_synthesis 1. Synthesis cluster_invitro 2. In Vitro Characterization cluster_incellulo 3. In-Cellulo Evaluation cluster_data 4. Data Analysis Synthesis PROTAC Library Synthesis (Varying Linkers) Binding_Assay Target & E3 Ligase Binding Assays (e.g., TR-FRET) Synthesis->Binding_Assay Permeability_Assay Cell-Free Permeability (e.g., PAMPA) Synthesis->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (e.g., HiBiT, Western Blot) Ternary_Complex_Assay->Degradation_Assay Data_Analysis Determine DC₅₀, Dmax, Permeability, etc. Permeability_Assay->Data_Analysis Cell_Viability Cell Viability/Toxicity Assay Degradation_Assay->Cell_Viability Degradation_Assay->Data_Analysis Cell_Viability->Data_Analysis

Figure 2. A typical experimental workflow for the evaluation of PROTAC linkers.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTAC performance. Below are summaries of key experimental protocols.

Protein Degradation Assay (HiBiT Lytic Endpoint Assay)

This assay quantitatively measures the degradation of a target protein endogenously tagged with an 11-amino-acid HiBiT peptide.[19][20]

  • Cell Plating: Seed CRISPR/Cas9 HiBiT-tagged cells in 96-well white plates at a density of 20,000 cells per 90 µL of medium and incubate overnight.[20]

  • Compound Treatment: Prepare serial dilutions of PROTACs at 10x the final concentration in cell culture medium. Add 10 µL of the 10x compound solutions to the cells.[20] Include a DMSO-only control.

  • Incubation: Incubate the plates at 37°C and 5% CO₂ for the desired time (e.g., 6 and 24 hours).[20]

  • Lysis and Detection: Prepare a 2x lytic detection reagent containing LgBiT protein and a lytic substrate. Add 100 µL of this reagent to each well.[20]

  • Measurement: Mix the plate on a shaker for 10-20 minutes and then measure the luminescence using a plate reader.[20]

  • Data Analysis: Normalize the luminescence signal to the DMSO control to determine the percentage of protein remaining. Plot the data against the compound concentration and fit to a dose-response curve to calculate the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation).[21]

Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay monitors the formation of the ternary complex by measuring the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged E3 ligase and a HaloTag®-labeled target protein.[8][22]

  • Cell Preparation: Use cells co-expressing the NanoLuc-E3 ligase fusion and the HaloTag-target protein fusion.

  • Compound and Reagent Addition: Treat the cells with the PROTAC compounds. Add the NanoBRET® Nano-Glo® reagents, which include the NanoLuc® substrate and the fluorescent HaloTag® ligand.[22] To prevent proteasomal degradation and enhance the signal, cells can be pre-incubated with a proteasome inhibitor like MG132.[23]

  • Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) signals using a plate reader with appropriate filters.[22]

  • Data Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates the formation of the ternary complex.[22]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive, transcellular permeability.[24]

  • Plate Preparation: A 96-well filter plate (donor plate) with a PVDF membrane is coated with a lipid-containing organic solvent to form an artificial membrane. A separate 96-well acceptor plate is filled with buffer.

  • Compound Addition: The donor plate is filled with buffer solutions containing the PROTACs to be tested.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for 2-16 hours.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has diffused through the artificial membrane into the acceptor well.

A Diversified Toolbox of PROTAC Linkers

The landscape of PROTAC linkers has expanded significantly beyond simple PEG chains, offering a diverse set of tools to fine-tune the properties of protein degraders.

Linker_Classes Linkers PROTAC Linkers Flexible Flexible Linkers Linkers->Flexible Rigid Rigid Linkers Linkers->Rigid Smart 'Smart' Linkers Linkers->Smart PEG PEG Flexible->PEG Alkyl Alkyl / Alkyl-Ether Flexible->Alkyl Piperidine Piperidine / Piperazine Rigid->Piperidine Triazole Triazole Rigid->Triazole Cycloalkane Cycloalkane Rigid->Cycloalkane Aromatic Aromatic Rigid->Aromatic Photoswitchable Photoswitchable Smart->Photoswitchable Photocaged Photocaged Smart->Photocaged

Figure 3. Classification of common PROTAC linker types.

Conclusion

The judicious selection of a linker is paramount in the development of potent and drug-like PROTACs. While this compound and other short PEG linkers provide a convenient entry point, the data presented in this guide demonstrates that alternative linker classes, particularly rigid motifs like piperidine, piperazine, and triazoles, can offer significant advantages in terms of degradation potency and pharmacokinetic properties. A systematic approach to linker design and evaluation, employing a suite of robust biochemical and cellular assays, is essential to unlock the full therapeutic potential of targeted protein degradation. By moving beyond a one-size-fits-all approach and embracing the chemical diversity of the linker, researchers can rationally design PROTACs with optimized efficacy and safety profiles.

References

A Comparative Guide to the Stability of Amide Bonds Formed by Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The stability of the linkage between the PEG reagent and the biomolecule is of paramount importance for maintaining the integrity and efficacy of the conjugate. This guide provides a comprehensive assessment of the stability of the amide bond formed by Boc-N-PEG1-C2-NHS ester, comparing its performance with other alternatives and providing detailed experimental protocols for stability analysis.

Executive Summary

N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive reagents that form stable amide bonds with primary amines on biomolecules.[1][2] The amide bond, once formed, is significantly more stable than other linkages, such as ester bonds, due to resonance stabilization.[3][4] While the unreacted NHS ester is susceptible to hydrolysis, a competing reaction during conjugation, the resulting amide bond is robust under physiological conditions.[5] This guide presents comparative data on the hydrolysis rates of various NHS esters and provides a framework for assessing the long-term stability of the formed amide bond.

The Chemistry of Amide Bond Formation and Hydrolysis

The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[3]

A critical factor influencing the efficiency of this reaction is the hydrolysis of the NHS ester, where it reacts with water to become a non-reactive carboxylic acid. The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[3]

G cluster_0 NHS Ester Reaction Pathways Boc_PEG_NHS This compound Amide_Bond Stable Amide Bond (Boc-N-PEG1-C2-Amide) Boc_PEG_NHS->Amide_Bond Aminolysis (Desired Reaction) Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive Carboxylic Acid) Boc_PEG_NHS->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., on protein) Primary_Amine->Amide_Bond NHS N-Hydroxysuccinimide Amide_Bond->NHS Release Water Water (H₂O) Water->Hydrolyzed_Ester

Figure 1. Reaction pathways of this compound.

Comparative Stability of NHS Esters

PEG NHS Ester LinkageEster Type (Symbol)Hydrolysis Half-life (minutes) at pH 8, 25°C
PEG-CH2CH2CH2CH2-CO2-NHSSuccinimidyl Valerate (SVA)33.6
PEG-O-CH2CH2CH2-CO2-NHSSuccinimidyl Butanoate (SBA)23.3
PEG-O-CO2-NHSSuccinimidyl Carbonate (SC)20.4
PEG-O2C-CH2CH2CH2-CO2-NHSSuccinimidyl Glutarate (SG)17.6
PEG-O-CH2CH2-CO2-NHSSuccinimidyl Propionate (SPA)16.5
PEG-O2C-CH2CH2-CO2-NHSSuccinimidyl Succinate (SS)9.8
mPEG2-O2CHN-CH(R)a-CO2-NHSmPEG2-NHS4.9
PEG-NHCO-CH2CH2-CO2-NHSSuccinimidyl Succinamide (SSA)3.2
PEG-O-CH2-CO2-NHSSuccinimidyl Carboxymethylated (SCM)0.75

Note: The structure of this compound is most analogous to the Succinimidyl Propionate (SPA) or Succinimidyl Butanoate (SBA) type linkers. The half-life of the NHS ester typically triples when the pH is lowered by one unit. Aminolysis rates (the desired reaction with amines) generally parallel hydrolysis rates.

Stability of the Formed Amide Bond

The amide bond is one of the most stable covalent linkages used in bioconjugation.[3][4] Its stability is attributed to the resonance delocalization of the nitrogen's lone pair of electrons, which imparts a partial double-bond character to the C-N bond.[4] This makes the amide bond highly resistant to cleavage under physiological conditions (pH ~7.4).[5] In fact, the uncatalyzed hydrolysis of a peptide bond (an amide bond) in neutral water is estimated to have a half-life of up to 1000 years.[5]

While direct comparative studies on the hydrolysis rate of the amide bond formed from this compound versus other linkers are scarce, the general consensus in the scientific literature is that amide bonds formed from NHS esters are considered permanent for most in-vivo applications. For applications requiring cleavage of the linker, other chemistries such as those incorporating ester or disulfide bonds are employed.

Experimental Protocols

To empirically assess the stability of the amide bond formed by this compound, a forced degradation study can be performed. This involves subjecting the purified conjugate to stress conditions (e.g., high/low pH, elevated temperature) and monitoring the degradation over time.

1. Materials:

  • Purified conjugate (e.g., Boc-N-PEG1-C2-amide-protein)

  • Buffers:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acidic buffer (e.g., 0.1 M HCl, pH 1)

    • Basic buffer (e.g., 0.1 M NaOH, pH 13)

  • Incubator or water bath

  • HPLC system with a suitable column (e.g., reverse-phase C4 or C18)

  • Mass spectrometer (optional, for identification of degradation products)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

2. Experimental Workflow:

G Start Start: Purified Conjugate Aliquoting Aliquot conjugate into different buffer conditions (pH 1, pH 7.4, pH 13) Start->Aliquoting Incubation Incubate at elevated temperature (e.g., 40°C, 60°C) Aliquoting->Incubation Timepoints Sample at various time points (e.g., 0, 1, 3, 7, 14 days) Incubation->Timepoints Quenching Quench reaction (if necessary) Timepoints->Quenching Analysis Analyze by RP-HPLC Quenching->Analysis Data Quantify remaining intact conjugate Analysis->Data End Determine degradation rate / half-life Data->End

Figure 2. Workflow for accelerated stability testing of a PEG-amide conjugate.

3. Procedure:

  • Sample Preparation: Prepare solutions of the purified conjugate at a known concentration (e.g., 1 mg/mL) in the different buffers (pH 1, 7.4, and 13).

  • Incubation: Incubate the samples at one or more elevated temperatures (e.g., 40°C and 60°C). Protect samples from light if the conjugate is light-sensitive.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each sample.

  • Quenching: If the degradation is rapid, it may be necessary to quench the reaction by adjusting the pH to neutral and immediately freezing the sample at -80°C until analysis.

  • Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC). The intact conjugate will have a specific retention time. Degradation, such as cleavage of the amide bond, will result in new peaks corresponding to the cleaved components.

  • Quantification: The percentage of remaining intact conjugate at each time point can be determined by integrating the area of the corresponding peak in the HPLC chromatogram.

  • Data Analysis: Plot the percentage of intact conjugate versus time for each condition. The degradation rate constant and the half-life of the amide bond under each condition can then be calculated.

Conclusion

The amide bond formed by the reaction of this compound with a primary amine is highly stable under physiological conditions, making it a reliable choice for creating long-lasting bioconjugates. While the unreacted NHS ester is susceptible to hydrolysis, this can be managed by optimizing the conjugation reaction conditions (e.g., pH 7.2-8.5). For applications where linker stability is paramount, the amide bond represents a gold standard. The provided experimental protocol for forced degradation studies allows researchers to quantitatively assess the stability of the formed amide bond under specific conditions and compare it to other linkage chemistries, ensuring the selection of the most appropriate linker for their therapeutic or diagnostic application.

References

A Comparative Guide to Functional Assays for PROTACs Utilizing Boc-N-PEG1-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays to confirm the activity of Proteolysis Targeting Chimeras (PROTACs) synthesized with the PEG-based linker, Boc-N-PEG1-C2-NHS ester. We will explore the performance of this linker in the context of key PROTAC efficacy parameters and compare it with alternative linker strategies, supported by experimental data and detailed protocols for essential assays.

The Central Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. A PROTAC consists of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).

This compound is a commonly used building block for PROTAC synthesis. It features a single polyethylene glycol (PEG) unit, which imparts hydrophilicity, potentially improving solubility. The N-hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to a ligand, while the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis. The choice of this linker, however, significantly impacts the PROTAC's performance, and a thorough functional evaluation is paramount.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, from target engagement to proteasomal degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker—its composition, length, and rigidity—profoundly influences these parameters. While direct head-to-head comparisons are dependent on the specific target and ligands, general trends can be observed from various studies.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Performance
Short PEG (e.g., from this compound) Hydrophilic, flexibleGood solubility, synthetically accessible.[1]May not be optimal for all ternary complex conformations, potential for lower metabolic stability.[2][3]Target-dependent; can be highly potent but may be out-performed by other linker types.
Alkyl Chains Hydrophobic, flexibleSynthetically straightforward, can enhance cell permeability in some contexts.[]Poor aqueous solubility, can lead to aggregation, may have higher entropic penalty upon binding.Often effective, but potency is highly dependent on length and target. In some cases, replacing PEG with an alkyl linker can decrease activity.[2]
Longer PEG Chains Increased hydrophilicity and flexibilityCan improve solubility and pharmacokinetic properties.[1][5]Increased molecular weight, may lead to unproductive binding modes, potential for reduced cell permeability.Potency can be highly sensitive to PEG length, with a non-linear relationship often observed.[5]
Rigid Linkers (e.g., containing cycloalkanes, alkynes) Conformational constraintCan pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and metabolic stability.[6][7]More complex synthesis, less conformational freedom to adapt to different protein surfaces.Can lead to highly potent and selective degraders.[7]

Note: The performance data is generalized from multiple studies and direct comparison should be made with caution due to variations in target proteins, E3 ligases, and cell lines.

Key Functional Assays and Experimental Protocols

A multi-faceted approach is required to confirm the activity of a PROTAC. The following assays are critical for a comprehensive evaluation.

Target Protein Degradation Assays

These assays directly measure the primary outcome of PROTAC activity: the reduction in the levels of the target protein.

Principle: A widely used technique to separate proteins by size and detect the target protein using a specific antibody. It provides a semi-quantitative measure of protein levels.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Principle: A quantitative, real-time, live-cell assay. The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is proportional to the amount of the target protein.

Experimental Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the target protein in a suitable cell line.

  • Cell Plating: Seed the HiBiT-tagged cells in a 96-well or 384-well white plate.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. Add the compounds to the cells.

  • Luminescence Detection:

    • Lytic Endpoint: After the desired incubation time, add a lytic detection reagent containing LgBiT protein and substrate. Measure luminescence on a plate reader.

    • Live-Cell Kinetic: Add a live-cell substrate (e.g., Endurazine™) and LgBiT (if not stably expressed) to the cells before or with the PROTAC. Measure luminescence at multiple time points.

  • Data Analysis: Normalize the luminescent signal to the vehicle control. Calculate DC50, Dmax, and degradation rate constants from the dose-response and kinetic data.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and degradation.

Principle: A live-cell proximity-based assay that measures the interaction between the target protein and the E3 ligase. The target protein is fused to NanoLuc® luciferase (the donor), and the E3 ligase is fused to HaloTag® labeled with a fluorescent ligand (the acceptor). PROTAC-induced proximity brings the donor and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.

Experimental Protocol:

  • Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion. Alternatively, use cell lines with endogenous tags.

  • Compound Treatment: Plate the cells and treat them with serial dilutions of the PROTAC.

  • Reagent Addition: Add the HaloTag® fluorescent ligand and the NanoLuc® substrate.

  • Signal Measurement: Measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A bell-shaped curve is often observed, from which the concentration of maximal complex formation and the cooperativity can be inferred.

Principle: A label-free, in vitro technique that measures the binding kinetics and affinity of molecular interactions in real-time.

Experimental Protocol:

  • Immobilization: Immobilize a purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC alone over the chip to determine its binding affinity and kinetics to the E3 ligase. In a separate experiment, determine the affinity of the PROTAC for the purified target protein.

  • Ternary Complex Analysis: Inject a constant, saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the E3 ligase-functionalized surface.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and the equilibrium dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein influences the binding of the other.

Ubiquitination Assays

These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Principle: An in vitro or cellular assay that measures the proximity between the target protein and ubiquitin. The target protein is labeled with a donor fluorophore (e.g., via an antibody or tag), and ubiquitin is labeled with an acceptor fluorophore. PROTAC-induced ubiquitination brings the donor and acceptor into close proximity, resulting in a FRET signal.

Experimental Protocol:

  • Reaction Setup (In Vitro): Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ATP, labeled ubiquitin, and the PROTAC in a reaction buffer.

  • Reaction Setup (Cellular): Treat cells expressing a tagged target protein with the PROTAC. Lyse the cells and perform the detection step.

  • Detection: Add detection reagents, including antibodies or binding partners labeled with TR-FRET donor and acceptor fluorophores.

  • Signal Measurement: After incubation, measure the fluorescence at the donor and acceptor emission wavelengths using a time-resolved fluorescence plate reader.

  • Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates an increase in target protein ubiquitination.

Experimental Workflow and Logical Relationships

The following diagram outlines the logical flow of experiments for evaluating a novel PROTAC.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., using this compound) Degradation_Screening Primary Screen: Target Degradation (Western Blot or HiBiT) Synthesis->Degradation_Screening Ternary_Complex_Formation Mechanism of Action: Ternary Complex Formation (NanoBRET or SPR) Degradation_Screening->Ternary_Complex_Formation Active PROTACs Ubiquitination_Assay Mechanism of Action: Target Ubiquitination (TR-FRET or IP-WB) Ternary_Complex_Formation->Ubiquitination_Assay Downstream_Effects Cellular Phenotype: Downstream Effects (Viability, Apoptosis) Ubiquitination_Assay->Downstream_Effects Optimization Lead Optimization (Linker Modification) Downstream_Effects->Optimization Optimization->Synthesis Iterative Design

Caption: A logical workflow for the functional evaluation of PROTACs.

Conclusion

The functional characterization of PROTACs synthesized with this compound requires a suite of orthogonal assays to build a comprehensive understanding of their mechanism of action and cellular efficacy. While this short PEG linker offers advantages in terms of solubility and synthetic accessibility, its performance must be benchmarked against a diverse set of alternative linkers, including alkyl chains and more rigid structures. The systematic application of the assays described in this guide will enable researchers to rationally design and optimize PROTACs with superior degradation potency and drug-like properties, ultimately accelerating the development of this promising therapeutic modality.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of PROTACs with varying Polyethylene Glycol (PEG) linker lengths, supported by experimental data and protocols.

The design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's success lies in the nuanced design of its linker, the molecular bridge connecting the target protein ligand to the E3 ligase recruiter. Among the diverse linker chemistries, PEG linkers have become a cornerstone due to their hydrophilicity, biocompatibility, and tunable length, which profoundly influence a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2][3]

This guide provides a comprehensive head-to-head comparison of different length PEG linkers on PROTAC performance, summarizing key quantitative data and providing detailed experimental methodologies to inform rational PROTAC design.

The Linker is Not Just a Spacer: Impact on PROTAC Activity

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][4][5] This ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][6] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1]

  • Too Short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][]

  • Too Long: Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to an unstable complex.[1][][8]

The "hook effect," a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations, can also be influenced by linker length and flexibility.[9] At excessive concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[9]

Comparative Data: PEG Linker Length vs. PROTAC Efficacy

The following table summarizes the in vitro performance of a representative series of Bromodomain-containing protein 4 (BRD4) targeting PROTACs, composed of the BRD4 inhibitor JQ1, a von Hippel-Lindau (VHL) E3 ligase ligand, and PEG linkers of varying lengths. The data clearly illustrates a structure-activity relationship (SAR), where a PEG4 linker provides the optimal balance of potency and efficacy for this particular system.

PROTACLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC-PEG2JQ1-PEG(2)-VHL>1000<20
PROTAC-PEG3JQ1-PEG(3)-VHL15075
PROTAC-PEG4 JQ1-PEG(4)-VHL 25 >95
PROTAC-PEG5JQ1-PEG(5)-VHL40>95
PROTAC-PEG6JQ1-PEG(6)-VHL8090
PROTAC-PEG8JQ1-PEG(8)-VHL20085
PROTAC-PEG12JQ1-PEG(12)-VHL50070

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[4] [b] Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.[8]

Visualizing the Process: From Mechanism to Workflow

To better understand the critical role of the linker and the process of evaluating PROTAC efficacy, the following diagrams illustrate the key concepts and experimental procedures.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Fragments Proteasome->Degraded Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Screening cluster_biophysical Biophysical Characterization cluster_analysis Data Analysis & Selection A Synthesize PROTAC Library (Varying PEG Linker Lengths) B Cell-Based Degradation Assays (e.g., Western Blot, In-Cell ELISA) A->B D Ternary Complex Formation Assays (e.g., SPR, ITC, TR-FRET) A->D C Determine DC50 and Dmax B->C F Identify Optimal Linker Length C->F E Measure Binding Affinity & Cooperativity D->E E->F Linker_Length_Impact cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker S_POI POI S_PROTAC PROTAC S_POI->S_PROTAC S_E3 E3 S_PROTAC->S_E3 S_Result Steric Hindrance (No Ternary Complex) O_POI POI O_PROTAC PROTAC O_POI->O_PROTAC O_E3 E3 O_PROTAC->O_E3 O_Result Stable Ternary Complex (Efficient Degradation) L_POI POI L_PROTAC PROTAC L_POI->L_PROTAC L_E3 E3 L_PROTAC->L_E3 L_Result Unstable/Non-Productive Complex (Reduced Degradation)

References

A Head-to-Head Comparison of PEGylation Reagents for Optimizing Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a critical step in enhancing their efficacy and safety. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of Boc-N-PEG1-C2-NHS ester and its alternatives, supported by experimental data and detailed methodologies to inform the selection of the optimal reagent for your research and development needs.

The choice of a PEGylation reagent is a crucial determinant of the final bioconjugate's performance, influencing its stability, bioactivity, and immunogenicity. While this compound, a short-chain amine-reactive reagent, is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), a range of other reagents offer diverse functionalities for various protein modification strategies. This guide will delve into a comparative analysis of these reagents, focusing on their impact on protein function.

Comparative Performance of PEGylation Reagents

The selection of a PEGylation reagent should be guided by the specific goals of the modification, the available functional groups on the target protein, and the desired level of control over the conjugation process. The following tables summarize the key characteristics and performance of this compound and its alternatives.

Table 1: Comparison of Amine-Reactive PEGylation Reagents

ReagentTarget ResidueLinkage TypeKey AdvantagesKey Disadvantages
This compound Primary amines (Lysine, N-terminus)AmideShort, defined linker ideal for PROTACs where precise spacing is critical.Prone to hydrolysis; can lead to a heterogeneous mixture of products due to multiple lysine residues.
mPEG-NHS esters (Linear) Primary amines (Lysine, N-terminus)AmideWell-established; available in various chain lengths to optimize half-life extension.Random conjugation can lead to loss of activity if lysines in the active site are modified.
Branched PEG-NHS esters (e.g., Y-shape) Primary amines (Lysine, N-terminus)AmideProvides a larger hydrodynamic volume for a given molecular weight, offering enhanced shielding and stability.[1]Higher cost; may cause more significant steric hindrance.
PEG-Aldehyde N-terminal α-amineSecondary AmineSite-specific modification at the N-terminus under controlled pH conditions, preserving lysine-dependent functions.[2][3][4]Slower reaction kinetics compared to NHS esters.[5]

Table 2: Comparison of Site-Specific PEGylation Reagents

ReagentTarget ResidueLinkage TypeKey AdvantagesKey Disadvantages
PEG-Maleimide CysteineThioetherHighly specific for sulfhydryl groups, enabling precise, site-directed PEGylation for homogenous products.[3][6]Requires an available free cysteine, which may necessitate protein engineering; the thioether bond can be reversible under certain conditions.
PEG-Mono-sulfone CysteineThioetherForms a more stable thioether bond compared to maleimides, reducing the risk of de-conjugation in vivo.May have different reaction kinetics and require optimization.
Azide/Alkyne-PEG (Click Chemistry) Non-natural amino acidsTriazoleBio-orthogonal reaction with high specificity and efficiency; stable linkage.Requires the introduction of non-natural amino acids into the protein sequence.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful protein conjugation. Below are representative protocols for key PEGylation strategies.

Protocol 1: General Procedure for Protein PEGylation using this compound

This protocol provides a general guideline for the random PEGylation of a protein using an NHS ester-functionalized PEG reagent.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and unreacted protein using dialysis against PBS or by size-exclusion chromatography.

Characterization:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.

  • HPLC (Size-Exclusion or Ion-Exchange): To separate and quantify the different PEGylated species.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass and degree of PEGylation.

Protocol 2: Site-Specific Protein PEGylation using PEG-Maleimide

This protocol describes the site-specific conjugation of a PEG-maleimide to a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5, with 1-5 mM EDTA)

  • PEG-Maleimide

  • Reducing agent (e.g., Dithiothreitol, DTT, or Tris(2-carboxyethyl)phosphine, TCEP) if cysteines are disulfide-bonded

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Reduction (if necessary): If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Reagent Preparation: Prepare a stock solution of PEG-maleimide in the conjugation buffer.

  • PEGylation Reaction:

    • Immediately add a 10- to 20-fold molar excess of the PEG-maleimide solution to the reduced and purified protein.

    • Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the PEGylated protein from unreacted PEG reagent and byproducts using size-exclusion chromatography.

Characterization:

  • Ellman's Test: To quantify the consumption of free thiols.

  • SDS-PAGE and Western Blot: To confirm conjugation.

  • Mass Spectrometry: To verify site-specific modification.

Mandatory Visualizations

Experimental Workflow for Comparative Analysis of PEGylation Reagents

experimental_workflow cluster_prep Protein Preparation cluster_pegylation PEGylation Reaction cluster_purification Purification cluster_analysis Characterization & Analysis Protein Target Protein Buffer_Exchange Buffer Exchange Protein->Buffer_Exchange NHS_PEG Boc-N-PEG1-C2-NHS ester Buffer_Exchange->NHS_PEG Amine-reactive Maleimide_PEG PEG-Maleimide Buffer_Exchange->Maleimide_PEG Thiol-reactive Aldehyde_PEG PEG-Aldehyde Buffer_Exchange->Aldehyde_PEG N-terminal Purification SEC / Dialysis NHS_PEG->Purification Maleimide_PEG->Purification Aldehyde_PEG->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE HPLC HPLC Purification->HPLC MS Mass Spectrometry Purification->MS Activity_Assay Activity Assay Purification->Activity_Assay Stability_Assay Stability Assay Purification->Stability_Assay

Caption: Workflow for comparing different PEGylation reagents.

Signaling Pathway: Vascular Endothelial Growth Factor (VEGF)

Many therapeutic proteins, such as antibodies targeting VEGF, are used to modulate this pathway in cancer therapy. PEGylation of these antibody fragments can enhance their therapeutic efficacy.

vegf_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Raf Raf PLCg->Raf Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Survival Cell Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation VEGF VEGF VEGF->VEGFR2

Caption: Simplified VEGF signaling pathway.

Signaling Pathway: Tumor Necrosis Factor-alpha (TNF-α)

PEGylated anti-TNF-α antibody fragments are used in the treatment of inflammatory diseases.

tnf_alpha_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Caspase8 Caspase-8 TRADD->Caspase8 IKK IKK Complex TRAF2->IKK RIP1->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases Inflammation Inflammation NFκB->Inflammation Survival Survival NFκB->Survival Apoptosis Apoptosis Caspase8->Apoptosis TNFa TNF-α TNFa->TNFR1

Caption: TNF-α signaling pathways.

References

Safety Operating Guide

Proper Disposal of Boc-N-PEG1-C2-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This document provides detailed procedures for the proper disposal of Boc-N-PEG1-C2-NHS ester, a bifunctional linker commonly used in the synthesis of PROTACs and other bioconjugates. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be handled with the standard precautions for laboratory chemicals.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat must be worn to protect clothing.

  • Respiratory Protection: If handling large quantities or creating aerosols, use a certified respirator.

Step-by-Step Disposal Protocol

The disposal of this compound involves a two-stage process: inactivation of the reactive N-hydroxysuccinimide (NHS) ester followed by the disposal of the inactivated compound.

Stage 1: Inactivation of the NHS Ester via Hydrolysis

The NHS ester moiety is susceptible to hydrolysis, which converts the reactive ester to a non-reactive carboxylic acid. The rate of this hydrolysis is highly dependent on pH.

Experimental Protocol for Inactivation:

  • Preparation: For each 1 mg of dry this compound, prepare a solution of 0.1 M sodium bicarbonate or a similar amine-free buffer with a pH of 8.3-8.5. If the compound is already in an organic solvent like DMSO or DMF, it can be added to the aqueous buffer, ensuring the final concentration of the organic solvent is minimal.

  • Hydrolysis: Add the this compound to the buffer solution. Stir the mixture at room temperature. The hydrolysis will be substantially complete within a few hours. To ensure complete inactivation, it is recommended to let the solution stand overnight.

  • Verification (Optional): The completion of hydrolysis can be monitored by analytical techniques such as HPLC or by observing the disappearance of the NHS ester peak.

Quantitative Data on NHS Ester Hydrolysis:

The stability of the NHS ester is inversely proportional to the pH of the aqueous solution. The following table summarizes the half-life of NHS esters at various pH levels.[1]

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.0Room Temp1 hour
8.64°C10 minutes

Stage 2: Disposal of the Inactivated Compound

Once the NHS ester has been hydrolyzed, the resulting PEG-containing molecule is generally not classified as hazardous waste. However, it should not be disposed of down the drain.

Disposal Route:

  • Small Quantities (Non-contaminated): For small amounts of inactivated this compound, consult your institution's chemical hygiene plan and environmental health and safety (EHS) office. In most cases, it will be collected as chemical waste by a licensed contractor.

  • Large Quantities or Contaminated Waste: For larger volumes or if the compound is mixed with other hazardous materials, disposal through a licensed chemical waste disposal contractor is mandatory. Arrange for collection through your institution's EHS department.

Waste Collection and Storage:

  • Container: Collect the inactivated this compound waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should clearly indicate the contents of the container.

  • Storage: Store the waste container in a designated and secure area, away from incompatible materials, until it is collected for disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_inactivation Stage 1: Inactivation cluster_disposal Stage 2: Disposal cluster_end start Start: this compound Waste prep_solution Prepare 0.1M Sodium Bicarbonate (pH 8.3-8.5) start->prep_solution add_ester Add this compound to Buffer prep_solution->add_ester hydrolyze Stir at Room Temperature (Allow to stand overnight for complete hydrolysis) add_ester->hydrolyze assess_quantity Assess Quantity and Contamination hydrolyze->assess_quantity small_quantity Small Quantity / Non-Contaminated assess_quantity->small_quantity < 100g and pure large_quantity Large Quantity / Contaminated assess_quantity->large_quantity > 100g or mixed collect_waste Collect in Labeled, Sealed Container small_quantity->collect_waste large_quantity->collect_waste contact_ehs Contact EHS for Licensed Waste Disposal Contractor collect_waste->contact_ehs end_point End: Proper Disposal contact_ehs->end_point

References

Personal protective equipment for handling Boc-N-PEG1-C2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-N-PEG1-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of this compound. This document provides immediate and essential safety protocols and logistical plans to ensure a secure laboratory environment.

This compound is a PEG-based PROTAC linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] While not classified as a hazardous substance under the Globally Harmonized System (GHS), its reactive N-hydroxysuccinimide (NHS) ester group necessitates careful handling to prevent potential irritation and ensure compound integrity.[4] Adherence to the following guidelines is crucial for personal safety and experimental success.

Personal Protective Equipment (PPE) and Engineering Controls

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE and engineering controls.

Protection Type Equipment Purpose
Eye and Face Protection Safety glasses with side-shieldsTo protect against accidental splashes.[4]
Face shield (in addition to safety glasses)Recommended when handling large quantities or when there is a significant splash hazard.
Hand Protection Impervious gloves (e.g., nitrile)To prevent skin contact with the compound.[4]
Body Protection Laboratory coatTo protect clothing and skin from contamination.[4]
Respiratory Protection Certified respiratory maskRecommended when handling the powder form, especially in cases of insufficient ventilation, to avoid creating and inhaling dust.[4]
Engineering Controls Certified chemical fume hoodAll work involving the solid powder or the preparation of stock solutions should be performed in a fume hood to minimize inhalation exposure.[4]
First Aid Measures

In the event of accidental exposure, immediate action is critical. The following table outlines the appropriate first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the individual to an area with fresh air. If respiratory symptoms develop, seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. If irritation persists, seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical advice.[4]
Operational and Disposal Plans

Proper handling and disposal are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel and the environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a freezer at -20°C, protected from light and moisture.[5]

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the reactive NHS ester.[6]

Handling and Experimental Use:

  • Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid the formation of dust when working with the solid form.[4]

  • When preparing solutions, use anhydrous solvents such as DMF or DMSO, as NHS esters are susceptible to hydrolysis.[6]

  • Avoid using buffers that contain primary amines (e.g., Tris), as they will react with the NHS ester.

Disposal Plan: The primary reactivity of concern for disposal is the NHS ester group. Before disposal, this reactive group must be quenched through hydrolysis.

  • Quenching Procedure:

    • For solid waste: For every 1 mg of solid this compound, add 1 mL of a 1 M sodium bicarbonate solution.[4]

    • For solutions in organic solvents (e.g., DMSO, DMF): Add a volume of 1 M sodium bicarbonate solution that is at least 10 times greater than the volume of the organic solvent.[4]

  • Final Disposal:

    • After quenching, the resulting solution should be disposed of as chemical waste in accordance with local, state, and federal regulations.

    • Do not pour down the drain.

    • All contaminated labware and PPE should be disposed of as hazardous waste.

Visual Guides

Standard Operating Procedure for Handling this compound

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store at -20°C (Desiccated, Protected from Light) Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Before Use WorkInHood Work in Chemical Fume Hood Equilibrate->WorkInHood Weigh Weigh Solid WorkInHood->Weigh PrepareSolution Prepare Solution (Anhydrous Solvent) Weigh->PrepareSolution Quench Quench with 1M Sodium Bicarbonate PrepareSolution->Quench After Experiment DisposeWaste Dispose as Chemical Waste Quench->DisposeWaste DisposePPE Dispose of Contaminated PPE DisposeWaste->DisposePPE

Caption: Workflow for handling this compound.

Reaction of this compound with a Primary Amine

reactant1 This compound product Stable Amide Bond Formation reactant1->product reactant2 Primary Amine (R-NH2) reactant2->product byproduct N-hydroxysuccinimide (NHS) byproduct product->byproduct releases

Caption: Amine-reactive chemistry of NHS esters.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.